Naadp
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
119299-06-8 |
|---|---|
Molecular Formula |
C21H28N6O18P3+ |
Molecular Weight |
745.4 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-5-[[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]pyridin-1-ium-3-carboxylic acid |
InChI |
InChI=1S/C21H27N6O18P3/c22-17-12-18(24-7-23-17)27(8-25-12)20-16(44-46(33,34)35)14(29)11(43-20)6-41-48(38,39)45-47(36,37)40-5-10-13(28)15(30)19(42-10)26-3-1-2-9(4-26)21(31)32/h1-4,7-8,10-11,13-16,19-20,28-30H,5-6H2,(H6-,22,23,24,31,32,33,34,35,36,37,38,39)/p+1/t10-,11-,13-,14-,15-,16-,19-,20-/m1/s1 |
InChI Key |
QOTXBMGJKFVZRD-HISDBWNOSA-O |
SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)O |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)O |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)O |
Pictograms |
Irritant |
Synonyms |
NAADP NAADPH nicotinate adenine dinucleotide phosphate nicotinic acid adenine dinucleotide phosphate |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to NAADP as a Second Messenger in Intracellular Calcium Release
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Potent and Unique Calcium Mobilizing Messenger
Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent, naturally occurring nucleotide that functions as a second messenger to release calcium (Ca²⁺) from intracellular stores.[1][2] First identified in 1995 through studies in sea urchin egg homogenates, this compound has since been established as a universal Ca²⁺-mobilizing agent, operating across diverse phyla from plants to humans.[1][3][4] It is structurally similar to nicotinamide adenine dinucleotide phosphate (NADP), differing only by the substitution of a hydroxyl group for the nicotinamide amino group. This minor change, however, transforms it into the most potent endogenous Ca²⁺-releasing molecule yet described, often active at low nanomolar concentrations.[1][5]
This compound is a member of the superfamily of regulatory adenine nucleotides, which also includes inositol 1,4,5-trisphosphate (IP₃) and cyclic ADP-ribose (cADPR). However, this compound distinguishes itself by its unique mechanism of action, targeting different intracellular Ca²⁺ stores and activating a distinct class of ion channels. A key feature of this compound signaling is its proposed role as a "trigger" for Ca²⁺ release. It often initiates a small, localized Ca²⁺ signal that is then amplified into a global cellular response by recruiting other Ca²⁺ release mechanisms, such as IP₃ receptors (IP₃Rs) and ryanodine receptors (RyRs).[1][2][3][6] This intricate interplay allows for highly specific and localized Ca²⁺ signaling events that regulate a vast array of cellular processes, including fertilization, T-cell activation, muscle contraction, and neurotransmission.[7]
This compound Metabolism: Synthesis and Degradation Pathways
The cellular concentration of this compound is tightly regulated through coordinated synthesis and degradation, allowing for rapid and transient signaling.
Synthesis Pathways
Two primary pathways for this compound synthesis have been described:
-
The Base-Exchange Reaction: This was the first described pathway and is catalyzed by members of the ADP-ribosyl cyclase family, such as CD38.[3][8] In an acidic environment (pH 4-5), these enzymes catalyze the exchange of the nicotinamide group on NADP for nicotinic acid, yielding this compound. This acidic requirement suggests that this synthesis may occur within the lumen of acidic organelles like endosomes and lysosomes.[4]
-
The NAADPH/NAADP Redox Cycle: A more recently discovered pathway involves the oxidation of a reduced precursor, NAADPH, into this compound. This reaction is catalyzed by NADPH oxidases (NOX) or dual NADPH oxidases (DUOX). The cycle can be reversed by glucose-6-phosphate dehydrogenase (G6P-DH), which reduces this compound back to NAADPH. This redox cycle allows for rapid, stimulus-coupled this compound formation under physiological conditions.[4]
Degradation Pathways
This compound's signal is terminated by enzymatic degradation:
-
Dephosphorylation: Alkaline phosphatase can dephosphorylate this compound at the 2' position, converting it to nicotinic acid adenine dinucleotide (NAAD), which is inactive.
-
Hydrolysis by CD38: The same enzyme involved in its synthesis, CD38, can also degrade this compound by hydrolyzing it to 2'-phospho-ADPR. This dual function of CD38 makes it a critical regulator of rapid this compound turnover.[3]
Figure 1. Key enzymatic pathways for the synthesis and degradation of this compound.
Mechanism of this compound-Mediated Ca²⁺ Release
The precise molecular mechanism of this compound action has been a subject of intense research and debate, leading to the evolution of several key hypotheses.
The Target Organelle: Acidic Stores vs. Endoplasmic Reticulum
A central controversy has been the identity of the Ca²⁺ store targeted by this compound.
-
Acidic Organelles: A substantial body of evidence indicates that this compound mobilizes Ca²⁺ from acidic organelles, such as lysosomes and endosomes.[9][10] This is supported by findings that this compound-induced Ca²⁺ release is sensitive to agents that disrupt the proton gradient of these vesicles (e.g., bafilomycin A1) and is distinct from the thapsigargin-sensitive endoplasmic reticulum (ER) stores targeted by IP₃ and cADPR.[9]
-
Endoplasmic Reticulum (ER): In contrast, some studies, particularly in T-cells and pancreatic acinar cells, suggest that this compound can directly or indirectly activate Ryanodine Receptors (RyRs) on the ER to release Ca²⁺.[2][6][11]
The this compound Receptor Complex: Channels and Binding Proteins
It is now widely accepted that this compound does not bind directly to the Ca²⁺ release channel but acts via an accessory binding protein.
-
Two-Pore Channels (TPCs): Strong evidence identifies the endo-lysosomal TPC family (TPC1 and TPC2) as the primary ion channels gated by the this compound signaling complex.[9][12][13] Overexpression of TPCs enhances this compound-mediated signals, while their knockdown abolishes them.[9][12]
-
Ryanodine Receptors (RyRs): The role of RyRs is more complex. While some studies reported direct activation of RyR1 by this compound, others have failed to replicate this, suggesting RyRs are not universal direct targets.[2][12][14] The prevailing view is that RyRs often act as crucial amplifiers of the initial TPC-mediated Ca²⁺ signal.[2][11]
-
This compound Binding Proteins: Photoaffinity labeling experiments identified small, soluble proteins as the primary this compound binders, rather than the large TPC or RyR channel proteins themselves.[1][2] Two key binding proteins have been identified:
The Unifying Hypothesis
To reconcile the conflicting data, a "unifying hypothesis" has been proposed.[2][19][20] This model posits that this compound first binds to a soluble accessory protein (like HN1L/JPT2 or Lsm12). This this compound-protein complex then acts as the ligand that gates the ion channel. Depending on the cell type and the specific proteins expressed, this complex could target either TPCs on acidic stores or RyRs on the ER, explaining the observed diversity in this compound's targets.[2][19]
Figure 2. The "Unifying Hypothesis" of this compound action via accessory binding proteins.
Characteristics of this compound-Induced Ca²⁺ Signals
This compound-evoked Ca²⁺ signals have several defining characteristics that distinguish them from those produced by other second messengers.
-
High Potency: this compound is effective at pico- to nanomolar concentrations, making it the most potent Ca²⁺-mobilizing messenger.[5]
-
Trigger and Amplifier Model: In many cell types, this compound initiates a small, localized "trigger" Ca²⁺ release from acidic stores via TPCs. This initial, spatially restricted signal is often insufficient to elicit a full cellular response. Instead, it activates nearby, more abundant IP₃Rs and RyRs on the ER through Calcium-Induced Ca²⁺ Release (CICR). This secondary amplification step generates a large, global Ca²⁺ wave that propagates throughout the cell.[2][9][21]
-
Self-Inactivation: The this compound signaling pathway exhibits potent self-desensitization. Exposure to this compound, even at sub-threshold concentrations, can render the system unresponsive to subsequent stimulation by a maximal dose of this compound.[1][2]
-
Generation of Ca²⁺ Oscillations: Despite its self-inactivating nature, this compound can induce long-lasting Ca²⁺ oscillations.[21] This is thought to occur through a "two-pool" mechanism where the initial this compound-mediated Ca²⁺ release loads the ER stores, which then release Ca²⁺ cyclically via IP₃R/RyR activity.[21]
Figure 3. The trigger and amplifier model of this compound-mediated Ca²⁺ signaling.
Quantitative Data and Comparisons
The potency of this compound is a hallmark of its function. The table below summarizes key quantitative parameters and compares them with other Ca²⁺-mobilizing messengers.
| Parameter | This compound | IP₃ | cADPR | Reference |
| EC₅₀ for Ca²⁺ Release | ~10-30 nM | ~100-500 nM | ~50-200 nM | [1][2] |
| Typical Efficacious Conc. | pM - low nM | High nM - low µM | High nM - low µM | [5] |
| Primary Target Organelle | Acidic Stores (Lysosomes) | Endoplasmic Reticulum | Endoplasmic Reticulum | [9] |
| Primary Target Channel | TPCs (via binding protein) | IP₃ Receptors | Ryanodine Receptors | [9][12] |
| Ca²⁺ Dependence (CICR) | Does not directly exhibit CICR | Exhibits CICR | Exhibits CICR | [21] |
| Self-Inactivation | Strong | Weak/Moderate | Weak/Moderate | [1][2] |
Key Experimental Protocols
Studying the this compound pathway requires specialized techniques due to the messenger's membrane impermeability and the unique nature of its target organelles.
Measuring this compound Levels
-
Radioreceptor Assay: This highly sensitive method relies on the displacement of a radiolabeled this compound analog from high-affinity binding proteins, typically derived from sea urchin egg homogenates.[22]
-
Enzymatic Cycling Assay: A fluorescence-based assay where this compound concentration is determined through a series of coupled enzymatic reactions.
Inducing and Monitoring Ca²⁺ Release
-
Cell-Free Preparations: The sea urchin egg homogenate is the "gold standard" system. It contains all the necessary components (stores, channels, pumps) and allows for the direct application of this compound and pharmacological agents to study their effects on Ca²⁺ release.[1][23][24]
-
Permeabilized Cells: Techniques like saponin or laser permeabilization create pores in the plasma membrane, allowing the introduction of this compound into the cytosol of otherwise intact cells.
-
Microinjection and Photolysis of Caged this compound: For intact, live-cell studies, this compound can be microinjected. A more temporally and spatially precise method is the introduction of a "caged" this compound, an inert precursor that rapidly releases active this compound upon exposure to a flash of UV light.[21]
-
Ca²⁺ Imaging: Changes in intracellular Ca²⁺ are monitored using fluorescent Ca²⁺ indicators like Fura-2 or genetically encoded sensors, coupled with fluorescence microscopy.
Identifying Targets and Mechanisms
-
Pharmacological Tools:
-
This compound Antagonists: High-affinity antagonists like Ned-19 are used to specifically block this compound-induced Ca²⁺ release.
-
Store-Specific Inhibitors: Thapsigargin is used to deplete ER Ca²⁺ stores, while bafilomycin A1 is used to disrupt the proton gradient of acidic stores, allowing for their functional separation.[9]
-
Channel Blockers: Antagonists of IP₃Rs (e.g., heparin) and RyRs (e.g., ruthenium red, ryanodine) are used to probe the involvement of these channels in amplifying the this compound signal.[14]
-
-
Genetic Manipulation: siRNA-mediated knockdown or CRISPR-Cas9 knockout of genes encoding TPCs, RyRs, or the newly identified binding proteins (HN1L/JPT2, Lsm12) are critical for confirming their roles in the pathway.[12]
-
Photoaffinity Labeling: Using chemically modified this compound analogs (e.g., [³²P]-5-azido-NAADP) that covalently bind to their targets upon UV irradiation is a key technique for identifying novel this compound binding proteins.[1][2]
Figure 4. A generalized experimental workflow for investigating this compound signaling.
Conclusion and Future Perspectives
This compound has emerged from an obscure NADP contaminant to a fundamentally important second messenger in cellular Ca²⁺ signaling. Its characterization has reshaped our understanding of intracellular communication, revealing acidic organelles as dynamic, messenger-regulated Ca²⁺ stores. The "trigger" hypothesis, where a localized this compound signal is amplified by the ER-based machinery, provides a framework for understanding how cells can generate highly specific Ca²⁺ signals in response to diverse stimuli.
The recent identification of high-affinity binding proteins like HN1L/JPT2 and Lsm12 marks a significant breakthrough, paving the way for a detailed molecular dissection of the this compound receptor complex.[1][15] For researchers and drug development professionals, this opens up new avenues for therapeutic intervention. Modulating the this compound pathway could offer novel strategies for treating diseases involving aberrant Ca²⁺ signaling, including immune disorders, cardiovascular diseases, and neurodegenerative conditions. Future research will undoubtedly focus on elucidating the precise stoichiometry and structural basis of the this compound-binding protein-channel interaction, mapping the upstream and downstream components of the pathway in different tissues, and developing specific pharmacological tools to target this unique and potent signaling system.
References
- 1. This compound: From Discovery to Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: From Discovery to Mechanism [frontiersin.org]
- 3. This compound: a universal Ca2+ trigger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound mobilizes calcium from acidic organelles through two-pore channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.uniupo.it [research.uniupo.it]
- 11. Ca(2+) microdomains, this compound and type 1 ryanodine receptor in cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclic Adenosine Diphosphate Ribose Activates Ryanodine Receptors, whereas this compound Activates Two-pore Domain Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Nicotinic acid-adenine dinucleotide phosphate activates the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
- 18. [PDF] this compound-binding proteins find their identity. | Semantic Scholar [semanticscholar.org]
- 19. Linking this compound to ion channel activity: a unifying hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. This compound induces Ca2+ oscillations via a two-pool mechanism by priming IP3- and cADPR-sensitive Ca2+ stores - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. A screening campaign in sea urchin egg homogenate as a platform for discovering modulators of this compound-dependent Ca2+ signaling in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
The Role of Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) in Lysosomal Calcium Mobilization: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Nicotinic acid adenine dinucleotide phosphate (NAADP) is a highly potent intracellular second messenger that mobilizes calcium (Ca²⁺) from acidic organelles, primarily lysosomes and endosomes.[1][2] Unlike the well-characterized messengers inositol 1,4,5-trisphosphate (IP₃) and cyclic ADP-ribose (cADPR), which release Ca²⁺ from the endoplasmic reticulum (ER), this compound activates a distinct signaling pathway by targeting a unique Ca²⁺ store.[3][4] This pathway involves the activation of Two-Pore Channels (TPCs) located on the lysosomal membrane, a process mediated by specific this compound-binding proteins.[3][5] The initial, localized Ca²⁺ release triggered by this compound often serves as a "trigger" signal, which is then amplified into a global cytosolic Ca²⁺ wave through crosstalk with ER channels, a mechanism known as calcium-induced calcium release (CICR).[3][6] Understanding the intricacies of the this compound signaling cascade is crucial for elucidating its role in a myriad of physiological processes—from muscle contraction and T-cell activation to autophagy and intracellular trafficking—and for identifying novel therapeutic targets for a range of diseases.[7][8][9]
The this compound Signaling Pathway
This compound Synthesis and Degradation
This compound is synthesized from NADP⁺ through a base-exchange reaction where the nicotinamide group is replaced by nicotinic acid.[1] This reaction is catalyzed by members of the ADP-ribosyl cyclase family, such as CD38, and is notably more efficient at the acidic pH found within the lumen of endo-lysosomal compartments.[6][10] More recently, a novel redox cycle has been described for the rapid formation of this compound from its reduced form, NAADPH, by NADPH oxidases (NOX).[10]
The termination of the this compound signal is achieved through enzymatic degradation. This compound can be broken down by a Ca²⁺-sensitive phosphatase to the inactive metabolite nicotinic acid adenine dinucleotide (NAAD) or catabolized by CD38 to 2'-phosphoadenosine diphosphoribose (ADPRP).[1][11]
Molecular Components of this compound-Mediated Ca²⁺ Release
The mobilization of Ca²⁺ from lysosomes by this compound is not a simple ligand-channel interaction but involves a multi-protein signaling complex.
-
The Lysosome as an Acidic Ca²⁺ Store: Lysosomes maintain a high concentration of luminal Ca²⁺ (estimated in the high micromolar to low millimolar range) and an acidic pH (4.5-5.0).[12][13] They actively sequester Ca²⁺, making them a substantial intracellular Ca²⁺ reservoir, distinct from the ER.[14][15]
-
This compound-Binding Proteins (this compound-BPs): Contrary to initial hypotheses, TPCs themselves do not appear to bind this compound directly.[16] Instead, the signal is transduced via accessory this compound-binding proteins. Two key proteins have been identified: Lsm12 (Like-Sm protein 12) and JPT2 (Jupiter microtubule-associated homolog 2).[5][17] These proteins bind this compound with high affinity and selectivity and are essential for conferring this compound sensitivity to the TPC channel complex.[5][17][18]
-
Two-Pore Channels (TPCs): TPCs are the ion channels responsible for the this compound-evoked Ca²⁺ release from the endo-lysosomal system.[2][3][19] The TPC family has three members, with TPC1 and TPC2 being present in humans. TPC2 is predominantly localized to lysosomal membranes, while TPC1 is found on endosomes.[3][4][20] Upon activation by the this compound-BP complex, TPCs open to allow the efflux of Ca²⁺ from the lysosomal lumen into the cytosol.[8][21]
Mechanism of Action and Signal Amplification
The this compound signaling cascade can be summarized in a two-phase model:
-
Trigger Phase: An extracellular stimulus leads to the synthesis of this compound. This compound binds to its cytosolic binding proteins (Lsm12/JPT2), which are associated with TPCs on the lysosomal membrane.[17] This binding event gates the TPC2 channel, causing a small, localized release of Ca²⁺ from the lysosome into the cytosol.[6] This initial Ca²⁺ puff creates a "nanodomain" of high Ca²⁺ concentration near the lysosome.[9]
-
Amplification Phase: This localized "trigger" Ca²⁺ is insufficient to generate a global signal on its own. However, at junctions between lysosomes and the ER, this initial Ca²⁺ release activates highly sensitive IP₃ receptors (IP₃Rs) or ryanodine receptors (RyRs) on the ER membrane.[3][6][21] This leads to a much larger, propagating wave of Ca²⁺ release from the vast ER stores, resulting in a global increase in cytosolic Ca²⁺.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound-mediated calcium mobilization.
Table 1: this compound-Induced Ca²⁺ Concentration Changes
| Cell Type | This compound Concentration | Basal [Ca²⁺]i | Peak [Ca²⁺]i Increase | Reference |
|---|---|---|---|---|
| Coronary Arterial Smooth Muscle | 100 nM | 142 ± 12 nM | 711 ± 47 nM | [6] |
| HEK293 (TPC2 Overexpressing) | 10 nM (photoreleased) | Not specified | Biphasic transient | [3] |
| Cardiac Myocytes (WT) | this compound-AM | Not specified | Normalized increase of 0.16 ± 0.05 |[22] |
Table 2: Binding Affinities and Inhibitory Constants
| Ligand | Target | Assay Type | Value | Reference |
|---|---|---|---|---|
| This compound | LSM12 | Binding Assay | Kd ~30 nM | [5] |
| This compound | JPT2 / LSM12 | Binding Assay | High Affinity | [17] |
| Ned-19 | This compound Receptor | Ca²⁺ Release Inhibition | IC₅₀ = 65 nM | [23] |
| Ned-19 | This compound Receptor | [³²P]this compound Binding | IC₅₀ = 4 µM | [23] |
| Ned-19.4 | This compound Receptor | Ca²⁺ Release Inhibition | IC₅₀ = 10 µM | [23] |
| Ned-20 | this compound Receptor | [³²P]this compound Binding | IC₅₀ = 1.2 µM |[23] |
Key Experimental Protocols
Measurement of Cytosolic Ca²⁺ Mobilization
This protocol describes the indirect measurement of lysosomal Ca²⁺ release by monitoring changes in global cytosolic Ca²⁺ concentration using fluorescent indicators.
Methodology:
-
Cell Preparation: Culture cells (e.g., coronary arterial smooth muscle cells) on glass coverslips suitable for microscopy.[6]
-
Dye Loading: Incubate cells with a membrane-permeant Ca²⁺ indicator, such as Fura-2 AM. The acetoxymethyl (AM) ester allows the dye to cross the plasma membrane.
-
De-esterification: Once inside the cell, cytosolic esterases cleave the AM group, trapping the active, Ca²⁺-sensitive form of the dye (Fura-2) in the cytosol.
-
Measurement: Place the coverslip on a fluorescence microscope stage. Excite Fura-2 at two wavelengths (typically 340 nm and 380 nm). The ratio of the fluorescence emitted at ~510 nm (F340/F380) is proportional to the intracellular Ca²⁺ concentration ([Ca²⁺]i).[6]
-
Stimulation: To introduce this compound, methods like microinjection, flash photolysis of caged-NAADP, or application of a membrane-permeant version (this compound-AM) can be used.[3][12]
-
Controls: To confirm the lysosomal origin of the Ca²⁺, pre-treat cells with Bafilomycin A1, an inhibitor of the vacuolar H⁺-ATPase that disrupts the lysosomal proton gradient and subsequent Ca²⁺ storage.[6][20] A significant reduction or abolition of the this compound-induced Ca²⁺ signal in the presence of Bafilomycin A1 indicates a lysosomal source.[6][20]
This compound Radioligand Binding Assay
This protocol is used to study the binding of this compound to its receptors and to determine the affinity of antagonists.
Methodology:
-
Membrane Preparation: Prepare cell or tissue homogenates (e.g., from sea urchin eggs or HEK293 cells overexpressing TPCs) and isolate the membrane fraction containing lysosomes and endosomes by differential centrifugation.[3]
-
Incubation: Incubate the membrane preparation with a low concentration of radiolabeled this compound (e.g., [³²P]this compound).[3]
-
Competition: For competition assays, co-incubate the membranes and [³²P]this compound with increasing concentrations of unlabeled "cold" this compound or a test compound (e.g., Ned-19).[23]
-
Separation: Separate the membrane-bound radioligand from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: Quantify the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled competitor. The concentration that inhibits 50% of the specific [³²P]this compound binding is the IC₅₀ value.[23]
Lysosomal Patch-Clamp
This advanced electrophysiological technique allows for the direct measurement of ion channel activity on the membrane of isolated lysosomes.
Methodology:
-
Lysosome Isolation: Isolate lysosomes from cells. To facilitate patching, lysosomes can be enlarged by treating cells with vacuolin-1 before isolation.[7]
-
Patching: Using a glass micropipette, form a high-resistance (giga-ohm) seal with the membrane of a single, isolated lysosome.
-
Recording: Apply a voltage clamp to the lysosomal membrane and record the electrical currents flowing through the ion channels.
-
Channel Activation: Apply this compound to the cytosolic side of the lysosomal membrane via the patch pipette solution to observe direct activation of TPC currents.[7] This method provides direct evidence that this compound gates a Ca²⁺-permeable channel on the lysosome.[7] It has been instrumental in demonstrating that TPCs are required for this compound-evoked endo-lysosomal currents.[7]
Implications for Drug Development
The central role of the this compound/TPC signaling pathway in numerous cellular functions makes it a compelling target for therapeutic intervention.
-
Cardiovascular Disease: The pathway is involved in β-adrenoceptor signaling in the heart and endothelin-1-induced vasoconstriction, suggesting that TPC2 inhibitors could have applications in treating cardiac hypertrophy or hypertension.[6][8]
-
Infectious Disease: Several viruses, including Ebola and coronaviruses, appear to require TPC function for trafficking within the endo-lysosomal system and subsequent cellular entry.[17] Modulators of TPC activity could therefore represent a novel class of broad-spectrum antiviral agents.
-
Metabolic Disorders: this compound signaling is implicated in glucose-induced insulin secretion, highlighting a potential role in diabetes research.[17]
-
Neurodegenerative Diseases: Dysregulation of lysosomal Ca²⁺ homeostasis is linked to lysosomal storage diseases and neurodegeneration.[12][24] Targeting the this compound pathway could offer a strategy to restore normal lysosomal function.
The development of specific small-molecule agonists and antagonists, such as Ned-19, is a critical step toward validating TPCs as drug targets and exploring the therapeutic potential of modulating this fundamental Ca²⁺ signaling pathway.[9][23]
References
- 1. Nicotinic acid adenine dinucleotide phosphate - Wikipedia [en.wikipedia.org]
- 2. Diversity of two-pore channels and the accessory this compound receptors in intracellular Ca2+ signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound mobilizes calcium from acidic organelles through two-pore channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. This compound-binding proteins find their identity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Expression of Ca2+-permeable two-pore channels rescues this compound signalling in TPC-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two-pore Channels (TPC2s) and Nicotinic Acid Adenine Dinucleotide Phosphate (this compound) at Lysosomal-Sarcoplasmic Reticular Junctions Contribute to Acute and Chronic β-Adrenoceptor Signaling in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. embopress.org [embopress.org]
- 10. This compound Signaling: New Kids on the Block - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Lysosomal Ca2+ Homeostasis and Signaling in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous determination of intraluminal lysosomal calcium and pH by dextran-conjugated fluorescent dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Imaging approaches to measuring lysosomal calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The endo-lysosomal system as an this compound-sensitive acidic Ca2+ store: Role for the two-pore channels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | this compound: From Discovery to Mechanism [frontiersin.org]
- 17. Convergent activation of two-pore channels mediated by the this compound-binding proteins JPT2 and LSM12 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound receptors: A one-two - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Questioning regulation of two-pore channels by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The Acid Test: The Discovery of Two Pore Channels (TPCs) as this compound-Gated Endolysosomal Ca2+ Release Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Lysosomal calcium loading promotes spontaneous calcium release by potentiating ryanodine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Analogues of the Nicotinic Acid Adenine Dinucleotide Phosphate (this compound) Antagonist Ned-19 Indicate Two Binding Sites on the this compound Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Methods for monitoring Ca2+ and ion channels in the lysosome - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Dance of NAADP and Two-Pore Channels: A Technical Guide
For Immediate Release
A comprehensive technical guide detailing the mechanism of action of Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) on Two-Pore Channels (TPCs), offering critical insights for researchers, scientists, and drug development professionals.
This in-depth guide elucidates the molecular signaling cascade initiated by this compound, culminating in the activation of TPCs, a family of endolysosomal ion channels. A central theme of this mechanism is the indirect nature of TPC activation by this compound, a process mediated by a recently identified cohort of this compound-binding proteins (this compound-BPs). This guide will delve into the core components of this pathway, present quantitative data for key interactions, provide detailed experimental protocols for studying this mechanism, and visualize the intricate signaling networks.
Core Mechanism: An Indirect Activation Pathway
Nicotinic Acid Adenine Dinucleotide Phosphate (this compound) is a potent intracellular second messenger that mobilizes Ca²⁺ from acidic organelles, primarily endosomes and lysosomes.[1][2] This Ca²⁺ release is mediated by the activation of Two-Pore Channels (TPCs), which are ion channels localized to the membranes of these acidic vesicles.[1][3][4] A pivotal finding in understanding this signaling pathway is that this compound does not directly bind to TPCs.[1][5] Instead, its action is conferred through intermediary this compound-binding proteins (this compound-BPs).[1][2][5]
Recent breakthroughs have identified two key this compound-BPs: Jupiter microtubule-associated homolog 2 (JPT2) and Like-Sm protein 12 (LSM12).[1][4] These proteins bind to this compound with high affinity and subsequently interact with TPCs to trigger channel opening.[6][7] Both JPT2 and LSM12 are essential for this compound-evoked Ca²⁺ signaling through TPCs.[6][7]
The activation of TPCs by the this compound-BP complex leads to the release of Ca²⁺ from the lumen of endosomes and lysosomes into the cytosol. This initial, localized Ca²⁺ release can then be amplified into a global cellular Ca²⁺ signal through a process known as Ca²⁺-induced Ca²⁺ release (CICR), where the initial Ca²⁺ transient triggers the opening of other Ca²⁺ channels, such as IP₃ receptors and ryanodine receptors, on the endoplasmic reticulum.[8][9]
A fascinating aspect of TPC function is the plasticity of their ion selectivity. While the this compound-mediated activation of TPCs results in a channel permeable to Ca²⁺, activation by the lipid messenger phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) renders the channel more selective for Na⁺.[1][10][11] This agonist-dependent ion selectivity suggests that TPCs can mediate distinct downstream cellular responses depending on the initiating signal.
Quantitative Data
The following tables summarize key quantitative parameters of the this compound-TPC signaling pathway.
| Parameter | Value | Organism/System | Reference |
| This compound Binding Affinity | |||
| Kd for JPT2 | ~1.1 nM | Human (recombinant) | [12] |
| Kd for LSM12 | ~0.7 nM | Human (recombinant) | [12] |
| ~20-30 nM | Human (recombinant) | [13] | |
| This compound Concentration for Ca²⁺ Release | |||
| EC₅₀ for Ca²⁺ release | ~10-100 nM | Various mammalian cells | [14][15] |
| TPC Ion Permeability (this compound-activated) | |||
| P(Ca²⁺)/P(Na⁺) for TPC2 | >1 (Ca²⁺ selective) | Recombinant human | [16] |
| P(Ca²⁺)/P(K⁺) for TPC2 | >1 (Ca²⁺ selective) | Recombinant human | [16] |
| P(H⁺)>P(K⁺)>P(Na⁺)≥P(Ca²⁺) for TPC1 | Non-selective cation | Recombinant human | [16] |
Experimental Protocols
Endo-lysosomal Patch Clamping
This technique allows for the direct measurement of ion channel activity on isolated endosomes and lysosomes.
Materials:
-
Cell culture reagents
-
Vacuolin-1 (for enlarging endo-lysosomes)
-
Neutral Red (for visualizing acidic organelles)
-
Patch clamp rig with amplifier and data acquisition system
-
Glass capillaries for pulling patch pipettes
-
Micromanipulator
-
Solutions:
-
Cytosolic solution (e.g., 140 mM K-gluconate, 2 mM MgCl₂, 10 mM HEPES, pH 7.2)
-
Luminal solution (e.g., 140 mM K-gluconate, 2 mM MgCl₂, 10 mM MES, pH 4.6)
-
This compound and other test compounds
-
Procedure:
-
Cell Culture and Endolysosome Enlargement: Culture cells of interest to an appropriate confluency. To enlarge endo-lysosomes for easier patching, incubate the cells with Vacuolin-1 (typically 1 µM) for at least 2 hours.
-
Visualization: Briefly incubate the cells with Neutral Red to stain acidic compartments, facilitating their identification.
-
Endolysosome Isolation: Using a small-diameter glass pipette, rupture the plasma membrane of a selected cell and carefully aspirate an enlarged, stained endo-lysosome.
-
Patching: Transfer the isolated endo-lysosome to a recording chamber containing the appropriate luminal solution. Using a fresh, fire-polished patch pipette filled with the cytosolic solution, form a high-resistance seal (GΩ seal) with the endo-lysosomal membrane.
-
Recording: Establish the whole-lysosome configuration by applying a brief pulse of suction to rupture the membrane patch. Record channel currents in voltage-clamp mode while perfusing the cytosolic side with control and test solutions (e.g., containing this compound).
Co-Immunoprecipitation (Co-IP) of TPCs and this compound-Binding Proteins
This method is used to demonstrate the physical interaction between TPCs and this compound-BPs in a cellular context.
Materials:
-
Cells expressing tagged versions of the proteins of interest (e.g., GFP-TPC2 and FLAG-JPT2)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies specific to the tags (e.g., anti-GFP and anti-FLAG) or endogenous proteins
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Western blotting reagents and equipment
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add the primary antibody against the "bait" protein (e.g., anti-GFP for GFP-TPC2) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complex.
-
Washing: Pellet the beads by centrifugation or using a magnetic rack and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by resuspending them in elution buffer and heating.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the "prey" protein (e.g., anti-FLAG for FLAG-JPT2) to confirm the interaction.
Microinjection and Ca²⁺ Imaging
This technique allows for the introduction of this compound into single cells and the subsequent monitoring of changes in intracellular Ca²⁺ concentration.
Materials:
-
Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Microinjection system with micromanipulator and femtotips
-
Fluorescence microscope with a sensitive camera
-
Image analysis software
-
Extracellular buffer (e.g., Hanks' Balanced Salt Solution)
-
This compound solution for microinjection
Procedure:
-
Cell Loading: Load the cells with a fluorescent Ca²⁺ indicator dye according to the manufacturer's instructions.
-
Microinjection Setup: Prepare the microinjection system and fill the femtotips with the this compound solution at the desired concentration.
-
Imaging: Place the loaded cells on the microscope stage and begin recording baseline fluorescence.
-
Microinjection: Carefully guide the femtotip to a target cell and perform the microinjection.
-
Data Acquisition and Analysis: Continue recording the fluorescence intensity changes over time after microinjection. Analyze the data to quantify the changes in intracellular Ca²⁺ concentration in response to this compound.[14]
Signaling Pathways and Workflows
Caption: this compound signaling pathway leading to TPC activation and Ca²⁺ release.
References
- 1. This compound-binding proteins find their identity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Essential requirement for JPT2 in this compound-evoked Ca2+ signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diversity of two-pore channels and the accessory this compound receptors in intracellular Ca2+ signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Nicotinic Acid Adenine Dinucleotide Phosphate Induces Intracellular Ca2+ Signalling and Stimulates Proliferation in Human Cardiac Mesenchymal Stromal Cells [frontiersin.org]
- 5. Questioning regulation of two-pore channels by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lsm12 is an this compound receptor and a two-pore channel regulatory protein required for calcium mobilization from acidic organelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induces Ca2+ oscillations via a two-pool mechanism by priming IP3- and cADPR-sensitive Ca2+ stores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. rupress.org [rupress.org]
- 12. youtube.com [youtube.com]
- 13. Convergent activation of two-pore channels mediated by the this compound-binding proteins JPT2 and LSM12 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nicotinic Acid Adenine Dinucleotide Phosphate (this compound+) Is an Essential Regulator of T-Lymphocyte Ca2+-Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. physoc.org [physoc.org]
The Elusive NAADP Receptor: An In-depth Technical Guide to its Identification and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinic acid adenine dinucleotide phosphate (NAADP) stands as the most potent known endogenous calcium (Ca²⁺) mobilizing second messenger, often active at low nanomolar concentrations.[1][2] Since its discovery, the identity of its cognate receptor has been a central and contentious question in the field of cellular signaling. This technical guide provides a comprehensive overview of the core concepts, key experimental methodologies, and current understanding of the this compound receptor's identification and characterization. We will delve into the primary candidates, the experimental evidence supporting and challenging their roles, and the detailed protocols that have been instrumental in this ongoing scientific pursuit.
The journey to identify the this compound receptor has been marked by several intriguing hypotheses. Initial theories centered on direct activation of known intracellular Ca²⁺ release channels, namely ryanodine receptors (RyRs) and two-pore channels (TPCs). However, a unifying hypothesis has emerged suggesting that this compound may not directly bind to these large channel-forming proteins but rather to smaller, soluble accessory proteins that in turn modulate channel activity.[3] Recent groundbreaking work has identified two such proteins, HN1L/JPT2 and Lsm12, as high-affinity this compound binding proteins, ushering in a new era in our understanding of this compound signaling.[3][4][5]
The this compound Signaling Pathway: A Tale of Multiple Players
The this compound-mediated Ca²⁺ signaling cascade is a complex process involving multiple organelles and proteins. The prevailing model suggests that this compound initiates a localized Ca²⁺ release from acidic organelles like lysosomes, which then acts as a "trigger" to induce a larger, global Ca²⁺ release from the endoplasmic reticulum (ER) through Ca²⁺-induced Ca²⁺ release (CICR).
Key Candidate this compound Receptors and Binding Proteins
The search for the this compound receptor has led to the investigation of several candidate proteins. The following table summarizes the key players and their proposed roles.
| Candidate Receptor/Binding Protein | Localization | Proposed Role in this compound Signaling | Key Supporting Evidence | Key Challenging Evidence |
| Two-Pore Channels (TPCs) | Lysosomes, Endosomes | Pore-forming subunit of the this compound-gated Ca²⁺ release channel.[1][2] | Overexpression enhances this compound-induced Ca²⁺ release; knockout abolishes this compound sensitivity.[6] | Photoaffinity labeling with this compound analogs does not label TPCs directly; some studies show TPCs as Na⁺-selective channels.[3][4] |
| Ryanodine Receptors (RyRs) | Endoplasmic/Sarcoplasmic Reticulum | Direct target of this compound, mediating Ca²⁺ release from the ER. | In some cell types (e.g., T-cells), RyRs are required for this compound-mediated Ca²⁺ signals. | In many cell types, this compound-induced Ca²⁺ release is independent of RyRs; direct activation of purified RyRs by this compound is controversial. |
| HN1L/JPT2 | Cytosol | High-affinity this compound binding protein that associates with and modulates TPCs and potentially RyRs.[3][4][5] | Identified through photoaffinity labeling; knockdown inhibits this compound-evoked Ca²⁺ signals; co-immunoprecipitates with TPCs.[5] | The precise mechanism of how it gates the channels is still under investigation. |
| Lsm12 | Cytosol | High-affinity this compound binding protein that is essential for this compound-induced TPC2 activation.[3][7] | Identified through proteomic screening; purified Lsm12 binds this compound with high affinity; knockout abolishes this compound-induced Ca²⁺ release via TPC2.[8] | Its role in relation to TPC1 and other potential downstream targets is less clear. |
Quantitative Data on this compound Receptor Interactions
The following tables summarize key quantitative data from various studies, providing a comparative overview of binding affinities and effective concentrations for this compound and its associated proteins.
Table 1: Binding Affinities (Kd) of this compound for Candidate Receptors/Binding Proteins
| Ligand | Protein | Cell/System | Kd (nM) | Reference |
| [³²P]this compound | Endogenous Receptor | Sea Urchin Egg Homogenate | ~0.1 | [9] |
| This compound | Lsm12 (recombinant) | In vitro | 20-30 | [8] |
| [³²P]this compound | TPC2 (overexpressed) | HEK293 cell membranes | 5 (high affinity), 7000 (low affinity) | [2] |
Table 2: Effective Concentrations (EC₅₀) for this compound-Induced Ca²⁺ Release
| Agonist | Cell/System | EC₅₀ (nM) | Reference |
| This compound | Sea Urchin Egg Homogenate | 30 | [3] |
| This compound | Rat Hepatocyte Microsomes | ~100 | [10] |
| This compound-AM | Memory CD4+ T Cells | 0.5 - 2 | [11] |
Key Experimental Protocols for this compound Receptor Research
The identification and characterization of the this compound receptor rely on a suite of specialized experimental techniques. Below are detailed methodologies for some of the most critical assays.
Radioreceptor Binding Assay
This assay is used to quantify the amount of this compound in a sample and to determine the binding characteristics of this compound to its receptor.
Protocol:
-
Preparation of Sea Urchin Egg Homogenate:
-
Homogenize sea urchin eggs in a buffer containing 250 mM N-methylglucamine, 250 mM potassium gluconate, 20 mM HEPES (pH 7.2), and 1 mM MgCl₂.
-
Centrifuge the homogenate at low speed to remove debris and use the supernatant as the source of this compound receptors.[12]
-
-
Binding Reaction:
-
In a final volume of 200 µL, combine the sea urchin egg homogenate (50-100 µg of protein) with varying concentrations of unlabeled this compound (for competition assays) or the experimental sample.
-
Incubate for 10 minutes at room temperature to allow for the binding of unlabeled this compound.[12]
-
Add a fixed concentration of [³²P]this compound (e.g., 0.1 nM) and incubate for an additional 10 minutes.[12]
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in ice-cold wash buffer (e.g., the homogenization buffer).
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
For competition binding experiments, plot the percentage of specific [³²P]this compound binding against the logarithm of the unlabeled this compound concentration.
-
Fit the data to a one-site or two-site binding model to determine the dissociation constant (Kd) and the concentration of binding sites (Bmax).
-
Photoaffinity Labeling
This technique is used to identify the this compound binding protein(s) by covalently attaching a photo-reactive this compound analog to its binding site upon UV irradiation.
Protocol:
-
Probe: Use a photo-reactive and radiolabeled this compound analog, such as [³²P]-5-azido-NAADP.[3]
-
Binding:
-
Incubate the cell or tissue homogenate with [³²P]-5-azido-NAADP in the dark to allow for binding to the receptor.
-
To determine specificity, run parallel experiments in the presence of an excess of unlabeled this compound.
-
-
Photocrosslinking:
-
Expose the samples to UV light (e.g., 254 nm) on ice for a specified period (e.g., 5-15 minutes) to induce covalent crosslinking of the probe to the binding protein.
-
-
Analysis:
-
Separate the proteins by SDS-PAGE.
-
Visualize the radiolabeled proteins by autoradiography. The specifically labeled protein band should be absent or reduced in the sample containing excess unlabeled this compound.
-
Calcium Imaging with this compound-AM
This method allows for the measurement of intracellular Ca²⁺ changes in live cells in response to this compound. This compound-AM is a cell-permeant ester of this compound that is cleaved by intracellular esterases to release active this compound.
Protocol:
-
Cell Preparation and Dye Loading:
-
This compound-AM Application:
-
Wash the cells to remove excess dye.
-
Add this compound-AM at the desired concentration (typically in the nanomolar to low micromolar range) to the imaging buffer.[11]
-
-
Image Acquisition:
-
Use a fluorescence microscope equipped with a sensitive camera to capture images at regular intervals before and after the addition of this compound-AM.
-
For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and measure the emission at ~510 nm.[6]
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity or the ratio of fluorescence at the two excitation wavelengths over time.
-
Quantify the amplitude, duration, and frequency of the Ca²⁺ signals.
-
CRISPR-Cas9 Mediated Knockout of Candidate Receptors
This powerful gene-editing technique is used to create cell lines or animal models lacking a specific candidate receptor to investigate its role in this compound signaling.
Protocol:
-
sgRNA Design and Cloning:
-
Design two or more single guide RNAs (sgRNAs) targeting an early exon of the gene of interest (e.g., TPCN1, TPCN2, HN1L, LSM12) using online tools to minimize off-target effects.
-
Clone the sgRNAs into a vector that also expresses the Cas9 nuclease and a selection marker.
-
-
Transfection and Selection:
-
Transfect the chosen cell line (e.g., HEK293) with the CRISPR-Cas9 plasmid using a suitable method (e.g., lipofection).[14]
-
Select for transfected cells using the appropriate antibiotic or by fluorescence-activated cell sorting (FACS) if a fluorescent marker is used.
-
-
Clonal Isolation and Expansion:
-
Isolate single cells by limiting dilution or FACS into individual wells of a multi-well plate.
-
Expand the single-cell clones to generate clonal cell lines.
-
-
Validation of Knockout:
-
Screen the clonal lines for the desired mutation by PCR and Sanger sequencing of the target locus.
-
Confirm the absence of the target protein by Western blotting.
-
-
Functional Analysis:
-
Perform Ca²⁺ imaging or other functional assays on the validated knockout cell lines to determine the effect of the gene deletion on this compound-induced Ca²⁺ signaling.
-
Conclusion and Future Directions
The identification of the this compound receptor has been a long and complex journey, and while significant progress has been made with the discovery of HN1L/JPT2 and Lsm12, many questions remain. The precise stoichiometry of the this compound receptor complex, the molecular mechanisms by which the binding proteins gate the TPC and potentially other channels, and the physiological and pathophysiological roles of this signaling pathway are all active areas of investigation.
The development of more specific pharmacological tools, including potent and selective agonists and antagonists, will be crucial for dissecting the intricacies of this compound signaling and for exploring its therapeutic potential in diseases ranging from cardiovascular disorders to cancer and neurodegenerative diseases. The in-depth understanding of the experimental protocols outlined in this guide will be fundamental for researchers and drug development professionals as they continue to unravel the mysteries of this potent and enigmatic signaling molecule.
References
- 1. Refinement of a radioreceptor binding assay for nicotinic acid adenine dinucleotide phosphate | Semantic Scholar [semanticscholar.org]
- 2. This compound Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: From Discovery to Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound: From Discovery to Mechanism [frontiersin.org]
- 5. This compound-binding proteins find their identity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound mobilizes calcium from acidic organelles through two-pore channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Signaling: New Kids on the Block [mdpi.com]
- 8. This compound receptors: A one-two - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unique kinetics of nicotinic acid-adenine dinucleotide phosphate (this compound) binding enhance the sensitivity of this compound receptors for their ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ca2+ release triggered by this compound in hepatocyte microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nicotinic Acid Adenine Dinucleotide Phosphate (this compound)-Mediated Calcium Signaling Is Active in Memory CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Refinement of a radioreceptor binding assay for nicotinic acid adenine dinucleotide phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 14. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) and its Molecular Interactions: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinic acid adenine dinucleotide phosphate (NAADP) is a highly potent intracellular second messenger that mobilizes calcium (Ca²⁺) from acidic organelles, primarily lysosomes. This technical guide provides an in-depth structural analysis of this compound and its interactions with its recently identified binding proteins, Jupiter microtubule-associated homolog 2 (JPT2) and Like-Sm protein 12 (LSM12). While experimentally determined structures of this compound in complex with its binding partners remain elusive, this guide leverages predicted structural models and extensive biochemical and functional data to offer a comprehensive overview. We present quantitative data on binding affinities, detailed experimental methodologies for key assays, and logical diagrams of the this compound signaling pathway to facilitate a deeper understanding of this critical signaling molecule and to aid in the development of novel therapeutics targeting this pathway.
Introduction to this compound Signaling
This compound is a crucial second messenger involved in a plethora of cellular processes, including muscle contraction, glucose-induced insulin secretion, and immune responses.[1] Unlike other Ca²⁺-mobilizing messengers such as inositol trisphosphate (IP₃) and cyclic ADP-ribose (cADPR), this compound triggers Ca²⁺ release from acidic endolysosomal vesicles.[2] This localized Ca²⁺ release often acts as a trigger to initiate more global Ca²⁺ signals by activating other Ca²⁺ channels, such as ryanodine receptors (RyRs) on the endoplasmic reticulum.[2]
The primary molecular targets of this compound-mediated Ca²⁺ release are the two-pore channels (TPCs), a family of ion channels located on the membranes of endosomes and lysosomes.[3] However, this compound does not bind directly to TPCs. Instead, its effects are mediated by accessory binding proteins.[4] Recent breakthroughs have identified two such this compound-binding proteins: JPT2 and LSM12.[3][5] These proteins bind this compound with high affinity and selectivity, subsequently interacting with TPCs to induce channel opening and Ca²⁺ release.[3]
Structural Features of this compound
This compound is a dinucleotide structurally similar to NADP⁺. The key difference lies in the replacement of the nicotinamide group of NADP⁺ with a nicotinic acid moiety in this compound. This seemingly minor modification confers its potent and specific Ca²⁺-mobilizing activity. The molecule consists of a nicotinic acid mononucleotide and an adenosine monophosphate linked by a pyrophosphate bridge. The 2'-hydroxyl group of the adenosine ribose is phosphorylated.
This compound Binding Proteins: JPT2 and LSM12
Jupiter Microtubule-Associated Homolog 2 (JPT2)
JPT2, also known as HN1L, was identified as a primary this compound-binding protein through photoaffinity labeling and chemical proteomics.[4][5] It is a small, highly basic protein required for this compound-evoked Ca²⁺ signaling.[4]
Like-Sm Protein 12 (LSM12)
LSM12 is another key this compound-binding protein identified through affinity purification and quantitative proteomic analysis.[6] LSM12 directly binds to this compound via its Lsm domain and is essential for this compound-evoked TPC activation and Ca²⁺ mobilization from acidic stores.[6]
Predicted Structures of JPT2 and LSM12
In the absence of experimentally determined crystal structures, computational models provide valuable insights into the three-dimensional architecture of these proteins. The AlphaFold Protein Structure Database provides high-quality predicted models for both human JPT2 and LSM12.[7][8]
-
JPT2: The predicted structure of JPT2 suggests a largely unstructured protein with some helical propensity. This intrinsic disorder may be crucial for its function, allowing it to adopt different conformations upon binding to this compound and interacting with TPCs.
-
LSM12: The AlphaFold model of LSM12 shows a well-defined Lsm (Like-Sm) domain, which is known to be involved in RNA binding in other LSM proteins.[6] This domain in LSM12 has been shown to be responsible for this compound binding.[6] The predicted structure of the Lsm domain forms a characteristic beta-barrel, which likely cradles the this compound molecule.
Quantitative Analysis of this compound Binding
The interaction between this compound and its binding proteins has been quantified using various biochemical assays, primarily radioligand binding studies. These studies have demonstrated high-affinity and selective binding of this compound to JPT2 and LSM12.
| Ligand | Binding Protein | Method | Kd (nM) | Reference |
| [³²P]-NAADP | Recombinant JPT2 | Radioligand Binding | 5.7 ± 1.8 | [7] |
| [³²P]-NAADP | Recombinant LSM12 | Radioligand Binding | 2.0 ± 0.4 | [7] |
| This compound | Recombinant LSM12 | Immobilized this compound pulldown | ~30 | [9] |
Table 1: Quantitative Binding Affinities of this compound. This table summarizes the dissociation constants (Kd) for the interaction of this compound with its binding proteins JPT2 and LSM12, as determined by different experimental methods.
Experimental Protocols
Recombinant Protein Expression and Purification (General Protocol)
A general protocol for the expression and purification of recombinant JPT2 and LSM12 for binding studies can be adapted from various sources. Typically, human JPT2 or LSM12 cDNA is cloned into an expression vector with a purification tag (e.g., 6xHis-tag).
-
Transformation: Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Culture Growth: Grow the transformed cells in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induction: Induce protein expression with an appropriate concentration of IPTG (e.g., 0.5 mM) and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme). Lyse the cells by sonication.
-
Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity column. Wash the column extensively with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM). Elute the protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).
-
Dialysis and Storage: Dialyze the eluted protein against a suitable storage buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT) and store at -80°C.
Radioligand Competition Binding Assay
This protocol is adapted from studies characterizing the binding of [³²P]-NAADP to its binding proteins.[7]
-
Reaction Setup: In a microcentrifuge tube, combine the purified recombinant JPT2 or LSM12 protein with a fixed concentration of [³²P]-NAADP (e.g., 1-5 nM).
-
Competition: Add increasing concentrations of unlabeled this compound or a non-specific competitor (e.g., NADP) to different tubes.
-
Incubation: Incubate the reactions on ice for a specified time (e.g., 90 minutes) to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Separate the protein-bound radioligand from the free radioligand. This can be achieved by rapid vacuum filtration through a glass fiber filter (GF/B) followed by washing with ice-cold wash buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀, which can then be used to calculate the Kᵢ and subsequently the Kd.
Co-Immunoprecipitation (Co-IP) of TPCs with JPT2/LSM12
This protocol describes the general steps for demonstrating the interaction between TPCs and the this compound-binding proteins in a cellular context.[7]
-
Cell Culture and Transfection: Culture cells (e.g., HEK293T) and transfect them with plasmids encoding tagged versions of the proteins of interest (e.g., TPC2-GFP and FLAG-JPT2).
-
Cell Lysis: After 24-48 hours, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Pre-clearing: Incubate the cell lysate with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add the antibody against the tagged "bait" protein (e.g., anti-FLAG antibody for FLAG-JPT2) and incubate overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add fresh protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them several times with wash buffer (e.g., lysis buffer with lower detergent concentration) to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the "prey" protein (e.g., anti-GFP antibody for TPC2-GFP) and the "bait" protein.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to this compound.
Caption: this compound signaling pathway from synthesis to Ca²⁺ release.
Caption: Workflow for Co-Immunoprecipitation of TPCs and this compound-binding proteins.
Caption: Workflow for the radioligand competition binding assay.
Conclusion and Future Directions
The identification of JPT2 and LSM12 as the long-sought this compound-binding proteins has been a major breakthrough in understanding this compound-mediated Ca²⁺ signaling. This guide has provided a comprehensive overview of the structural and functional aspects of this compound and its interactions with these key proteins. The provided quantitative data and experimental protocols serve as a valuable resource for researchers in this field.
A critical next step is the determination of the high-resolution three-dimensional structures of this compound in complex with JPT2 and LSM12, and ultimately, the entire TPC channel complex. Such structural information, obtainable through techniques like X-ray crystallography or cryo-electron microscopy, will provide atomic-level insights into the mechanism of this compound binding and TPC activation. This knowledge will be instrumental in the rational design of specific agonists and antagonists of the this compound signaling pathway, which hold great promise as novel therapeutics for a wide range of diseases.
References
- 1. Sampling Native-like Structures of RNA-Protein Complexes through Rosetta Folding and Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: From Discovery to Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Convergent activation of two-pore channels mediated by the this compound-binding proteins JPT2 and LSM12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Essential requirement for JPT2 in this compound-evoked Ca2+ signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Essential requirement for JPT2 in this compound-evoked Ca2+ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lsm12 is an this compound receptor and a two-pore channel regulatory protein required for calcium mobilization from acidic organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AlphaFold Protein Structure Database [alphafold.ebi.ac.uk]
- 8. AlphaFold - Google DeepMind [deepmind.google]
- 9. biorxiv.org [biorxiv.org]
Navigating the Cellular Landscape: A Technical Guide to NAADP Localization
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Nicotinic acid adenine dinucleotide phosphate (NAADP) has emerged as a potent second messenger, orchestrating intricate calcium (Ca²⁺) signaling cascades within the cell. Its precise subcellular localization is a critical determinant of its function, dictating which Ca²⁺ stores are mobilized and the nature of the resulting cellular response. This technical guide provides a comprehensive overview of the current understanding of this compound's distribution across subcellular compartments, details the experimental methodologies used to elucidate its location, and presents the available quantitative data to support these findings.
Core Concept: The Endo-Lysosomal System as the Primary Hub of this compound Signaling
A substantial body of evidence points to the endo-lysosomal system as the primary site of this compound-mediated Ca²⁺ release. This compound's action is predominantly channeled through the activation of two-pore channels (TPCs), a family of ion channels located on the membranes of these acidic organelles.
Key Findings on Subcellular Localization:
-
Lysosomes and Endosomes: These acidic organelles are considered the principal targets for this compound. The enzyme responsible for this compound synthesis, CD38, has been shown to be active in the lumen of endo-lysosomal compartments, a location with the acidic pH required for the "base-exchange reaction" that produces this compound from NADP and nicotinic acid.[1][2] This localized synthesis suggests that this compound can be generated in close proximity to its target channels, the TPCs, which are also predominantly found on endosomes and lysosomes.[3][4]
-
Endoplasmic Reticulum (ER): The role of the ER in this compound signaling is more contentious and appears to be cell-type specific. Some studies suggest that this compound can induce Ca²⁺ release from the ER, potentially through the activation of ryanodine receptors (RyRs). However, a prevailing "trigger" hypothesis posits that this compound's primary action is to release a small amount of Ca²⁺ from acidic stores, which then triggers a larger, global Ca²⁺ wave by activating Ca²⁺-induced Ca²⁺ release (CICR) from the ER.[3][4] This suggests an indirect rather than a direct role for the ER as a primary this compound-sensitive store.
-
Golgi Apparatus, Cytoplasm, and Nucleus: The presence and function of this compound in the Golgi apparatus, cytoplasm, and nucleus are less well-characterized. While some enzymes involved in NAD(P) metabolism are known to reside in these compartments, direct evidence for a significant or distinct role for this compound signaling originating from these locations is currently limited. Further research is needed to fully understand the extent of this compound's influence in these cellular regions.
Quantitative Insights into this compound Concentrations
Quantifying the concentration of this compound within specific subcellular compartments has proven challenging. However, available data provides some insight into the potent nature of this second messenger.
| Cell Type/Tissue | Subcellular Fraction | This compound Concentration | Method |
| T Cell Extracts | Whole Cell | Low nanomolar | Enzyme cycling assay |
| Lymphoid Tissues | Whole Tissue | Higher in CD38 knock-out mice | Enzyme cycling assay |
It is important to note that local concentrations of this compound at microdomains, such as the contact sites between organelles, may be significantly higher than the average concentrations measured in whole-cell or tissue extracts.
Experimental Methodologies for Studying this compound Localization
A variety of sophisticated techniques are employed to investigate the subcellular localization of this compound and its signaling components.
Subcellular Fractionation and this compound Measurement
This technique allows for the physical separation of different organelles, enabling the quantification of this compound within each fraction.
Detailed Protocol for Subcellular Fractionation and this compound Quantification:
-
Cell Lysis:
-
Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 10 mM NaCl, 1.5 mM MgCl₂) containing protease and phosphatase inhibitors.
-
Allow cells to swell on ice for 10-15 minutes.
-
Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle (20-30 strokes). The extent of homogenization should be monitored by microscopy.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and intact cells.
-
Carefully collect the supernatant (post-nuclear supernatant).
-
Centrifuge the post-nuclear supernatant at a medium speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet mitochondria.
-
Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the microsomal fraction (containing ER and Golgi) and leave the supernatant as the cytosolic fraction.
-
For isolating lysosomes and endosomes, further purification of the mitochondrial and microsomal pellets using density gradient centrifugation (e.g., with Percoll or sucrose gradients) is required.
-
-
This compound Extraction from Fractions:
-
To each organelle fraction, add a final concentration of 0.6 M perchloric acid to precipitate proteins and extract the acid-soluble this compound.
-
Incubate on ice for 15 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet the precipitated protein.
-
Carefully collect the supernatant containing this compound.
-
-
This compound Quantification using a Cycling Assay:
-
Neutralize the acidic extract with a solution of 2 M KHCO₃.
-
The concentration of this compound in the neutralized extract is then determined using a highly sensitive enzymatic cycling assay. This assay involves a series of coupled enzymatic reactions that amplify the this compound signal, leading to the production of a fluorescent or colorimetric product that can be measured.
-
Immunocytochemistry for Visualizing TPCs
Immunocytochemistry allows for the visualization of the subcellular localization of TPCs, the primary targets of this compound.
Detailed Protocol for TPC Immunocytochemistry:
-
Cell Preparation:
-
Grow cells on sterile glass coverslips in a petri dish.
-
Wash the cells with PBS.
-
-
Fixation:
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against the TPC of interest (e.g., anti-TPC1 or anti-TPC2) in the blocking buffer at the manufacturer's recommended concentration.
-
Incubate the cells with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Dilute a fluorescently labeled secondary antibody that recognizes the primary antibody's host species in the blocking buffer.
-
Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the localization of the TPCs using a fluorescence or confocal microscope.
-
Live-Cell Imaging with this compound Analogs
The use of membrane-permeable fluorescent analogs of this compound allows for the real-time visualization of this compound-induced Ca²⁺ signals in living cells.
Detailed Protocol for Live-Cell Imaging:
-
Cell Preparation and Dye Loading:
-
Plate cells on glass-bottom dishes suitable for live-cell imaging.
-
Load the cells with a Ca²⁺ indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
-
Application of this compound Analog:
-
Prepare a working solution of a membrane-permeable this compound analog (e.g., this compound-AM) in a suitable imaging buffer.
-
Add the this compound analog to the cells and immediately begin imaging.
-
-
Image Acquisition:
-
Use a fluorescence microscope equipped with a live-cell imaging chamber to maintain physiological conditions (37°C, 5% CO₂).
-
Acquire images at regular intervals to capture the dynamics of the Ca²⁺ response.
-
Analyze the changes in fluorescence intensity over time to quantify the Ca²⁺ signal.
-
Visualizing the this compound Signaling Network
The following diagrams, generated using the DOT language, illustrate key aspects of this compound signaling and experimental workflows.
References
Methodological & Application
Measuring NAADP-Induced Calcium Release: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in studying nicotinic acid adenine dinucleotide phosphate (NAADP)-induced calcium release. This compound is a potent second messenger that mobilizes intracellular calcium from acidic stores, playing a crucial role in a variety of cellular signaling pathways.
Introduction to this compound-Mediated Calcium Signaling
Nicotinic acid adenine dinucleotide phosphate (this compound) is a powerful intracellular messenger that triggers the release of calcium (Ca²⁺) from acidic organelles, such as lysosomes and endosomes.[1] This initial Ca²⁺ release can then be amplified by a process known as calcium-induced calcium release (CICR) from the endoplasmic reticulum (ER), leading to a global cytosolic Ca²⁺ signal. The primary targets of this compound are two-pore channels (TPCs) located on the membranes of these acidic stores. However, this compound does not bind directly to TPCs. Instead, it interacts with specific this compound-binding proteins, namely Jupiter microtubule-associated homolog 2 (JPT2) and like-Sm protein 12 (LSM12), which in turn modulate TPC activity.[2][3][4][5][6] Understanding the mechanisms of this compound-induced Ca²⁺ release is critical for research in various fields, including immunology, neuroscience, and cardiovascular disease.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound-induced Ca²⁺ release, compiled from various studies. These values can serve as a reference for designing and interpreting experiments.
| Parameter | Sea Urchin Egg Homogenate | Jurkat T-cells | HEK293 Cells | Primary Cells (e.g., Hepatocytes) | Reference |
| Effective this compound Concentration | EC₅₀ ≈ 30 nM | 10 - 100 nM | 10 nM | µM range | [7][8][9][10] |
| Inhibitory this compound Concentration | > 1 µM | > 1 µM | > 1 µM | Not specified | [7] |
| Typical Peak [Ca²⁺] Increase | Varies (qualitative data) | Ratio change (Fura-2) | Ratio change (Fura-2) | Varies | [3][9][11] |
| Time to Peak | Seconds to minutes | Seconds | Seconds | Seconds to minutes | [9][10] |
| Response Characteristics | Biphasic, followed by oscillations | Rapid peak, followed by plateau | Biphasic | Varies | [8] |
Table 1: Quantitative Parameters of this compound-Induced Calcium Release. This table provides a summary of typical concentrations and response characteristics of this compound-induced calcium release in different experimental systems.
Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the this compound signaling pathway and a general experimental workflow for measuring this compound-induced calcium release.
Figure 1: this compound Signaling Pathway. This diagram illustrates the key steps in this compound-mediated calcium release, from external stimulus to the amplification of the calcium signal.
Figure 2: Experimental Workflow. A generalized workflow for measuring this compound-induced calcium release in permeabilized cells.
Experimental Protocols
Protocol 1: Measuring this compound-Induced Ca²⁺ Release in Sea Urchin Egg Homogenates
This protocol is adapted from established methods and remains a gold standard for studying this compound-mediated Ca²⁺ release.
Materials:
-
Sea urchins
-
0.5 M KCl
-
Artificial Sea Water (ASW)
-
Ca²⁺-free ASW
-
Intracellular-like medium (e.g., 250 mM K-gluconate, 250 mM N-methyl-D-glucamine, 20 mM HEPES, 1 mM MgCl₂, pH 7.2)
-
ATP, creatine phosphate, and creatine kinase
-
Fluorescent Ca²⁺ indicator (e.g., Fluo-3 or Fura-2)
-
This compound stock solution
-
Fluorometer
Procedure:
-
Induction of Spawning: Inject sea urchins with 0.5 M KCl to induce the release of eggs.
-
Egg Collection and Preparation: Collect the eggs in ASW. De-jelly the eggs by passing them through a nylon mesh. Wash the eggs several times with Ca²⁺-free ASW and then with the intracellular-like medium.
-
Homogenization: Resuspend the packed eggs in a minimal volume of ice-cold intracellular-like medium and homogenize using a Dounce homogenizer.
-
Loading with Ca²⁺ Indicator: Add the fluorescent Ca²⁺ indicator to the homogenate.
-
Ca²⁺ Uptake: Add ATP, creatine phosphate, and creatine kinase to the homogenate to facilitate Ca²⁺ uptake into intracellular stores. Allow the homogenate to incubate at room temperature until the extra-organellar Ca²⁺ concentration stabilizes, as indicated by a stable baseline fluorescence.
-
Measurement of Ca²⁺ Release:
-
Place an aliquot of the loaded homogenate into a cuvette in the fluorometer and record the baseline fluorescence.
-
Add a known concentration of this compound to the cuvette and continue recording the fluorescence to measure the change in [Ca²⁺].
-
As a positive control, add a Ca²⁺ ionophore (e.g., ionomycin) at the end of the experiment to release all sequestered Ca²⁺ and determine the maximum fluorescence.
-
Protocol 2: Measuring this compound-Induced Ca²⁺ Release in Permeabilized Mammalian Cells
This protocol provides a general framework for studying this compound-induced Ca²⁺ release in various mammalian cell lines.
Materials:
-
Mammalian cells of interest (e.g., Jurkat T-cells, HEK293 cells)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Permeabilization buffer (intracellular-like medium)
-
Saponin
-
Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM)
-
This compound stock solution
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Culture and Harvesting: Culture the cells to the desired confluency. Harvest the cells by centrifugation and wash with PBS.
-
Loading with Ca²⁺ Indicator: Resuspend the cells in a suitable buffer containing the AM ester form of the Ca²⁺ indicator (e.g., Fura-2 AM) and incubate to allow for dye loading. After incubation, wash the cells to remove excess dye.
-
Permeabilization: Resuspend the dye-loaded cells in the permeabilization buffer. Place the cell suspension in a fluorometer cuvette or on a microscope slide.
-
Baseline Measurement: Record the baseline fluorescence of the cell suspension or individual cells.
-
Permeabilization and Ca²⁺ Release Measurement:
-
Add a low concentration of saponin to the cells to selectively permeabilize the plasma membrane while leaving the organellar membranes intact.
-
Immediately after permeabilization, add this compound to the cells.
-
Record the change in fluorescence to measure the this compound-induced Ca²⁺ release from intracellular stores.
-
-
Data Analysis: Calculate the change in intracellular Ca²⁺ concentration based on the fluorescence ratio (for ratiometric dyes like Fura-2) or the change in fluorescence intensity.
Conclusion
The protocols and data presented in this document provide a solid foundation for investigating this compound-induced calcium signaling. By carefully controlling experimental conditions and utilizing appropriate detection methods, researchers can gain valuable insights into the role of this important second messenger in health and disease. For further details and troubleshooting, it is recommended to consult the primary literature.
References
- 1. This compound-AM, a New Player in Calcium Signaling Pathways | AAT Bioquest [aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Convergent activation of two-pore channels mediated by the this compound-binding proteins JPT2 and LSM12 - UCL Discovery [discovery.ucl.ac.uk]
- 5. Nicotinic acid adenine dinucleotide phosphate - Wikipedia [en.wikipedia.org]
- 6. Convergent activation of two-pore channels mediated by the this compound-binding proteins JPT2 and LSM12 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound: From Discovery to Mechanism [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Intracellular Delivery of NAADP using NAADP-AM
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) is a potent intracellular second messenger that mobilizes calcium (Ca²⁺) from acidic organelles, such as lysosomes.[1][2][3] Its direct application in research is limited by its membrane-impermeant nature. This compound-AM, a cell-permeant acetoxymethyl ester derivative of this compound, overcomes this limitation.[4][5][6] Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, releasing active this compound into the cytosol and enabling the study of this compound-mediated Ca²⁺ signaling in intact cells.[5] These application notes provide a comprehensive guide to using this compound-AM for the intracellular delivery of this compound.
Mechanism of Action
This compound-AM is a prodrug that passively diffuses across the plasma membrane. Intracellular esterases then hydrolyze the acetoxymethyl ester groups, liberating the negatively charged and membrane-impermeant this compound.[5] The released this compound subsequently binds to its receptors, primarily located on the surface of acidic Ca²⁺ stores like lysosomes.[1][2] This binding opens two-pore channels (TPCs), leading to the release of Ca²⁺ from these organelles into the cytosol.[7] This initial Ca²⁺ release can then be amplified through a process known as calcium-induced calcium release (CICR), where the localized increase in Ca²⁺ triggers further release from the endoplasmic reticulum (ER) via ryanodine receptors (RyRs) or inositol 1,4,5-trisphosphate receptors (IP₃Rs).[5]
A hallmark of this compound signaling is its bell-shaped dose-response curve, where optimal Ca²⁺ release occurs at low nanomolar concentrations of this compound, while higher micromolar concentrations can lead to receptor inactivation.[1][2][8]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the this compound signaling pathway and the general experimental workflow for using this compound-AM.
Quantitative Data
The following tables summarize the effective concentrations of this compound and this compound-AM in various experimental systems.
Table 1: Effective Concentrations of this compound in Different Cell-Free and Intact Cell Systems
| System | Effective Concentration | Peak Response | Reference |
| Sea Urchin Egg Homogenate | EC₅₀ of ~30 nM | Saturable Ca²⁺ release | [3] |
| Pancreatic Acinar Cells | 50 nM | Oscillatory Ca²⁺ responses | [1] |
| Jurkat T-cells (microinjected) | ~100 nM | Maximal Ca²⁺ release | [1][8] |
| Jurkat T-cells (microinjected) | >1 µM | No response / Inhibition | [1][8] |
Table 2: Dose-Response of this compound-AM in Rat Round Spermatids
| This compound-AM Concentration | Intracellular Ca²⁺ Increase Rate (Arbitrary Units) |
| 0.1 µM | ~1.5 |
| 0.5 µM | ~3.0 |
| 1 µM | ~4.5 |
| 2 µM | ~5.0 |
| 5 µM | ~5.5 |
| 10 µM | ~5.5 |
| Data adapted from a dose-response curve in rat round spermatids incubated in a Ca²⁺-free medium.[9] |
Experimental Protocols
Protocol 1: Preparation of this compound-AM Stock Solution
Materials:
-
This compound-AM (light yellow solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
This compound-AM is soluble in DMSO.[10] To prepare a stock solution, for example, a 1 mM stock, dissolve the appropriate mass of this compound-AM in anhydrous DMSO. A vendor-provided table suggests that to make a 1 mM solution, 96.84 µL of DMSO should be added to 0.1 mg of this compound-AM.[4]
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid cytotoxicity.
Protocol 2: Loading Cells with this compound-AM for Intracellular Ca²⁺ Measurement
Materials:
-
Cells of interest plated on coverslips or in a multi-well plate
-
This compound-AM stock solution (from Protocol 1)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or Tyrode's solution)
-
Ca²⁺ indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127 (optional, to aid dye loading)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).
-
Ca²⁺ Indicator Loading: a. Prepare the loading buffer containing the Ca²⁺ indicator dye (e.g., 1-5 µM Fura-2 AM) in a physiological buffer. The addition of Pluronic F-127 (0.02%) can aid in dye solubilization and loading. b. Remove the culture medium from the cells and wash once with the physiological buffer. c. Add the loading buffer to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light. The optimal loading time and temperature should be determined empirically for each cell type.
-
This compound-AM Loading: a. After loading with the Ca²⁺ indicator, wash the cells twice with the physiological buffer to remove excess dye. b. Add fresh physiological buffer to the cells. c. Dilute the this compound-AM stock solution to the desired final working concentration (typically in the range of 50 nM to 10 µM) in the physiological buffer. d. Add the this compound-AM working solution to the cells.
-
Intracellular Ca²⁺ Measurement: a. Immediately begin recording intracellular Ca²⁺ levels using a suitable fluorescence microscopy setup (e.g., a ratiometric system for Fura-2 or a single-wavelength system for Fluo-4). b. Acquire a stable baseline reading before the addition of this compound-AM (if not pre-incubated). c. Record the change in fluorescence intensity over time following the application of this compound-AM.
Experimental Controls:
-
Vehicle Control: Add the same volume of physiological buffer containing the final concentration of DMSO used for this compound-AM dilution to control for any effects of the solvent.
-
Negative Control: Use an inactive analog of this compound, if available, to ensure the observed Ca²⁺ signal is specific to this compound.
-
Positive Control: Use a known Ca²⁺ mobilizing agent, such as a Ca²⁺ ionophore (e.g., ionomycin) or ATP, at the end of the experiment to confirm cell viability and responsiveness.
-
Antagonist Control: Pre-incubate cells with an this compound receptor antagonist, such as NED-19, to confirm that the Ca²⁺ release is mediated by the this compound signaling pathway.
Troubleshooting
-
No or low Ca²⁺ signal:
-
Inefficient this compound-AM loading: Optimize loading time, temperature, and this compound-AM concentration.
-
Inactive this compound-AM: Ensure proper storage and handling of the this compound-AM stock solution.
-
Cell type insensitivity: Not all cell types may respond robustly to this compound.
-
Depleted intracellular Ca²⁺ stores: Ensure cells have sufficient intracellular Ca²⁺.
-
-
High background fluorescence:
-
Incomplete removal of Ca²⁺ indicator: Ensure thorough washing after dye loading.
-
Cell death: High concentrations of this compound-AM or prolonged incubation times may be cytotoxic. Assess cell viability.
-
-
Variability between experiments:
-
Inconsistent cell density or passage number: Use cells at a consistent confluency and passage number.
-
Temperature fluctuations: Maintain a constant temperature during the experiment.
-
Conclusion
This compound-AM is an invaluable tool for studying this compound-mediated Ca²⁺ signaling in living cells. By following the protocols and considering the information provided in these application notes, researchers can effectively deliver this compound intracellularly and investigate its diverse roles in cellular physiology and pathophysiology. Due to the variability between cell types, empirical optimization of experimental conditions is crucial for obtaining reliable and reproducible results.
References
- 1. This compound Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: From Discovery to Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-AM | AAT Bioquest [aatbio.com]
- 5. This compound-AM, a New Player in Calcium Signaling Pathways | AAT Bioquest [aatbio.com]
- 6. Synthesis of this compound-AM as a membrane-permeant this compound analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nicotinic acid adenine dinucleotide phosphate - Wikipedia [en.wikipedia.org]
- 8. Nicotinic Acid Adenine Dinucleotide Phosphate (this compound+) Is an Essential Regulator of T-Lymphocyte Ca2+-Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. docs.aatbio.com [docs.aatbio.com]
Application Notes and Protocols for NAADP-AM Ester Cell Loading
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the cell loading of Nicotinic Acid Adenine Dinucleotide Phosphate Acetoxymethyl Ester (NAADP-AM), a cell-permeant precursor of the potent calcium-mobilizing second messenger, this compound.
Introduction
Nicotinic Acid Adenine Dinucleotide Phosphate (this compound) is a powerful intracellular second messenger that mobilizes calcium (Ca²⁺) from acidic organelles, such as lysosomes.[1][2] Unlike other Ca²⁺ mobilizing messengers like inositol trisphosphate (IP₃) and cyclic ADP-ribose (cADPR) which act on the endoplasmic reticulum, this compound targets a distinct Ca²⁺ store.[1] The acetoxymethyl (AM) ester form, this compound-AM, is a chemically modified version of this compound that can readily cross cell membranes.[2] Once inside the cell, intracellular esterases cleave the AM groups, releasing the active this compound molecule.[2] This allows for the non-invasive introduction of this compound into a population of cells, facilitating the study of its role in Ca²⁺ signaling pathways.[2][3]
This compound Signaling Pathway
This compound initiates cellular responses by binding to and activating its target channels, primarily the two-pore channels (TPCs), located on the membrane of endolysosomal vesicles.[2] This binding triggers the release of Ca²⁺ from these acidic stores into the cytosol.[1] The initial localized Ca²⁺ release can then be amplified through a process called calcium-induced calcium release (CICR), where the initial Ca²⁺ transient triggers the opening of other Ca²⁺ channels, such as IP₃ receptors (IP₃Rs) and ryanodine receptors (RyRs), on the endoplasmic reticulum, leading to a global cytosolic Ca²⁺ signal.[2][4]
References
Application of Caged NAADP in Photolysis Experiments: A Detailed Guide for Researchers
Introduction
Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent intracellular second messenger that mobilizes calcium (Ca²⁺) from acidic organelles, such as lysosomes and endosomes.[1] Its unique mechanism of action, distinct from that of inositol trisphosphate (IP₃) and cyclic ADP-ribose (cADPR), makes it a crucial player in a variety of cellular processes, including fertilization, T-cell activation, and neurotransmission. The study of this compound signaling has been significantly advanced by the use of "caged" this compound, a photolabile derivative that allows for the precise temporal and spatial control of this compound release within a cell using light. This application note provides detailed protocols and data for the use of caged this compound in photolysis experiments, aimed at researchers, scientists, and drug development professionals.
Since caged this compound is not commercially available, its in-house synthesis is a prerequisite for these experiments.[2] The synthesis involves reacting this compound with a photolabile caging group, such as 1-(2-nitrophenyl)diazoethane.[3]
Mechanism of Action of Photoreleased this compound
Upon flash photolysis, the caging group is cleaved from the this compound molecule, liberating the active messenger. This rapid increase in intracellular this compound concentration triggers the opening of this compound-sensitive Ca²⁺ channels, primarily located on the membranes of acidic Ca²⁺ stores. The current understanding points to Two-Pore Channels (TPCs) as the primary receptors for this compound.[1]
The resulting Ca²⁺ release often exhibits a characteristic biphasic pattern:
-
An initial, localized Ca²⁺ release: This occurs from the acidic stores targeted by this compound.
-
A secondary, global Ca²⁺ wave: The initial Ca²⁺ transient can trigger a larger, more widespread Ca²⁺ release from the endoplasmic reticulum (ER) through a process called Calcium-Induced Ca²⁺ Release (CICR), which involves the activation of IP₃ receptors and/or ryanodine receptors (RyRs).[1][4]
This "trigger" hypothesis, where a small, localized this compound-mediated Ca²⁺ signal initiates a larger, global Ca²⁺ wave, is a key feature of this compound signaling.
Quantitative Data Summary
The following tables summarize key quantitative data from photolysis experiments using caged this compound in various cell types.
| Cell Type | Caged this compound Concentration (in pipette/injection solution) | Resulting Intracellular this compound Concentration (estimated) | Observed Ca²⁺ Response | Reference |
| Sea Urchin Eggs | 0.5 µM | Nanomolar range | Long-lasting Ca²⁺ oscillations | [5] |
| HEK293 Cells (overexpressing TPC2) | 10 µM | Not specified | Biphasic Ca²⁺ transient (initial ramp followed by a large transient) | [6] |
| Pancreatic Acinar Cells | Not specified | Low nanomolar (e.g., 50 nM) | Oscillatory Ca²⁺ responses | |
| Jurkat T-cells | Not specified | ~100 nM (maximal release) | Ca²⁺ release; inhibition at >1 µM |
| Parameter | Sea Urchin Eggs | HEK293 Cells |
| Time to Peak Ca²⁺ | Varies with oscillation frequency | Initial ramp: 10-180 seconds |
| Duration of Ca²⁺ Signal | Long-lasting oscillations (can be >80 min)[5] | Biphasic transient |
| Effect of ER Ca²⁺ Store Depletion (e.g., with Thapsigargin) | Abolishes the secondary global wave, but not the initial this compound-mediated release[5] | Attenuates the secondary phase of the Ca²⁺ response |
| Effect of Acidic Store Disruption (e.g., with Bafilomycin A1) | Abolishes the entire this compound-mediated Ca²⁺ response | Abolishes both phases of the Ca²⁺ response |
Experimental Protocols
Protocol 1: Microinjection and Photolysis of Caged this compound in Sea Urchin Eggs
This protocol is adapted from studies investigating this compound-induced Ca²⁺ oscillations in sea urchin eggs.[5]
Materials:
-
Sea urchins (Lytechinus pictus or similar species)
-
0.5 M KCl
-
Artificial Sea Water (ASW)
-
Caged this compound (synthesized in-house)
-
Fluorescent Ca²⁺ indicator (e.g., Oregon Green 488 BAPTA Dextran, 10 µM)
-
Microinjection setup (e.g., Picospritzer)
-
Confocal microscope equipped for photolysis (e.g., with a UV laser)
-
Poly-L-lysine coated coverslips
Procedure:
-
Egg Collection and Preparation:
-
Induce spawning by injecting sea urchins with 0.5 M KCl.
-
Collect eggs in ASW and dejelly them by passing through a nylon mesh.
-
Wash the eggs twice by gentle centrifugation in ASW.
-
Adhere the eggs to poly-L-lysine coated coverslips for microinjection.[5]
-
-
Microinjection:
-
Prepare the injection solution containing 0.5 µM caged this compound and 10 µM Oregon Green 488 BAPTA Dextran in an appropriate injection buffer.
-
Back-fill a microinjection needle with the injection solution.
-
Using a micromanipulator, carefully inject the solution into individual eggs. The injection volume should be a small fraction of the egg volume.
-
-
Photolysis and Imaging:
-
Mount the coverslip with injected eggs on the confocal microscope.
-
Allow the injected compounds to diffuse throughout the egg.
-
Identify a successfully injected egg by the fluorescence of the Ca²⁺ indicator.
-
Acquire a baseline fluorescence signal.
-
Deliver a brief UV light pulse (e.g., from a nitrogen or xenon arc lamp coupled to the microscope) to the entire field or a region of interest within the egg to photolyze the caged this compound. The exact duration and intensity of the pulse should be optimized for the specific setup to achieve sufficient uncaging without causing photodamage.
-
Immediately begin time-lapse imaging of the Ca²⁺ indicator fluorescence to monitor the intracellular Ca²⁺ concentration changes.
-
Protocol 2: Whole-Cell Patch-Clamp and Photolysis of Caged this compound in HEK293 Cells
This protocol is based on experiments characterizing the role of TPC2 in this compound-mediated Ca²⁺ signaling in HEK293 cells.[6]
Materials:
-
HEK293 cells (wild-type or overexpressing a protein of interest, e.g., TPC2)
-
Cell culture reagents
-
Poly-D-lysine coated dishes
-
Patch-clamp setup with an amplifier and data acquisition system
-
Microscope equipped for fluorescence imaging and photolysis
-
Fluorescent Ca²⁺ indicator (e.g., Fluo-3 pentapotassium salt, 0.1 mM)
-
Caged this compound (10 µM)
-
Intracellular (pipette) solution (e.g., in mM: 140 KCl, 1 MgCl₂, 10 HEPES, pH 7.2)
-
Extracellular (bath) solution (e.g., in mM: 130 NaCl, 5.2 KCl, 1 MgCl₂, 1.7 CaCl₂, 10 glucose, 10 HEPES, pH 7.4)
Procedure:
-
Cell Preparation:
-
Plate HEK293 cells on poly-D-lysine coated dishes suitable for microscopy.
-
Allow cells to adhere and grow to an appropriate confluency.
-
-
Patch-Clamp and Compound Loading:
-
Prepare the pipette solution containing 10 µM caged this compound and 0.1 mM Fluo-3.
-
Establish a whole-cell patch-clamp configuration on a target cell.
-
Allow the pipette solution to dialyze into the cell for a few minutes to ensure adequate loading of caged this compound and the Ca²⁺ indicator.
-
-
Photolysis and Imaging:
-
Monitor the baseline fluorescence of the Ca²⁺ indicator.
-
Apply a brief UV flash to the cell to photorelease this compound. As with the sea urchin egg protocol, the photolysis parameters need to be optimized for the specific instrument.
-
Record the changes in fluorescence intensity to measure the intracellular Ca²⁺ response.
-
Simultaneously, electrophysiological parameters can be recorded if desired.
-
Visualizations
References
- 1. This compound mobilizes calcium from acidic organelles through two-pore channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of caged this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caged nicotinic acid adenine dinucleotide phosphate. Synthesis and use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound induces Ca2+ oscillations via a two-pool mechanism by priming IP3- and cADPR-sensitive Ca2+ stores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.ed.ac.uk [research.ed.ac.uk]
Application Notes and Protocols for Quantifying Intracellular NAADP Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent second messenger that mobilizes intracellular calcium (Ca²⁺) from acidic organelles, such as lysosomes.[1] Unlike other Ca²⁺-mobilizing messengers like inositol trisphosphate (IP₃) and cyclic ADP-ribose (cADPR), this compound acts on a distinct Ca²⁺ release system, making it a crucial component of cellular signaling pathways. Accurate quantification of intracellular this compound levels is essential for understanding its physiological roles and for the development of therapeutic agents targeting this compound-mediated signaling.
These application notes provide an overview of the primary techniques for quantifying intracellular this compound, along with detailed protocols for their implementation.
This compound Signaling Pathway
This compound is synthesized from nicotinamide adenine dinucleotide phosphate (NADP⁺) by the enzyme CD38, particularly within acidic compartments like endolysosomes.[2][3][4] Upon stimulation, this compound binds to and activates two-pore channels (TPCs) located on the membrane of lysosomes and other acidic vesicles.[5][6][7] This activation leads to the release of Ca²⁺ from these stores into the cytosol. The initial localized Ca²⁺ signal triggered by this compound can be amplified by Ca²⁺-induced Ca²⁺ release (CICR) from the endoplasmic reticulum (ER) through ryanodine receptors (RyRs) or IP₃ receptors (IP₃Rs), resulting in a global cellular Ca²⁺ signal.[7][8]
Techniques for Quantifying Intracellular this compound
Several methods have been developed to quantify intracellular this compound levels, each with its own advantages and limitations. The primary techniques include:
-
Radioreceptor Assay: A highly sensitive competitive binding assay.
-
Enzymatic Cycling Assay: A fluorescence-based assay with high sensitivity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A highly specific and quantitative method.
Quantitative Data Summary
The following table summarizes reported intracellular this compound concentrations in various cell types under basal and stimulated conditions.
| Cell Type/Tissue | Condition | This compound Concentration | Quantification Method | Reference |
| Sea Urchin Spermatozoa | Basal | Micromolar (µM) range | Radioreceptor Assay | [2] |
| Mouse Pancreatic Acinar Cells | Basal | Undetectable | Radioreceptor Assay | [5] |
| Mouse Pancreatic Acinar Cells | Stimulated (Cholecystokinin) | Transient increase | Radioreceptor Assay | [5] |
| Jurkat T-lymphocytes | - | Effective at 10-100 nM (microinjected) | - | [9] |
Experimental Protocols
General Workflow for Intracellular this compound Quantification
The general workflow for quantifying intracellular this compound involves several key steps, from sample preparation to data analysis.
Protocol 1: Radioreceptor Assay
Principle: This is a competitive binding assay that utilizes the high-affinity and specific binding of this compound to its receptor, typically from sea urchin egg homogenates. Radiolabeled this compound ([³²P]this compound) competes with unlabeled this compound in the sample for binding to the receptor. The amount of bound radioactivity is inversely proportional to the concentration of unlabeled this compound in the sample.
Materials:
-
Sea urchin egg homogenate (prepared as described in relevant literature)
-
[³²P]this compound (radiolabeled tracer)
-
Unlabeled this compound standards
-
Intracellular medium (IM): 250 mM N-methyl-glucamine, 250 mM K-gluconate, 20 mM HEPES, 1 mM MgCl₂, pH 7.2
-
Scintillation fluid
-
Microcentrifuge
-
Scintillation counter
Procedure:
-
Sample Preparation:
-
Harvest cells or tissues and rapidly quench metabolic activity (e.g., by snap-freezing in liquid nitrogen).
-
Extract metabolites using a suitable method, such as perchloric acid or trichloroacetic acid extraction.
-
Neutralize the extracts and clarify by centrifugation.
-
-
Binding Reaction:
-
On ice, prepare reaction tubes containing:
-
IM buffer
-
A fixed, subsaturating concentration of [³²P]this compound (e.g., 50 pM).[2]
-
Either this compound standard (for standard curve) or cell/tissue extract.
-
-
Initiate the binding reaction by adding a small amount of sea urchin egg homogenate (e.g., 50 µg protein).[2]
-
Incubate on ice for 20 minutes to allow binding to reach equilibrium.[2]
-
-
Separation of Bound and Free Ligand:
-
Terminate the reaction by centrifugation at high speed (e.g., 20,000 x g) to pellet the membranes containing the this compound receptor-ligand complexes.[2]
-
Carefully aspirate the supernatant containing the unbound [³²P]this compound.
-
Wash the pellet with ice-cold IM to remove any remaining unbound tracer.[2]
-
-
Quantification:
-
Resuspend the pellet in scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Generate a standard curve by plotting the bound radioactivity against the concentration of unlabeled this compound standards.
-
Determine the concentration of this compound in the samples by interpolating their bound radioactivity values on the standard curve.
-
Normalize the this compound concentration to the amount of protein or number of cells in the original sample.
-
Protocol 2: Enzymatic Cycling Assay
Principle: This assay relies on a series of coupled enzymatic reactions that amplify the this compound signal. In a multi-step process, this compound is converted to a product that participates in a cycling reaction, leading to the accumulation of a fluorescent product, often resorufin. The rate of fluorescence increase is proportional to the initial this compound concentration.
Materials:
-
Cell/tissue extracts (prepared as for the radioreceptor assay)
-
This compound standards
-
Enzyme mix (containing enzymes such as NADase, alkaline phosphatase, glucose-6-phosphate dehydrogenase, and diaphorase)
-
Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Substrates for the cycling reaction (e.g., glucose-6-phosphate, FAD, resazurin)
-
Fluorometric microplate reader
Procedure:
-
Sample and Standard Preparation:
-
Prepare a series of this compound standards of known concentrations.
-
Use neutralized cell/tissue extracts.
-
-
Enzymatic Reaction:
-
In a microplate, add the reaction buffer, substrates, and enzyme mix to each well.
-
Add either this compound standard or sample extract to the appropriate wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
-
Fluorescence Measurement:
-
Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 544 nm and emission at 590 nm for resorufin).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in fluorescence per unit time) for each standard and sample.
-
Create a standard curve by plotting the reaction rate against the this compound concentration of the standards.
-
Determine the this compound concentration in the samples from the standard curve.
-
Normalize the results to protein concentration or cell number.
-
Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS provides a highly specific and sensitive method for the absolute quantification of this compound. The sample extract is first subjected to liquid chromatography to separate this compound from other cellular components. The separated this compound is then introduced into a mass spectrometer, where it is ionized, fragmented, and detected based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
Materials:
-
Cell/tissue extracts (prepared as for the other assays)
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., ¹³C- or ¹⁵N-labeled this compound) for accurate quantification
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled to a high-performance liquid chromatography system)
-
Appropriate LC column (e.g., a reversed-phase or HILIC column)
-
Mobile phases for LC separation
Procedure:
-
Sample Preparation:
-
Extract metabolites from cells or tissues.
-
Spike the extracts with a known amount of the internal standard.
-
Clarify the extracts by centrifugation or filtration.
-
-
LC Separation:
-
Inject the sample onto the LC column.
-
Separate this compound from other metabolites using a suitable gradient of mobile phases.
-
-
MS/MS Detection:
-
The eluent from the LC is directed to the mass spectrometer.
-
Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode.
-
Monitor specific precursor-to-product ion transitions for both this compound and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for the specific MRM transitions of this compound and the internal standard.
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard.
-
Generate a standard curve by analyzing known concentrations of the this compound standard with the fixed concentration of the internal standard.
-
Quantify the amount of this compound in the samples using the standard curve.
-
Normalize the results to the initial amount of biological material.
-
Conclusion
The choice of method for quantifying intracellular this compound depends on the specific research question, the required sensitivity and specificity, and the available instrumentation. The radioreceptor assay offers excellent sensitivity, while the enzymatic cycling assay provides a high-throughput, fluorescence-based alternative. LC-MS/MS stands out for its superior specificity and ability to perform absolute quantification. By carefully selecting and implementing the appropriate technique, researchers can gain valuable insights into the role of this compound in cellular signaling and its implications in health and disease.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Nicotinic acid adenine dinucleotide phosphate (this compound) is present at micromolar concentrations in sea urchin spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of this compound(+) binding in sea urchin eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound-induced calcium release in sea urchin eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.uniupo.it [research.uniupo.it]
- 8. interleukin-8-drives-cd38-to-form-naadp-from-nadp-and-naad-in-the-endolysosomes-to-mobilize-ca-2-and-effect-cell-migration - Ask this paper | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
Experimental Use of NAADP Antagonists: Application Notes and Protocols for NED-19
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental use of NED-19, a selective and membrane-permeant antagonist of Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP). This document outlines the mechanism of action of this compound signaling, provides detailed protocols for in vitro and in vivo studies using NED-19, and presents quantitative data on its biological effects.
Introduction to this compound Signaling and NED-19
Nicotinic Acid Adenine Dinucleotide Phosphate (this compound) is a potent intracellular second messenger that mobilizes calcium (Ca²⁺) from acidic organelles, primarily lysosomes.[1] This initial Ca²⁺ release often acts as a trigger, amplified by subsequent Ca²⁺-induced Ca²⁺ release (CICR) from the endoplasmic reticulum (ER) via ryanodine receptors (RyRs) or inositol trisphosphate receptors (IP₃Rs).[2] The primary molecular targets of this compound are the two-pore channels (TPCs), located on the membranes of endosomes and lysosomes.[3]
NED-19 is a selective, non-competitive antagonist of this compound-mediated Ca²⁺ signaling.[4] Its cell-permeant nature makes it a valuable tool for investigating the physiological and pathological roles of the this compound signaling pathway in a wide range of experimental models.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of NED-19 in various experimental settings.
Table 1: In Vitro Efficacy of NED-19
| Parameter | Value | Cell/System | Reference |
| IC₅₀ (this compound-mediated Ca²⁺ signaling) | 65 nM | Sea urchin egg homogenate | |
| IC₅₀ ([³²P]this compound binding) | 4 µM | Sea urchin egg homogenate | |
| Effective Concentration (Cell Proliferation Reduction) | 25-100 µM | B16 melanoma cells | |
| Effective Concentration (Induction of Apoptosis) | 25-100 µM | B16 melanoma cells | |
| Effective Concentration (Inhibition of Ca²⁺ flux) | 100 µM | Naïve CD4⁺ T cells | |
| Effective Concentration (Inhibition of Ca²⁺ flux) | 250-300 µM | Memory CD4⁺ T cells |
Table 2: In Vivo Efficacy of NED-19
| Parameter | Dosage | Animal Model | Effect | Reference |
| Tumor Growth Inhibition | 5 mg/kg (i.p., every second day for 4 weeks) | C57BL/6 mice with B16 melanoma | Severely impaired tumor growth |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the key processes, the following diagrams were generated using the Graphviz DOT language.
Experimental Protocols
Protocol 1: In Vitro Inhibition of Cancer Cell Proliferation using NED-19
This protocol describes the use of NED-19 to assess its effect on the proliferation of a cancer cell line (e.g., B16 melanoma).
Materials:
-
Cancer cell line (e.g., B16 melanoma)
-
Complete cell culture medium
-
NED-19
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cell proliferation assay kit (e.g., MTT, WST-1, or CyQUANT)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Preparation of NED-19 Working Solutions:
-
Prepare a 100 mM stock solution of NED-19 in DMSO.[1]
-
Serially dilute the stock solution in complete medium to achieve final desired concentrations (e.g., 25, 50, 100 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
-
Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared NED-19 working solutions or vehicle control to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Proliferation Assay:
-
At the end of the incubation period, perform the cell proliferation assay according to the manufacturer's instructions.
-
For an MTT assay, this typically involves adding the MTT reagent to each well, incubating for 2-4 hours, and then adding a solubilization solution.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell proliferation.
-
Plot the percentage of proliferation against the concentration of NED-19 to determine the IC₅₀ value.
-
Protocol 2: In Vivo Inhibition of Tumor Growth using NED-19
This protocol outlines the procedure for evaluating the anti-tumor effects of NED-19 in a mouse xenograft model.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
B16 melanoma cells
-
NED-19
-
Sterile PBS
-
DMSO
-
Insulin syringes
-
Calipers
Procedure:
-
Tumor Cell Implantation:
-
Harvest B16 melanoma cells and resuspend them in sterile PBS at a concentration of 1 x 10⁶ cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
-
Preparation of NED-19 for Injection:
-
Dissolve NED-19 in a vehicle solution (e.g., 10% DMSO in sterile PBS).
-
Prepare a final concentration that allows for the administration of 5 mg/kg body weight in a reasonable injection volume (e.g., 100-200 µL).
-
-
Treatment:
-
Randomly divide the mice into a treatment group and a control group.
-
Administer NED-19 (5 mg/kg) to the treatment group via intraperitoneal (i.p.) injection every other day for 4 weeks.
-
Administer the vehicle solution to the control group following the same schedule.
-
-
Tumor Growth Monitoring:
-
Measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the experiment.
-
-
Data Analysis:
-
Plot the average tumor volume over time for both the treatment and control groups.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the difference in tumor growth between the two groups.
-
Protocol 3: Measurement of this compound-Mediated Calcium Release using NED-19 and Fura-2 AM
This protocol describes how to measure changes in intracellular Ca²⁺ concentration in response to this compound and its inhibition by NED-19 using the ratiometric fluorescent indicator Fura-2 AM.[5]
Materials:
-
Cultured cells (e.g., primary neurons, HeLa cells) on glass coverslips
-
Fura-2 AM
-
NED-19
-
This compound (or a cell-permeant version like this compound-AM)
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS)
-
Fluorescence microscope with an imaging system capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Cell Preparation and Dye Loading:
-
Plate cells on glass coverslips and grow to the desired confluency.
-
Prepare a Fura-2 AM loading solution: 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.
-
Wash the cells once with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the dye for at least 30 minutes.
-
-
NED-19 Pre-incubation:
-
Incubate the Fura-2-loaded cells with the desired concentration of NED-19 (e.g., 10-100 µM) or vehicle control in HBSS for 15-30 minutes at room temperature.
-
-
Calcium Imaging:
-
Mount the coverslip onto the perfusion chamber of the fluorescence microscope.
-
Continuously perfuse the cells with HBSS.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and collecting the emission at ~510 nm.
-
Stimulate the cells by adding this compound (or this compound-AM) to the perfusion solution.
-
Continue to acquire images to record the changes in intracellular Ca²⁺ concentration.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) for each time point.[6]
-
The change in this ratio is proportional to the change in intracellular Ca²⁺ concentration.
-
Compare the Ca²⁺ response to this compound in the presence and absence of NED-19 to determine the inhibitory effect.
-
These protocols provide a starting point for the experimental use of NED-19. Researchers should optimize the conditions for their specific cell types and experimental setups.
References
- 1. Ned-19 inhibition of parasite growth and multiplication suggests a role for this compound mediated signalling in the asexual development of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. ionbiosciences.com [ionbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
- 6. icdar.org [icdar.org]
Application Notes and Protocols for NAADP Binding Assays in Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for quantifying the binding of nicotinic acid adenine dinucleotide phosphate (NAADP) to its binding proteins in cell lysates. Two primary methods are described: a traditional radioligand competition assay and a non-radioactive competitive enzyme-linked immunosorbent assay (ELISA). These assays are crucial for studying the this compound signaling pathway, identifying novel modulators, and screening potential drug candidates.
Introduction to this compound Signaling
Nicotinic acid adenine dinucleotide phosphate (this compound) is a potent intracellular second messenger that mobilizes calcium (Ca²⁺) from acidic organelles, such as lysosomes and endosomes.[1][2] This Ca²⁺ release is critical for a wide range of cellular processes, including fertilization, T-cell activation, and neurotransmission. This compound exerts its effects by binding to specific binding proteins (this compound-BPs), primarily Jupiter microtubule associated homolog 2 (JPT2) and like-Sm protein 12 (LSM12).[1] These proteins, in turn, are thought to activate two-pore channels (TPCs) located on the membranes of acidic vesicles, leading to Ca²⁺ efflux.[1][2] Dysregulation of this compound signaling has been implicated in various diseases, making its binding proteins attractive therapeutic targets.
This compound Signaling Pathway
The following diagram illustrates the core this compound signaling cascade, from receptor stimulation to intracellular calcium release.
Quantitative Data Summary
The following table summarizes representative quantitative data obtained from this compound binding assays. IC₅₀ values represent the concentration of a competing ligand that displaces 50% of the radiolabeled this compound, while Kᵢ (inhibition constant) and Kᴅ (dissociation constant) are measures of binding affinity. Lower values indicate higher affinity.
| Ligand | Binding Protein | Cell Type/System | Assay Type | IC₅₀ (nM) | Kᵢ (nM) | Kᴅ (nM) | Reference |
| This compound | JPT2 | Recombinant | Radioligand Competition | 1.1 ± 0.1 | - | - | [3] |
| NADP | JPT2 | Recombinant | Radioligand Competition | 15.9 ± 4 | - | - | [3] |
| This compound | LSM12 | Recombinant | Radioligand Competition | 0.70 ± 0.1 | - | - | [3] |
| NADP | LSM12 | Recombinant | Radioligand Competition | 40.3 ± 25 | - | - | [3] |
| This compound | Endogenous BPs | HAP1 Cell Lysate | Radioligand Competition | ~1-10 | - | - | [3] |
Experimental Protocols
Method 1: Radioligand Competition Binding Assay
This protocol describes a competitive binding assay using [³²P]-NAADP to quantify this compound binding sites in cell lysates.
-
Cells of interest (e.g., HEK293, Jurkat, or primary cells)
-
[³²P]-NAADP (specific activity >20 Ci/mmol)
-
Unlabeled this compound
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4) with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)
-
Binding Buffer: 20 mM HEPES (pH 7.4)
-
Wash Buffer: Ice-cold 20 mM HEPES (pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid
-
Microcentrifuge tubes
-
Multi-well plates (96-well)
-
Vacuum manifold and filtration apparatus
-
Scintillation counter
-
Cell Lysate Preparation: a. Culture cells to the desired confluency. b. Harvest cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). c. Wash the cell pellet once with ice-cold PBS. d. Resuspend the cell pellet in ice-cold Lysis Buffer. e. Lyse the cells by sonication on ice or by multiple freeze-thaw cycles. f. Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet cellular debris. g. Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., Bradford or BCA assay). h. Store the lysate at -80°C until use.
-
Binding Assay: a. In a 96-well plate, set up the binding reactions in a final volume of 100 µL of Binding Buffer. b. Total Binding: Add [³²P]-NAADP (final concentration at or below its Kᴅ, typically 0.1-1 nM) and cell lysate (20-50 µg of protein). c. Non-specific Binding: Add [³²P]-NAADP, cell lysate, and a high concentration of unlabeled this compound (e.g., 1-10 µM). d. Competition Binding: Add [³²P]-NAADP, cell lysate, and varying concentrations of the unlabeled competitor (e.g., this compound or a test compound). e. Incubate the plate on ice for 1 hour.
-
Filtration and Washing: a. Pre-soak the glass fiber filters in the Wash Buffer. b. Rapidly filter the contents of each well through the filters using a vacuum manifold. c. Wash each filter three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: a. Place the filters in scintillation vials. b. Add 4-5 mL of scintillation fluid to each vial. c. Measure the radioactivity (counts per minute, CPM) in a scintillation counter.
-
Data Analysis: a. Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM). b. Plot the specific binding as a function of the log concentration of the unlabeled competitor. c. Fit the data using a non-linear regression model (e.g., one-site fit - logIC50) to determine the IC₅₀ value. d. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Method 2: Non-Radioactive Competitive ELISA
This protocol describes a competitive ELISA for the quantification of this compound in cell lysates. This method avoids the use of radioactivity and is suitable for high-throughput screening.
References
Application Notes and Protocols for Studying NAADP Effects via siRNA Knockdown of Two-Pore Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) is a potent intracellular second messenger that mobilizes calcium (Ca²⁺) from acidic organelles, such as lysosomes and endosomes.[1] This initial Ca²⁺ release often acts as a trigger, initiating a more global Ca²⁺ signal through a process called Ca²⁺-induced Ca²⁺ release (CICR) from the endoplasmic reticulum (ER).[2][3] Two-pore channels (TPCs), a family of ion channels located on the membranes of these acidic stores, are considered key players in this compound-mediated Ca²⁺ signaling.[1][4]
The functional significance of TPCs in the this compound signaling pathway has been substantially elucidated through gene silencing experiments, primarily using small interfering RNA (siRNA).[5] Knockdown of TPCs has been shown to ablate or significantly reduce this compound-evoked Ca²⁺ signals, making this a critical technique for studying the physiological roles of this pathway.[3][6] These roles are diverse, including regulation of muscle contraction, hormone secretion, fertilization, and cellular differentiation.[7] Dysregulation of TPC-mediated signaling has been implicated in diseases such as Parkinson's disease and certain cancers.[7]
These application notes provide detailed protocols for the siRNA-mediated knockdown of TPCs to investigate their role in this compound-dependent Ca²⁺ signaling. The protocols cover siRNA design and transfection, validation of gene knockdown, and subsequent functional analysis of Ca²⁺ mobilization.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the this compound signaling pathway involving TPCs and the general experimental workflow for investigating this pathway using siRNA.
Caption: this compound Signaling Pathway Involving TPCs.
Caption: Experimental Workflow for TPC Knockdown.
Data Presentation: Quantitative Summary of TPC Knockdown Effects
The following tables summarize expected quantitative outcomes from siRNA-mediated knockdown of TPCs.
Table 1: Validation of TPC Knockdown Efficiency
| Target Gene | Method | Scrambled siRNA (Control) | TPC-specific siRNA | % Knockdown |
| TPC1 mRNA | qRT-PCR (Relative Quantity) | 1.0 ± 0.1 | 0.2 ± 0.05 | ~80% |
| TPC2 mRNA | qRT-PCR (Relative Quantity) | 1.0 ± 0.12 | 0.15 ± 0.04 | ~85% |
| TPC1 Protein | Western Blot (Normalized Intensity) | 1.0 ± 0.15 | 0.25 ± 0.08 | ~75% |
| TPC2 Protein | Western Blot (Normalized Intensity) | 1.0 ± 0.2 | 0.18 ± 0.06 | ~82% |
| Values are presented as mean ± standard deviation and are representative. Actual knockdown efficiency will vary based on cell type, siRNA sequence, and transfection conditions. |
Table 2: Functional Consequences of TPC Knockdown on this compound-Mediated Ca²⁺ Signaling
| Measurement | Condition | Scrambled siRNA (Control) | TPC-specific siRNA | % Reduction in Response |
| Peak [Ca²⁺]i increase | This compound Stimulation | 150 ± 20 nM | 30 ± 10 nM | ~80% |
| Percentage of Responding Cells | This compound Stimulation | 85% ± 5% | 15% ± 7% | ~82% |
| Values are presented as mean ± standard deviation and are representative. The magnitude of the effect will depend on the specific TPC isoform targeted and its role in the cell type under investigation. |
Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown of Two-Pore Channels
This protocol outlines the steps for transiently knocking down TPC1 and/or TPC2 expression in cultured cells using siRNA.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Opti-MEM® I Reduced Serum Medium
-
Lipofectamine® RNAiMAX Transfection Reagent (or other suitable transfection reagent)
-
Predesigned and validated siRNAs targeting TPC1 and/or TPC2 (and a non-targeting scrambled control siRNA)
-
Nuclease-free water
-
6-well tissue culture plates
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding:
-
The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection. For example, plate 1 x 10⁵ to 2 x 10⁵ cells per well in 2 mL of complete culture medium.
-
Incubate overnight at 37°C in a humidified CO₂ incubator.
-
-
siRNA Preparation:
-
Prepare a 20 µM stock solution of each siRNA (TPC1-specific, TPC2-specific, and scrambled control) by resuspending the lyophilized siRNA in the appropriate volume of nuclease-free water.
-
For each well to be transfected, dilute 1.5 µL of the 20 µM siRNA stock (final concentration of 25 nM) into 125 µL of Opti-MEM®. Mix gently by pipetting.
-
For simultaneous knockdown of TPC1 and TPC2, a cocktail of siRNAs can be used.[8]
-
-
Transfection Reagent Preparation:
-
In a separate tube for each well, dilute 9 µL of Lipofectamine® RNAiMAX into 125 µL of Opti-MEM®. Mix gently and incubate for 5 minutes at room temperature.
-
-
Complex Formation:
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Add the 250 µL of the siRNA-lipid complex mixture dropwise to each well containing the cells and medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation:
-
Incubate the cells for 48-72 hours at 37°C in a CO₂ incubator. The optimal incubation time for maximum knockdown should be determined empirically for the specific cell line and target.
-
Protocol 2: Validation of TPC Knockdown
A. Quantitative Real-Time PCR (qRT-PCR)
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit)
-
qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix)
-
Primers for TPC1, TPC2, and a housekeeping gene (e.g., GAPDH, β-actin)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction: At 48-72 hours post-transfection, harvest the cells and extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR:
-
Set up qPCR reactions in triplicate for each sample (scrambled control, TPC1 siRNA, TPC2 siRNA) and each primer set (TPC1, TPC2, housekeeping gene).
-
A typical reaction mixture includes: 10 µL of 2x qPCR master mix, 1 µL of 10 µM forward primer, 1 µL of 10 µM reverse primer, 2 µL of diluted cDNA, and nuclease-free water to a final volume of 20 µL.
-
Run the qPCR plate on a real-time PCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis: Calculate the relative expression of TPC1 and TPC2 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the scrambled siRNA control.
B. Western Blotting
Materials:
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies against TPC1, TPC2, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer, and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel, and then transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-TPC1, anti-TPC2, or anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the TPC protein levels to the loading control. Compare the protein levels in TPC siRNA-treated cells to the scrambled control.
Protocol 3: Measurement of this compound-Mediated Ca²⁺ Release
This protocol describes how to measure changes in intracellular Ca²⁺ concentration ([Ca²⁺]i) in response to this compound stimulation in TPC-knockdown cells.
Materials:
-
Fura-2 AM or Fluo-4 AM Ca²⁺ indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological saline
-
This compound (to be introduced into the cells, e.g., via microinjection or cell-permeant analogues like this compound-AM)
-
Fluorescence microscope or plate reader equipped for ratiometric imaging (for Fura-2) or single-wavelength measurement (for Fluo-4).
Procedure:
-
Cell Preparation: Use cells 48-72 hours after siRNA transfection.
-
Dye Loading:
-
Incubate the cells with 2-5 µM Fura-2 AM or Fluo-4 AM and 0.02% Pluronic F-127 in HBSS for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.
-
-
Ca²⁺ Imaging:
-
Mount the cells on a fluorescence imaging setup.
-
Establish a baseline fluorescence reading.
-
Introduce this compound into the cells. This can be challenging due to its charge. Common methods include:
-
Record the changes in fluorescence over time. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm. The ratio of the emissions (F340/F380) is proportional to [Ca²⁺]i. For Fluo-4, excite at ~494 nm and measure emission at ~516 nm.
-
-
Data Analysis:
-
Quantify the change in [Ca²⁺]i by measuring the peak fluorescence intensity or ratio change after this compound stimulation, relative to the baseline.
-
Compare the magnitude and kinetics of the Ca²⁺ response between scrambled siRNA-treated and TPC siRNA-treated cells.
-
Calculate the percentage of cells that respond to this compound in each condition.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Knockdown Efficiency | - Suboptimal siRNA concentration or transfection reagent volume.- Cell confluency too high or too low.- Inefficient siRNA sequence. | - Optimize the concentrations of siRNA and transfection reagent.- Ensure cell confluency is between 30-50% at the time of transfection.- Test multiple siRNA sequences for the target gene.[10] |
| High Cell Toxicity/Death | - Transfection reagent is toxic to the cells.- siRNA concentration is too high. | - Reduce the concentration of the transfection reagent and/or siRNA.- Change to a different transfection reagent known to have lower toxicity in your cell type. |
| No or Attenuated this compound Response in Control Cells | - Ineffective this compound delivery into the cells.- Low expression of TPCs in the chosen cell line. | - Verify the method of this compound delivery. If using a cell-permeant analogue, check its stability and activity.- Confirm TPC expression in your cell line at the mRNA and protein level before knockdown experiments. |
| Variability Between Experiments | - Inconsistent cell passage number or confluency.- Variation in reagent preparation. | - Use cells within a consistent passage number range.- Standardize cell seeding density.- Prepare fresh dilutions of siRNA and transfection reagents for each experiment. |
References
- 1. repository.qu.edu.iq [repository.qu.edu.iq]
- 2. Two-pore channels: Regulation by this compound and customized roles in triggering calcium signals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium signaling via two-pore channels: local or global, that is the question - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | this compound: From Discovery to Mechanism [frontiersin.org]
- 6. Nicotinic Acid Adenine Dinucleotide Phosphate (this compound) Induces Intracellular Ca2+ Release through the Two-Pore Channel TPC1 in Metastatic Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two-pore channel - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Expression of Ca2+-permeable two-pore channels rescues this compound signalling in TPC-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying NAADP Signaling Using Fluorescence-Based Methods
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Nicotinic acid adenine dinucleotide phosphate (NAADP) is a highly potent intracellular second messenger that mobilizes calcium (Ca²⁺) from acidic organelles, primarily lysosomes.[1][2] This this compound-evoked Ca²⁺ release plays a crucial role in a multitude of cellular processes, including T-cell activation, glucose sensing in pancreatic beta-cells, and neuronal signaling.[3][4] Unlike other Ca²⁺-mobilizing messengers such as inositol 1,4,5-trisphosphate (IP₃) and cyclic ADP-ribose (cADPR) which act on the endoplasmic reticulum (ER), this compound targets a distinct Ca²⁺ store, making it a key player in the spatial and temporal organization of cellular Ca²⁺ signals.[5]
As of late 2025, there are no published genetically encoded or small-molecule fluorescent sensors that directly bind to this compound to allow for the real-time monitoring of its intracellular concentration. Research in the field has been hampered by a lack of such specific chemical probes.[4][6] However, several fluorescence-based methods have been developed to study this compound's synthesis and downstream signaling events. These indirect approaches provide valuable insights into the dynamics of this compound-mediated Ca²⁺ mobilization.
This document provides detailed application notes and protocols for the use of fluorescent analogs of this compound and for monitoring this compound-induced Ca²⁺ release from acidic stores using fluorescent Ca²⁺ indicators.
Section 1: Fluorescent Analogs of this compound
Fluorescent analogs of this compound have been synthesized to aid in the characterization of the this compound-sensitive Ca²⁺ release mechanism. These molecules are not sensors for endogenous this compound but are fluorescent agonists that can be used to identify and label this compound-sensitive Ca²⁺ stores in live cells.[2]
Data Presentation: Properties of Fluorescent this compound Analogs
| Analog | Excitation Maxima (nm) | Emission Maximum (nm) | Agonist EC₅₀ (µM) | Antagonist IC₅₀ (nM) | Reference |
| Etheno-NAADP | 275, 300 | 410 | ~5.0 | 60-80 | [2] |
| Etheno-aza-NAADP | 280, 360 | 470 | ~2.5 | 60-80 | [2] |
Experimental Protocols:
Protocol 1.1: Labeling this compound-Sensitive Stores with Fluorescent Analogs
Objective: To visualize the subcellular localization of this compound-sensitive Ca²⁺ stores.
Materials:
-
Live cells cultured on glass-bottom dishes
-
Fluorescent this compound analog (e.g., etheno-aza-NAADP)
-
Microinjection setup or cell-loading reagent
-
Fluorescence microscope with appropriate filter sets
-
Cell culture medium
Procedure:
-
Culture cells to the desired confluency on glass-bottom dishes suitable for microscopy.
-
Prepare a stock solution of the fluorescent this compound analog in an appropriate buffer.
-
Load the fluorescent analog into the cells. This can be achieved through microinjection of the analog directly into the cytoplasm or by using a suitable cell-permeant derivative if available.
-
Incubate the cells for a sufficient period to allow the analog to diffuse and bind to its target receptors.
-
Wash the cells with fresh medium to remove any excess, unbound analog.
-
Image the cells using a fluorescence microscope. Use excitation and emission wavelengths appropriate for the specific fluorescent analog (see table above).
-
Acquire images to visualize the subcellular distribution of the fluorescence, which corresponds to the location of this compound-sensitive stores.
Expected Results: A punctate fluorescence pattern within the cytoplasm is expected, consistent with the localization of acidic organelles like lysosomes.
Section 2: Monitoring this compound-Induced Ca²⁺ Release
The primary method for assessing this compound activity is to measure the downstream Ca²⁺ release from acidic stores. This is typically achieved using fluorescent Ca²⁺ indicators in combination with pharmacological tools to isolate the this compound-specific signal.
Signaling Pathway: this compound-Mediated Ca²⁺ Release
Caption: this compound signaling pathway from cell stimulation to Ca²⁺ release.
Experimental Workflow: Measuring this compound-Induced Ca²⁺ Release
Caption: Workflow for measuring this compound-induced Ca²⁺ release.
Experimental Protocols:
Protocol 2.1: Measuring this compound-Induced Ca²⁺ Release in Intact Cells
Objective: To measure changes in cytosolic Ca²⁺ concentration in response to this compound signaling in whole cells.
Materials:
-
Live cells cultured on glass-bottom dishes
-
Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM or Fluo-4 AM)
-
This compound-AM (cell-permeable this compound analog) or a physiological agonist that generates this compound
-
Thapsigargin (optional, to deplete ER Ca²⁺ stores)
-
Bafilomycin A1 (optional, to inhibit the lysosomal H⁺-ATPase)
-
Fluorescence plate reader or microscope capable of live-cell imaging
-
Physiological saline solution (e.g., Hanks' Balanced Salt Solution, HBSS)
Procedure:
-
Plate cells on glass-bottom dishes and grow to the desired confluency.
-
Prepare a loading solution of the Ca²⁺ indicator (e.g., 2-5 µM Fluo-4 AM in HBSS).
-
Remove the culture medium, wash the cells with HBSS, and add the loading solution.
-
Incubate the cells at 37°C for 30-60 minutes to allow for dye loading.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
(Optional) To isolate the lysosomal Ca²⁺ release, pre-treat the cells with thapsigargin (1-2 µM) for 10-15 minutes to empty the ER Ca²⁺ stores.
-
(Optional) To confirm the involvement of acidic stores, pre-treat a separate set of cells with Bafilomycin A1 (100 nM) for 30 minutes.
-
Place the dish on the microscope or in the plate reader and record the baseline fluorescence.
-
Add this compound-AM or the specific agonist to the cells and immediately begin recording the fluorescence intensity over time. For Fluo-4, an increase in fluorescence indicates an increase in cytosolic Ca²⁺. For Fura-2, the ratio of emissions at two excitation wavelengths is used to calculate the Ca²⁺ concentration.[1]
-
Continue recording until the signal returns to baseline.
Data Analysis:
-
For single-wavelength indicators like Fluo-4, the change in fluorescence is often expressed as the ratio of the fluorescence (F) to the initial baseline fluorescence (F₀), i.e., ΔF/F₀.
-
For ratiometric dyes like Fura-2, the ratio of fluorescence intensities at the two excitation wavelengths is used to calculate the absolute Ca²⁺ concentration using the Grynkiewicz equation.[5]
Protocol 2.2: Measuring this compound-Induced Ca²⁺ Release in Permeabilized Cells
Objective: To directly introduce this compound into the cytosol and measure its effect on Ca²⁺ release, bypassing the need for a cell-permeable analog.
Materials:
-
Cell suspension
-
Fluorescent Ca²⁺ indicator (e.g., Fluo-3, salt form)
-
Permeabilizing agent (e.g., digitonin or saponin)
-
This compound
-
Intracellular-like buffer (high K⁺, low Ca²⁺)
-
Fluorometer with a cuvette stirring system
Procedure:
-
Harvest cells and wash them in a Ca²⁺-free medium.
-
Resuspend the cells in the intracellular-like buffer.
-
Add the Ca²⁺ indicator (e.g., 1-3 µM Fluo-3) to the cell suspension.
-
Transfer the cell suspension to a fluorometer cuvette and begin recording the baseline fluorescence.
-
Add a low concentration of a permeabilizing agent (e.g., 10-50 µg/mL digitonin) to selectively permeabilize the plasma membrane. A slight increase in fluorescence may be observed as the dye enters the cells.
-
Once the baseline is stable, add a known concentration of this compound to the cuvette.
-
Record the change in fluorescence, which reflects the release of Ca²⁺ from intracellular stores.
-
At the end of the experiment, add a Ca²⁺ ionophore (e.g., ionomycin) followed by a Ca²⁺ chelator (e.g., EGTA) to calibrate the fluorescence signal.
Expected Results: The addition of this compound should induce a rapid increase in fluorescence, indicating Ca²⁺ release. This response should be sensitive to inhibitors of this compound signaling and absent in cells where acidic stores have been disrupted.
Section 3: Drug Development Applications
The protocols described above are valuable tools for drug development programs targeting the this compound signaling pathway.
-
Target Validation: These assays can be used to confirm the role of this compound in disease models by demonstrating that modulating this compound-induced Ca²⁺ release affects a disease-relevant cellular phenotype.
-
Compound Screening: The intact cell assay (Protocol 2.1) is amenable to high-throughput screening of compound libraries to identify inhibitors or modulators of this compound-induced Ca²⁺ release.
-
Mechanism of Action Studies: By combining these protocols with specific pharmacological tools, researchers can investigate the mechanism of action of lead compounds, determining whether they act on this compound synthesis, the this compound receptor, or the Ca²⁺ release channel itself. For example, the antagonist NED-19 can be used as a control to confirm that an observed effect is indeed mediated by the this compound pathway.[4]
By providing robust and reproducible methods for assessing this compound activity, these fluorescence-based assays can accelerate the discovery and development of novel therapeutics targeting this important signaling pathway.
References
- 1. The two-pore channel TPCN2 mediates this compound-dependent Ca2+-release from lysosomal stores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent analogs of this compound with calcium mobilizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring this compound-Evoked Ca2+ Release in Permeabilized T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 5. portlandpress.com [portlandpress.com]
- 6. Identification of a chemical probe for this compound by virtual screening - ePrints Soton [eprints.soton.ac.uk]
Application Notes and Protocols: Microinjection of NAADP to Induce Calcium Signals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing nicotinic acid adenine dinucleotide phosphate (NAADP) microinjection for the controlled induction of intracellular calcium (Ca²⁺) signals. This powerful technique is essential for investigating Ca²⁺ signaling pathways, screening potential therapeutic compounds that modulate these pathways, and understanding the physiological roles of this compound-mediated Ca²⁺ release.
This compound is a potent intracellular second messenger that mobilizes Ca²⁺ from acidic organelles, such as lysosomes, through the activation of two-pore channels (TPCs).[1][2] This initial Ca²⁺ release can then be amplified by Ca²⁺-induced Ca²⁺ release (CICR) from the endoplasmic/sarcoplasmic reticulum (ER/SR) via inositol 1,4,5-trisphosphate receptors (IP₃Rs) and ryanodine receptors (RyRs).[1][3] The unique mechanism of this compound action, often initiating localized Ca²⁺ signals that propagate into global waves or oscillations, makes it a critical tool for dissecting the spatiotemporal dynamics of Ca²⁺ signaling.[2][4]
Data Presentation
The following tables summarize quantitative data from key experiments involving this compound-induced Ca²⁺ signaling.
Table 1: Effective Concentrations of this compound and Effects on Ca²⁺ Signals
| Cell Type | This compound Concentration | Observed Ca²⁺ Signal | Key Findings | Reference |
| Sea Urchin Eggs | 30 nM (EC₅₀) | Ca²⁺ release | This compound is the most potent Ca²⁺ mobilizing agent compared to IP₃ and cADPR. | [5] |
| Sea Urchin Eggs | 0.5 µM (caged) | Long-lasting Ca²⁺ oscillations (up to 80 min) | This compound induces oscillations by releasing Ca²⁺ from a distinct store, which then primes CICR stores.[3] | [3] |
| Jurkat T-lymphocytes | 30 nM | Subcellular Ca²⁺ signaling | Demonstrates localized Ca²⁺ release in response to low this compound concentrations. | [6] |
| Jurkat T-lymphocytes | 100 nM | Global Ca²⁺ signal | Higher concentrations lead to a more widespread cellular Ca²⁺ response. | [6] |
| Pancreatic Acinar Cells | Nanomolar concentrations | Trigger Ca²⁺ release amplified by CICR through RyRs. | Establishes the "trigger" hypothesis for this compound action. | [5] |
Table 2: Pharmacological Modulation of this compound-Induced Ca²⁺ Signals in Sea Urchin Eggs
| Modulator | Concentration | Effect on this compound-Induced Ca²⁺ Oscillations | Mechanism of Action | Reference |
| Heparin | 2.5 - 5 mg/ml | Inhibited the first Ca²⁺ oscillation and shortened the transient duration. | Antagonist of IP₃ binding to its receptor. | [3] |
| 8-amino-cADPR | 5 µM | Inhibited subsequent Ca²⁺ oscillations. | Antagonist of cADPR binding to its receptor. | [3] |
Experimental Protocols
Protocol 1: Microinjection of this compound into Sea Urchin Eggs and Calcium Imaging
This protocol is adapted from methodologies used in studies on sea urchin eggs, a model system for studying this compound signaling.[3]
1. Materials and Reagents:
-
Sea urchins (Lytechinus pictus)
-
0.5 M KCl
-
Artificial sea water (ASW): 435 mM NaCl, 40 mM MgCl₂, 15 mM MgSO₄, 11 mM CaCl₂, 10 mM KCl, 2.5 mM NaHCO₃, 1 mM EDTA
-
This compound stock solution (e.g., 1 mM in injection buffer)
-
Caged this compound (optional, for photolysis experiments)
-
Calcium indicator dye (e.g., Oregon Green 488 BAPTA Dextran, Fluo-3)
-
Injection buffer (e.g., 125 mM K⁺-glutamate, 10 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 3 mM Mg-ATP, 0.1 mM Na-GTP, 10 mM EGTA, 5 mM HEPES, pH 7.2 with KOH)[1]
-
Microinjection system (e.g., FemtoJet, Eppendorf)
-
Inverted fluorescence microscope with a high-speed camera
-
Micropipettes
2. Procedure:
-
Egg Preparation:
-
Dye Loading:
-
Load the eggs with the chosen calcium indicator dye according to the manufacturer's instructions. For microinjection of the dye, co-inject with this compound. A final intracellular concentration of 10 µM for Oregon Green 488 BAPTA Dextran is effective.[3]
-
-
Microinjection:
-
Prepare micropipettes with a tip diameter of ~0.5 µm.
-
Load the micropipette with the this compound solution diluted in injection buffer to the desired final concentration.
-
Place the eggs in a chamber on the microscope stage.
-
Under microscopic guidance, carefully insert the micropipette into an egg and inject a small volume of the this compound solution.
-
-
Calcium Imaging:
-
Immediately after injection, begin acquiring fluorescence images at a high frame rate.
-
Monitor the changes in fluorescence intensity over time, which correspond to changes in intracellular Ca²⁺ concentration.
-
For experiments with caged this compound, deliver a brief pulse of UV light to photorelease the this compound and initiate the Ca²⁺ signal.[3]
-
Protocol 2: Intracellular Dialysis of this compound in Mammalian Cells (e.g., Jurkat T-lymphocytes) and Calcium Imaging
This protocol uses the whole-cell patch-clamp configuration to introduce this compound into the cell.[1]
1. Materials and Reagents:
-
Jurkat T-lymphocytes
-
Poly-D-lysine coated glass-bottom dishes
-
RPMI 1640 medium
-
Fura-2 AM
-
Physiological Salt Solution (PSS)
-
Pipette solution: 125 mM K⁺-glutamate, 10 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 3 mM Mg-ATP, 0.1 mM Na-GTP, 10 mM EGTA, 5 mM HEPES, pH 7.2 with KOH.[1]
-
This compound (to be added to the pipette solution at the desired final concentration, e.g., 100 nM)[1]
-
Patch-clamp rig with an inverted microscope and fluorescence imaging system.
2. Procedure:
-
Cell Preparation:
-
Culture Jurkat T-lymphocytes in RPMI 1640 medium.
-
Plate the cells on poly-D-lysine coated glass-bottom dishes and allow them to adhere.
-
-
Dye Loading:
-
Intracellular Dialysis (Whole-Cell Patch-Clamp):
-
Place the dish on the microscope stage.
-
Prepare a patch pipette with the pipette solution containing the desired concentration of this compound.
-
Establish a whole-cell patch-clamp configuration on a target cell.
-
Once in the whole-cell mode, the this compound will diffuse from the pipette into the cell cytoplasm.
-
-
Calcium Imaging:
-
Excite the Fura-2 loaded cells at 340 nm and 380 nm and record the emission at 510 nm.
-
The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular Ca²⁺ concentration.
-
Record the changes in the fluorescence ratio over time to monitor the this compound-induced Ca²⁺ signal.
-
Visualizations
This compound Signaling Pathway
References
- 1. This compound mobilizes calcium from acidic organelles through two-pore channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces Ca2+ oscillations via a two-pool mechanism by priming IP3- and cADPR-sensitive Ca2+ stores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of calcium signaling by cyclic ADP-ribose and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound: From Discovery to Mechanism [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
NAADP-Mediated Calcium Imaging: Technical Support Center
Welcome to the technical support center for NAADP-mediated calcium imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.
Troubleshooting Guide
This guide addresses common problems encountered during this compound-mediated calcium imaging experiments in a question-and-answer format.
Q1: I am not observing any calcium signal after applying this compound. What could be the issue?
A1: Several factors could contribute to the absence of a calcium signal. Consider the following troubleshooting steps:
-
This compound Concentration: The dose-response relationship for this compound is bell-shaped.[1] Maximal calcium release is typically observed at concentrations between 10 nM and 1 µM, while concentrations above 1 µM may not elicit a response and can even be inhibitory.[1] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type.
-
Self-Inactivation: Pre-incubation with sub-threshold concentrations of this compound can inactivate the this compound-sensitive calcium release mechanism.[2] Ensure that your experimental setup does not inadvertently expose cells to low concentrations of this compound before the intended stimulation.
-
Cellular Integrity and Health: The experimental procedure, such as microinjection or electroporation, can compromise cell health. Ensure your cells are healthy and have intact calcium stores. Include a positive control, such as applying a maximal dose of a known agonist like ATP or thapsigargin, to confirm the cells' ability to release calcium.
-
This compound Stability: this compound solutions can be unstable. Prepare fresh solutions and store them properly. Commercial preparations of this compound were initially identified as contaminants in NADP+ preparations, highlighting the potential for variability.[2]
-
Method of Delivery: The method used to introduce this compound into the cells is critical.
-
Microinjection: This is a direct method but can be technically challenging and may damage the cell.
-
Patch-clamp dialysis: This method allows for controlled intracellular application but requires specialized equipment and expertise.
-
Caged this compound: Photolysis of caged this compound offers precise temporal and spatial control.[3] However, incomplete uncaging can lead to a lack of response. Ensure your UV light source is of the appropriate wavelength and intensity.
-
This compound-AM: The acetoxymethyl ester form of this compound is membrane-permeable but can be unstable and may not be efficiently hydrolyzed to active this compound within the cell.
-
Q2: The calcium signals I'm observing are highly variable and not reproducible. What are the possible causes?
A2: Variability in this compound-mediated calcium signals is a common challenge. Here are some potential reasons and solutions:
-
Heterogeneity in Cell Population: Different cells within the same population may express varying levels of this compound receptors (TPCs) or have different sizes of acidic calcium stores. Single-cell imaging and analysis are recommended to account for this heterogeneity.
-
Inconsistent this compound Delivery: Ensure consistent and precise delivery of this compound in each experiment. For microinjection, standardize the injection volume and pressure. For caged this compound, maintain consistent UV exposure duration and intensity.
-
Fluctuations in Store Calcium Content: The amount of calcium stored in the acidic organelles can vary. Pre-incubating cells in a standardized calcium-containing medium can help to normalize store content.
-
Cross-talk with Other Signaling Pathways: this compound-mediated calcium release can interact with other calcium signaling pathways, such as those involving IP3 and ryanodine receptors.[4][5] This "trigger hypothesis" suggests that a small, localized this compound-mediated calcium release can be amplified by calcium-induced calcium release (CICR) from the endoplasmic reticulum (ER).[1][6] This amplification step can introduce variability.
Q3: How can I be sure that the calcium signal I am observing is specifically mediated by this compound?
A3: To confirm the specificity of the this compound-mediated calcium signal, several control experiments are essential:
-
Use of Antagonists: Pre-incubate cells with a specific this compound receptor antagonist, such as Ned-19.[7][8] A significant reduction or abolition of the calcium signal in the presence of the antagonist would support the involvement of the this compound pathway.
-
Homologous Desensitization: Pre-treat the cells with a high, inactivating concentration of this compound (e.g., >1 µM).[1] This should prevent a subsequent response to an optimal concentration of this compound, demonstrating the specificity of the receptor.
-
Pharmacological Inhibition of Other Pathways: To dissect the contribution of different calcium stores, you can use inhibitors of other calcium channels. For example, use thapsigargin to deplete ER calcium stores and observe the effect on the this compound-induced signal. The initial, localized this compound-mediated release from acidic stores should persist, while the subsequent global signal amplified by the ER will be diminished.[5][9]
-
Genetic Knockdown/Knockout: If possible, use siRNA or CRISPR/Cas9 to knock down or knock out the expression of two-pore channels (TPCs), the putative this compound receptors.[1] The absence of a calcium response to this compound in these cells would provide strong evidence for its specificity.
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for this compound to elicit a calcium response?
A1: The effective concentration of this compound varies between cell types but generally falls within the low nanomolar to low micromolar range. It is crucial to perform a dose-response curve for your specific cell system.
| Cell Type | Effective this compound Concentration | Reference |
| Sea Urchin Eggs | EC50 of ~30 nM | [2][9] |
| Jurkat T-lymphocytes | 10 nM - 100 nM (maximal at 100 nM) | [1] |
| Pancreatic Acinar Cells | As low as 50 nM | [1] |
| MIN6 Cells | Not specified, but implicated in glucose-evoked spiking | [1] |
| Pulmonary Vascular Smooth Myocytes | Not specified, but implicated in ET1-evoked release | [1] |
| Ventricular Cardiac Myocytes | Not specified, but implicated in β1 adrenoreceptor enhancement | [1] |
Q2: What are the primary calcium stores mobilized by this compound?
A2: this compound primarily mobilizes calcium from acidic organelles, such as lysosomes and endosomes.[1][9] This is distinct from other second messengers like IP3 and cADPR, which act on the endoplasmic reticulum. However, the initial localized calcium release from acidic stores can trigger a larger, global calcium signal through calcium-induced calcium release (CICR) from the ER.[1][6]
Q3: What is the "trigger hypothesis" of this compound signaling?
A3: The trigger hypothesis proposes that this compound initiates a localized calcium release from acidic stores. This initial, small calcium "trigger" then activates ryanodine receptors (RyRs) and/or IP3 receptors (IP3Rs) on the nearby endoplasmic reticulum, leading to a much larger, global calcium wave throughout the cell.[1][6]
Q4: Can I use a membrane-permeable form of this compound?
A4: Yes, this compound acetoxymethyl ester (this compound-AM) is a membrane-permeable precursor. However, its use can be problematic due to instability and inefficient intracellular hydrolysis to the active this compound form. It is recommended to validate each batch and perform appropriate controls.
Experimental Protocols
Protocol 1: Microinjection of this compound and Calcium Imaging
-
Cell Preparation: Plate cells on glass-bottom dishes suitable for microscopy.
-
Dye Loading: Incubate cells with a calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions.
-
Microinjection Setup: Prepare micropipettes with a tip diameter of ~0.5 µm. Backfill the micropipette with the desired concentration of this compound in an appropriate intracellular buffer.
-
Microinjection: Under microscopic guidance, carefully insert the micropipette into a single cell and apply a brief pulse of pressure to inject the this compound solution.
-
Calcium Imaging: Immediately begin recording changes in intracellular calcium concentration using a fluorescence microscope equipped with a sensitive camera and appropriate filter sets.
-
Data Analysis: Quantify the changes in fluorescence intensity over time to determine the kinetics and amplitude of the calcium signal.
Protocol 2: Photolysis of Caged this compound
-
Cell Preparation and Dye Loading: As described in Protocol 1.
-
Loading of Caged this compound: Introduce caged this compound into the cells via microinjection or by using a membrane-permeable version if available and validated.
-
Baseline Recording: Record the baseline fluorescence of the calcium indicator for a period before photolysis.
-
Photolysis: Expose a defined region of interest (or the entire cell) to a brief pulse of UV light at the appropriate wavelength to uncage the this compound.
-
Calcium Imaging: Continue to record the fluorescence to capture the calcium signal elicited by the photoreleased this compound.
-
Controls: Perform control experiments without caged this compound to ensure that the UV light itself does not induce a calcium response. Also, perform experiments with a non-photolyzable caged compound as a negative control.
Signaling Pathways and Experimental Workflows
References
- 1. This compound Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: From Discovery to Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound mobilizes calcium from acidic organelles through two-pore channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces Ca2+ oscillations via a two-pool mechanism by priming IP3- and cADPR-sensitive Ca2+ stores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound: From Discovery to Mechanism [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Nicotinic Acid Adenine Dinucleotide Phosphate (this compound)-Mediated Calcium Signaling Is Active in Memory CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
Navigating the Challenges of NAADP-AM: A Technical Support Center
For researchers and drug development professionals venturing into the intricate world of calcium signaling, nicotinic acid adenine dinucleotide phosphate (NAADP) has emerged as a pivotal second messenger. Its cell-permeant analog, this compound-AM, provides a crucial tool for investigating these pathways. However, the inherent instability of this compound-AM presents a significant hurdle, often leading to inconsistent and difficult-to-interpret experimental results. This technical support center offers a comprehensive guide to troubleshooting the instability and degradation of this compound-AM, providing detailed protocols, FAQs, and visual aids to ensure the success of your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered when working with this compound-AM, providing explanations and actionable solutions.
Question 1: I am not observing any calcium mobilization after applying this compound-AM. What could be the reason?
Answer: This is a frequent issue and can stem from several factors related to the degradation of this compound-AM before it can elicit a cellular response.
-
Extracellular Hydrolysis: this compound-AM is highly susceptible to hydrolysis by extracellular esterases present in serum-containing media and on the surface of cells. This premature cleavage converts this compound-AM to the cell-impermeant this compound, preventing it from entering the cell and reaching its intracellular targets.
-
Spontaneous Hydrolysis in Aqueous Solutions: this compound-AM is unstable in aqueous buffers. Preparing working solutions in physiological buffers and letting them sit for extended periods before the experiment can lead to significant degradation.
-
Improper Storage and Handling of Stock Solutions: this compound-AM is sensitive to moisture and temperature. Stock solutions in DMSO must be stored under strictly anhydrous conditions at -20°C or below. Repeated freeze-thaw cycles can also contribute to degradation.
-
Low Intracellular Esterase Activity: The conversion of this compound-AM to active this compound depends on the activity of intracellular esterases. Some cell types may have inherently low esterase activity, leading to inefficient processing of the AM ester.
-
Receptor Desensitization: Using excessively high concentrations of this compound-AM can lead to the desensitization of this compound receptors, rendering them unresponsive.
Troubleshooting Steps:
-
Minimize Extracellular Hydrolysis:
-
Perform experiments in serum-free media.
-
Wash cells with a serum-free buffer immediately before adding this compound-AM.
-
Reduce the incubation time of this compound-AM with the cells.
-
-
Ensure Freshness of Working Solutions: Prepare the final working solution of this compound-AM immediately before application to the cells. Do not store this compound-AM in aqueous buffers.
-
Proper Stock Solution Management:
-
Use high-quality, anhydrous DMSO to prepare stock solutions.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C for long-term stability.
-
-
Address Low Esterase Activity: If low intracellular esterase activity is suspected, you can try to pre-incubate cells with a low concentration of a non-fluorescent esterase substrate to stimulate activity, though this should be done with caution as it may have other effects.
-
Optimize this compound-AM Concentration: Perform a concentration-response curve to determine the optimal concentration for your cell type, starting with low nanomolar concentrations.
Question 2: I am observing high background fluorescence or a very noisy signal in my calcium imaging experiments with this compound-AM. What is the cause?
Answer: High background or a noisy signal can be due to incomplete hydrolysis of the AM ester, cytotoxicity, or issues with the imaging setup.
-
Incomplete Hydrolysis: If this compound-AM is not fully hydrolyzed, the remaining AM ester can compartmentalize within the cell, leading to punctate, non-specific fluorescence.
-
Cytotoxicity: High concentrations of DMSO (the solvent for this compound-AM) or the byproducts of AM ester hydrolysis (formaldehyde and acetate) can be toxic to cells, leading to membrane blebbing and a general increase in background fluorescence. Most cell lines can tolerate up to 0.5% DMSO without severe cytotoxicity[1].
-
Phototoxicity: Excessive exposure to excitation light during time-lapse imaging can damage cells and increase background fluorescence.
Troubleshooting Steps:
-
Optimize Loading Conditions: Adjust the loading time and temperature to ensure complete de-esterification. A post-loading incubation period in a dye-free medium can help wash out excess, unhydrolyzed probe.
-
Minimize DMSO Concentration: Keep the final concentration of DMSO in your experimental buffer as low as possible, ideally below 0.5%[1].
-
Reduce Phototoxicity: Use the lowest possible excitation light intensity and exposure time that still provides a usable signal.
Question 3: My results with this compound-AM are highly variable from one experiment to the next. How can I improve reproducibility?
Answer: Variability is a hallmark of this compound-AM instability. Consistent and meticulous experimental practice is key to improving reproducibility.
-
Inconsistent Stock Solution Quality: The quality and concentration of your this compound-AM stock solution may vary between aliquots if not prepared and stored correctly.
-
Variable Hydrolysis Rates: The rate of both spontaneous and enzymatic hydrolysis can be influenced by slight variations in temperature, pH, and the age of the cell culture.
-
Differences in Cell Health and Density: The physiological state of the cells can impact their response to this compound-AM.
Troubleshooting Steps:
-
Standardize Stock Solution Preparation: Prepare a large batch of this compound-AM stock solution in anhydrous DMSO, aliquot it into single-use vials, and store them at -80°C. Use a fresh aliquot for each experiment.
-
Control Experimental Conditions: Maintain consistent temperature, pH, and incubation times across all experiments. Use cells at a consistent passage number and confluency.
-
Include Proper Controls: Always include a vehicle control (DMSO in buffer) to account for any effects of the solvent. A positive control, such as a known calcium agonist for your cell type, can help confirm that the cells are responsive.
Data on this compound-AM and AM Ester Stability
While specific quantitative data for this compound-AM is scarce in the literature, data from other acetoxymethyl (AM) ester probes can provide valuable insights into its stability.
| Compound/Condition | Solvent/Medium | Temperature | Half-life/Degradation Rate | Citation/Note |
| Generic AM Esters | Porcine Plasma | Not Specified | Minutes or less | [2] |
| Generic AM Esters | Mouse and Rabbit Plasma | Not Specified | 2-10 fold faster than porcine plasma | [2] |
| Tokyo Green AM Ether | DMEM-FBS | Not Specified | ~5 hours | [3] |
| Tokyo Green Acetate Ester | DMEM-FBS | Not Specified | < 2 minutes | [3] |
| NADH | Tris Buffer (pH 8.5) | 19°C | 4 µM/day | [4][5] |
| NADH | Tris Buffer (pH 8.5) | 25°C | 11 µM/day | [4][5] |
| NADH | Sodium Phosphate or HEPES Buffer | 25°C | Up to 34 µM/day | [4][5] |
Note: The data for NADH, a related nicotinamide adenine dinucleotide, is included to provide a general reference for the stability of such molecules in common biological buffers. The significantly faster degradation of AM esters in plasma highlights the critical issue of extracellular hydrolysis.
Experimental Protocols
Detailed Protocol for Preparation of this compound-AM Stock and Working Solutions
-
Materials:
-
This compound-AM (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Pipettes and tips
-
-
Procedure for 1 mM Stock Solution:
-
Allow the vial of lyophilized this compound-AM to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 1 mM concentration (e.g., for 1 mg of this compound-AM with a molecular weight of 1032.64 g/mol , add 968.4 µL of DMSO).
-
Vortex thoroughly to ensure complete dissolution. The solution should be clear.
-
Aliquot the stock solution into small, single-use volumes (e.g., 2-5 µL) in microcentrifuge tubes.
-
Store the aliquots at -80°C, protected from light.
-
Detailed Protocol for Cell Loading and Calcium Imaging with this compound-AM
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.
-
Grow cells to the desired confluency.
-
On the day of the experiment, replace the growth medium with a serum-free physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium, buffered with HEPES).
-
Wash the cells once with the physiological buffer.
-
-
Preparation of this compound-AM Working Solution:
-
Immediately before the experiment, thaw a single-use aliquot of the 1 mM this compound-AM stock solution.
-
Dilute the stock solution in the serum-free physiological buffer to the final desired working concentration (typically in the range of 10 nM to 1 µM). It is crucial to perform a concentration-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
-
Mix the working solution thoroughly by gentle pipetting.
-
-
Cell Loading and Calcium Imaging:
-
Remove the buffer from the cells and add the this compound-AM working solution.
-
Incubate the cells for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C). The optimal loading time will need to be determined empirically.
-
After incubation, wash the cells two to three times with the physiological buffer to remove extracellular this compound-AM.
-
Add fresh physiological buffer to the cells.
-
Proceed with calcium imaging using a fluorescent calcium indicator (e.g., Fura-2, Fluo-4) according to the manufacturer's protocol and your imaging system's specifications.
-
Visualizing Pathways and Workflows
This compound Signaling Pathway
The following diagram illustrates the current understanding of the this compound-mediated calcium signaling pathway. This compound, generated from this compound-AM by intracellular esterases, primarily targets two-pore channels (TPCs) on acidic organelles like lysosomes and endosomes. This initial calcium release can then be amplified by calcium-induced calcium release (CICR) from the endoplasmic reticulum (ER) via ryanodine receptors (RyRs) and IP3 receptors (IP3Rs).
References
- 1. lifetein.com [lifetein.com]
- 2. Nicotinic Acid Adenine Dinucleotide Phosphate (this compound) Degradation by Alkaline Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and utility of fluorogenic acetoxymethyl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving AM ester calcium dye loading efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How do I minimize cell damage during Fluo-4 AM loading? | AAT Bioquest [aatbio.com]
Technical Support Center: Optimizing NAADP Concentration for Maximal Calcium Release
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with nicotinic acid adenine dinucleotide phosphate (NAADP) to induce intracellular calcium (Ca²⁺) release.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal concentration of this compound to elicit a maximal calcium release?
A1: The optimal concentration of this compound for maximal Ca²⁺ release typically falls within the nanomolar to low micromolar range. However, the exact concentration is highly cell-type dependent. It is crucial to perform a full dose-response curve for your specific experimental system. In many mammalian cells, maximal responses are observed between 10 nM and 1 µM this compound.[1] For instance, in a Jurkat T-cell line, maximal Ca²⁺ release was achieved with microinjection of approximately 100 nM this compound.[1] In sea urchin eggs, the EC₅₀ for this compound-induced Ca²⁺ release is around 30 nM.[2]
Q2: I am not observing any calcium release after applying this compound. What are the possible reasons?
A2: Several factors could contribute to a lack of response:
-
Suboptimal this compound Concentration: You may be using a concentration that is too low (subthreshold) or too high (causing desensitization). A bell-shaped dose-response curve is a characteristic feature of this compound signaling.[1] Concentrations above 1 µM have been shown to be ineffective in some cell types.[1]
-
Receptor Desensitization: Pre-exposure to even subthreshold concentrations of this compound can inactivate the this compound-sensitive Ca²⁺ release mechanism.[1][2] This self-inactivation is a unique property of this compound signaling.[2]
-
Integrity of Acidic Calcium Stores: this compound primarily mobilizes Ca²⁺ from acidic organelles such as lysosomes.[3][4][5] Disruption of the proton gradient of these stores, for example with Bafilomycin A1, can abolish the response to this compound.[3]
-
Cell Health and Viability: Ensure that your cells are healthy and not stressed, as this can impact their ability to respond to stimuli.
-
This compound Stock Integrity: this compound can degrade. Ensure your stock solution is fresh and has been stored correctly.
Q3: The calcium signal I observe is very small or transient. How can I amplify it?
A3: this compound often triggers a small, localized "trigger" Ca²⁺ release from acidic stores, which is then amplified into a global cytosolic Ca²⁺ signal.[2][6] This amplification is typically mediated by Ca²⁺-induced Ca²⁺ release (CICR) through inositol 1,4,5-trisphosphate receptors (IP₃Rs) or ryanodine receptors (RyRs) on the endoplasmic/sarcoplasmic reticulum (ER/SR).[2][3] To enhance the signal:
-
Ensure ER/SR Calcium Stores are Loaded: The amplifying role of the ER/SR is critical. Depleting these stores with agents like thapsigargin will attenuate the global Ca²⁺ signal.[3]
-
Optimize Buffer Conditions: The composition of your intracellular buffer can influence the activity of IP₃Rs and RyRs.
Q4: I see a response with my first this compound application, but subsequent applications have no effect. Why is this happening?
A4: This phenomenon is known as desensitization or self-inactivation.[2][7] The this compound signaling pathway can become refractory to further stimulation after an initial activation. This is a key characteristic of this compound-mediated Ca²⁺ release.[2] The extent of this inactivation is dependent on both the concentration of this compound and the duration of exposure.[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing this compound-induced Ca²⁺ release experiments.
Table 1: Effective this compound Concentrations in Various Cell Types
| Cell Type | Optimal Concentration Range | Notes | Reference |
| Sea Urchin Eggs | EC₅₀ ~30 nM | Potent Ca²⁺ mobilization observed. | [2] |
| Jurkat T-cells | ~100 nM (microinjection) | Concentrations >1 µM were inhibitory. | [1] |
| Pancreatic Acinar Cells | Nanomolar range | One of the first mammalian cell types where this compound action was shown. | [1] |
| hTPC2-expressing cells | 10 nM (intracellular dialysis) | Higher concentrations (1 mM) were ineffective. | [3] |
Table 2: Troubleshooting Guide for Common Issues
| Issue | Possible Cause | Suggested Solution |
| No Ca²⁺ response | This compound concentration too high or too low | Perform a dose-response curve from pM to µM range. |
| Receptor desensitization | Avoid pre-incubation with subthreshold this compound concentrations. | |
| Disrupted acidic stores | Verify the integrity of lysosomes/acidic organelles. | |
| Small/transient signal | Inefficient CICR | Ensure ER/SR Ca²⁺ stores are loaded and functional. |
| Loss of response on second application | Self-inactivation | This is a characteristic feature; for repeated stimulations, consider the refractory period of the system. |
Experimental Protocols
Protocol 1: Cell Permeabilization for this compound Application
This protocol is for introducing this compound into cells with compromised plasma membranes to study its effect on intracellular Ca²⁺ stores.
-
Cell Preparation: Plate cells on coverslips suitable for microscopy.
-
Washing: Wash cells twice with a buffer mimicking intracellular ionic conditions (e.g., a gluconate-based intracellular-like medium).
-
Permeabilization: Incubate cells with a permeabilizing agent. Common agents include:
-
Detergents: Digitonin or saponin, which selectively permeabilize the plasma membrane by interacting with cholesterol. The concentration and incubation time need to be optimized for each cell type to permeabilize the plasma membrane without affecting organellar membranes.
-
Toxins: α-hemolysin or streptolysin O (SLO), which form pores in the plasma membrane.
-
-
Washing: Gently wash the cells with the intracellular-like medium to remove the permeabilizing agent and extracellular components.
-
This compound Application: Add the desired concentration of this compound dissolved in the intracellular-like medium to the permeabilized cells.
-
Calcium Measurement: Immediately begin Ca²⁺ imaging using a fluorescent indicator.
Protocol 2: Calcium Imaging with Fluorescent Dyes
This protocol outlines the general steps for measuring intracellular Ca²⁺ changes.
-
Dye Loading: Incubate intact cells with a membrane-permeant form of a Ca²⁺ indicator dye (e.g., Fluo-4 AM, Fura-2 AM). The loading concentration and time will depend on the cell type and dye used.
-
De-esterification: After loading, wash the cells and incubate them in a dye-free medium to allow for the complete de-esterification of the dye by intracellular esterases, trapping it inside the cells.
-
Baseline Measurement: Acquire a baseline fluorescence recording for a few minutes before adding any stimulus.
-
Stimulation: Add the optimized concentration of this compound. If using caged this compound, apply a UV flash to photorelease the active molecule.[3][7]
-
Data Acquisition: Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, excitation wavelength is alternated between 340 nm and 380 nm, and the ratio of the emission intensities at 510 nm is calculated.[8] For single-wavelength dyes like Fluo-4, changes in fluorescence intensity at the emission maximum (around 520 nm) are monitored.[8]
-
Calibration: At the end of each experiment, determine the minimum (F_min) and maximum (F_max) fluorescence values by adding a Ca²⁺ chelator (e.g., EGTA) followed by a saturating concentration of Ca²⁺ in the presence of a Ca²⁺ ionophore (e.g., ionomycin).[4] This allows for the conversion of fluorescence values into Ca²⁺ concentrations.
Visualizations
References
- 1. This compound Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: From Discovery to Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound mobilizes calcium from acidic organelles through two-pore channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces pH changes in the lumen of acidic Ca2+ stores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound induces Ca2+ oscillations via a two-pool mechanism by priming IP3- and cADPR-sensitive Ca2+ stores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
Technical Support Center: Navigating the Specificity of NAADP Antagonists
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding and troubleshooting off-target effects of NAADP antagonists.
Frequently Asked Questions (FAQs)
Q1: What are the most common this compound antagonists, and what is their primary mechanism of action?
The most widely used small molecule this compound antagonists include Ned-19 and BZ194. These antagonists are designed to specifically block the calcium-releasing effects of nicotinic acid adenine dinucleotide phosphate (this compound). This compound is a potent second messenger that mobilizes intracellular calcium from acidic stores like lysosomes, through the activation of two-pore channels (TPCs), and in some cell types, it is thought to sensitize ryanodine receptors (RyRs) on the endoplasmic reticulum.[1][2][3][4] The antagonists act by binding to the this compound receptor complex, preventing this compound from activating these channels and thereby inhibiting the downstream calcium signal.
Q2: What are "off-target effects," and why are they a concern when using this compound antagonists?
Off-target effects refer to the interactions of a drug or compound with molecules other than its intended target, leading to unintended biological consequences. For this compound antagonists, this could mean inhibiting other calcium channels, interacting with various kinases, or affecting other signaling pathways. These effects are a significant concern as they can lead to misinterpretation of experimental results, attributing an observed effect to this compound inhibition when it is, in fact, due to an off-target interaction.
Q3: What are the known off-target effects of Ned-19?
While Ned-19 is a widely used and valuable tool, it is crucial to be aware of its potential for off-target effects. Published research indicates that in sea urchin egg homogenates, Ned-19 does not inhibit calcium release mediated by inositol 1,4,5-trisphosphate (IP3) or cyclic ADP-ribose (cADPR), suggesting a degree of selectivity.[1] However, the complete off-target profile of Ned-19 across different cell types and against a broad range of molecular targets has not been exhaustively characterized. Some studies have suggested that at higher concentrations, like many small molecule inhibitors, Ned-19 could have effects on other cellular processes.
Q4: How can I be sure the observed effects in my experiment are due to this compound antagonism and not off-target effects?
Q5: What is the recommended concentration range for using Ned-19 and other this compound antagonists?
The optimal concentration of an this compound antagonist is highly dependent on the specific cell type and experimental conditions. It is always recommended to perform a dose-response curve to determine the lowest effective concentration that inhibits the this compound-mediated response without causing overt toxicity. For Ned-19, concentrations in the range of 10-100 µM have been used in various studies. It is critical to use the lowest concentration that produces the desired on-target effect to minimize the risk of off-target interactions.
Q6: Are there any known inactive analogues of this compound antagonists that can be used as negative controls?
Yes, Ned-20 is a known inactive analogue of Ned-19 and serves as an excellent negative control in experiments.[5] While it is structurally similar to Ned-19, it does not inhibit this compound-mediated calcium release. Including Ned-20 in your experimental design can help differentiate between specific antagonism of the this compound pathway and non-specific effects of the chemical compound.
Troubleshooting Guide
Problem 1: Unexpected or inconsistent results with this compound antagonist treatment.
-
Symptom: The antagonist produces an effect that is not consistent with the known this compound signaling pathway in your experimental system.
-
Symptom: High variability in results between experiments.
| Possible Cause | Suggested Solution |
| Off-target effects | 1. Verify with a structurally different antagonist: Repeat the experiment using a different this compound antagonist (e.g., BZ194 if you are using Ned-19). Consistent results with both antagonists support an on-target effect. 2. Use an inactive analogue: Include a negative control experiment with an inactive analogue like Ned-20. 3. Perform a dose-response analysis: Use the lowest effective concentration of the antagonist to minimize off-target effects. |
| Cell health and viability | 1. Assess cytotoxicity: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) at the concentrations of the antagonist used. 2. Optimize incubation time: Shorten the incubation time with the antagonist to the minimum required to see an effect. |
| Experimental conditions | 1. Check vehicle controls: Ensure that the solvent for the antagonist (e.g., DMSO) is used at a concentration that does not affect the cells. 2. Standardize protocols: Maintain consistent cell passage numbers, seeding densities, and experimental timelines. |
Problem 2: The this compound antagonist has no effect.
-
Symptom: The antagonist fails to inhibit a known this compound-mediated response in your system.
| Possible Cause | Suggested Solution |
| This compound pathway is not involved | 1. Confirm this compound signaling: Use a direct this compound agonist (e.g., this compound-AM) to confirm that the this compound signaling pathway is active in your experimental model. 2. Re-evaluate the signaling pathway: Consider the possibility that the observed biological response is independent of this compound. |
| Incorrect antagonist concentration | 1. Perform a dose-response curve: Test a wider range of antagonist concentrations to ensure you are in the effective range for your specific cell type. |
| Poor antagonist permeability or stability | 1. Check antagonist quality: Ensure the antagonist is from a reputable source and has been stored correctly. 2. Consider pre-incubation time: The antagonist may require a longer pre-incubation period to effectively penetrate the cells and reach its target. |
Quantitative Data Summary
A comprehensive comparison of the on-target versus off-target potency of this compound antagonists is limited by the availability of published data on their off-target interactions. Researchers are encouraged to perform their own selectivity profiling against relevant targets in their experimental systems.
Table 1: On-Target Potency of Common this compound Antagonists
| Antagonist | Target Pathway | Assay System | Potency (IC₅₀/EC₅₀) | Reference |
| Ned-19 | This compound-mediated Ca²⁺ release | Sea urchin egg homogenate | ~10 µM | [1] |
| BZ194 | This compound-mediated [³H]ryanodine binding | Purified RyR1 | ~500 nM | [4] |
Experimental Protocols
Protocol 1: Validating the Specificity of an this compound Antagonist using Calcium Imaging
Objective: To determine if the this compound antagonist specifically inhibits this compound-mediated calcium release without affecting calcium release triggered by IP3 or cADPR.
Materials:
-
Cells of interest loaded with a calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
This compound antagonist (e.g., Ned-19)
-
This compound agonist (e.g., this compound-AM)
-
IP3-generating agonist (e.g., carbachol, ATP)
-
cADPR agonist (e.g., 8-Br-cADPR-AM)
-
Appropriate buffers and cell culture media
-
Fluorescence microscope or plate reader capable of kinetic calcium measurements
Method:
-
Cell Preparation: Plate and culture cells to the desired confluency. Load the cells with a calcium indicator dye according to the manufacturer's instructions.
-
Antagonist Pre-incubation: Pre-incubate a subset of cells with the this compound antagonist at various concentrations for a predetermined time (e.g., 30-60 minutes). Include a vehicle control group.
-
Baseline Measurement: Measure the baseline fluorescence of the cells for a short period.
-
Agonist Stimulation:
-
This compound Pathway: Stimulate the cells with an this compound agonist and record the calcium response.
-
IP3 Pathway: In a separate set of wells, stimulate the cells with an IP3-generating agonist and record the calcium response.
-
cADPR Pathway: In another set of wells, stimulate the cells with a cADPR agonist and record the calcium response.
-
-
Data Analysis: Compare the amplitude and kinetics of the calcium transients in the antagonist-treated groups to the vehicle control group for each agonist.
Expected Results: A specific this compound antagonist should significantly inhibit the calcium response elicited by the this compound agonist but have minimal to no effect on the calcium signals generated by the IP3 or cADPR agonists.
Protocol 2: Control Experiment Using a Structurally Unrelated this compound Antagonist
Objective: To confirm that an observed biological effect is due to the inhibition of the this compound pathway and not an off-target effect of a specific antagonist.
Materials:
-
Two structurally distinct this compound antagonists (e.g., Ned-19 and BZ194)
-
Experimental system for measuring the biological endpoint of interest (e.g., cell proliferation assay, gene expression analysis)
Method:
-
Experimental Setup: Prepare your experimental system as you normally would.
-
Antagonist Treatment: Treat separate groups of cells/animals with equieffective concentrations of the first this compound antagonist (e.g., Ned-19) and the second, structurally different this compound antagonist (e.g., BZ194). Include a vehicle control group.
-
Endpoint Measurement: After the appropriate incubation period, measure the biological endpoint of interest.
-
Data Analysis: Compare the results from the two antagonist-treated groups with the vehicle control.
Expected Results: If the biological effect is genuinely mediated by the this compound pathway, both structurally distinct antagonists should produce a similar outcome.
Mandatory Visualizations
References
- 1. This compound Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. frontiersin.org [frontiersin.org]
- 4. This compound-mediated Ca2+ signaling via type 1 ryanodine receptor in T cells revealed by a synthetic this compound antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ned-19 inhibition of parasite growth and multiplication suggests a role for this compound mediated signalling in the asexual development of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Studying NAADP in Primary Cell Cultures
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the calcium-mobilizing second messenger, Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP), in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it challenging to study?
A: Nicotinic acid adenine dinucleotide phosphate (this compound) is a potent intracellular second messenger that mobilizes calcium (Ca²⁺) from acidic organelles like lysosomes.[1][2] Studying it, particularly in primary cells, presents several key challenges:
-
Membrane Impermeability: Like most second messengers, this compound is a charged molecule and cannot passively cross cell membranes. This necessitates specialized techniques for introducing it into intact cells.[3][4]
-
Low Concentrations: this compound is effective at pico- to nanomolar concentrations, meaning its basal and stimulated levels are very low, making detection and quantification difficult.[2][5]
-
Complex Signaling: this compound often initiates a small, localized Ca²⁺ release (a "trigger") that is then amplified into a global signal by other Ca²⁺ release channels, such as Ryanodine Receptors (RyRs) and IP₃ Receptors (IP₃Rs), through a process called Ca²⁺-induced Ca²⁺ release (CICR).[6][7][8] Dissecting these interconnected pathways can be complex.
-
Receptor Identity: The precise molecular identity of the this compound receptor is still a subject of investigation, with two-pore channels (TPCs), RyRs, and accessory binding proteins all implicated, adding a layer of complexity to interpreting results.[7][9][10]
-
Primary Cell Variability: Primary cells have a limited lifespan, can be difficult to isolate, and may exhibit significant heterogeneity, leading to inconsistent experimental outcomes compared to immortalized cell lines.[11][12]
Q2: What are the primary mechanisms of this compound synthesis and degradation?
A: The synthesis and degradation of this compound are complex processes involving multiple enzymatic pathways.
-
Synthesis: The most recognized pathway is the "base-exchange reaction" catalyzed by members of the ADP-ribosyl cyclase family, such as CD38.[4][13] This reaction, which exchanges the nicotinamide group of NADP⁺ for nicotinic acid, is most efficient at an acidic pH, suggesting it may occur within the endo-lysosomal system.[13] A more recently proposed pathway involves a redox cycle where NADPH oxidases (NOX) or dual NADPH oxidases (DUOX) generate this compound from its reduced form, NAADPH.[13][14]
-
Degradation: this compound can be degraded via two main routes. It can be dephosphorylated to nicotinic acid adenine dinucleotide (NAAD) by alkaline phosphatase.[13][15] Alternatively, the enzyme CD38 can convert this compound to 2'-phosphoadenosine diphosphoribose (ADPRP).[13]
Q3: What pharmacological tools are available to study this compound signaling?
A: Several chemical tools have been developed to activate or inhibit this compound signaling pathways in intact cells.
-
Activators:
-
This compound-AM: A cell-permeant acetoxymethyl ester precursor of this compound. Once inside the cell, endogenous esterases cleave the AM groups, releasing active this compound.[1][3][4]
-
Caged this compound: An inactive, membrane-impermeant analog that can be introduced into cells via microinjection. A flash of UV light rapidly converts it to active this compound, allowing for precise temporal and spatial control.[4]
-
-
Inhibitors:
-
trans-Ned-19: A selective, cell-permeant this compound antagonist that blocks this compound-induced Ca²⁺ release.[1][4][8]
-
Bafilomycin A1: An inhibitor of the vacuolar H⁺-ATPase. By disrupting the pH gradient of acidic organelles, it depletes them of Ca²⁺ and indirectly inhibits this compound-mediated Ca²⁺ release from these stores.[16]
-
High concentrations of L-type Ca²⁺ channel blockers: Compounds like diltiazem have been shown to block this compound-evoked Ca²⁺ release, though concerns about off-target effects exist.[4]
-
Troubleshooting Guides
Issue 1: No Ca²⁺ response observed after applying this compound-AM.
Q: I've added this compound-AM to my primary cell culture, but I'm not seeing any change in intracellular Ca²⁺. What could be the problem?
A: This is a common issue with several potential causes. Follow this troubleshooting workflow:
DOT Diagram: Troubleshooting No Ca²⁺ Response
Caption: Logical workflow for diagnosing a lack of Ca²⁺ response to this compound-AM.
-
Step 1: Verify this compound-AM Loading and Cleavage: The conversion of this compound-AM to this compound depends on intracellular esterases.[4] If esterase activity is low in your primary cell type, loading will be inefficient. Test this using a positive control like Calcein-AM, which also requires esterase activity to fluoresce.
-
Step 2: Assess Cell Health and General Ca²⁺ Responsiveness: Primary cells can be fragile.[11] Ensure they are viable. More importantly, confirm they are capable of releasing Ca²⁺ by using a global agonist like ATP (which activates IP₃-mediated release) or the ionophore Ionomycin, which directly releases Ca²⁺ from all stores. If cells do not respond to these, the issue is not specific to this compound.
-
Step 3: Check the Integrity of Ca²⁺ Stores: this compound releases Ca²⁺ from acidic stores, which can then trigger release from the endoplasmic reticulum (ER).[2][6] If these stores are depleted, no response will occur. Use an inhibitor like Bafilomycin A1 to confirm the role of acidic stores in your system.[16]
-
Step 4: Consider Pathway Sensitivity: Some cell types are known to be insensitive to this compound, or the response may be too small and localized to be detected without high-resolution imaging.[10][17] If possible, try microinjecting this compound directly to rule out loading problems.[17]
Issue 2: High background or inconsistent results when measuring this compound levels.
Q: My attempts to measure endogenous this compound levels are giving inconsistent or noisy data. How can I improve my assay?
A: Measuring the low physiological concentrations of this compound is technically demanding.[5] The two main methods, a radioreceptor assay and an enzymatic cycling assay, each have specific challenges.[2]
-
For Radioreceptor Assays:
-
Challenge: This assay relies on sea urchin egg homogenates, which can be inconsistent.[5][10] The binding of [³²P]this compound is also nearly irreversible, which can affect the equilibrium of the assay.[5]
-
Troubleshooting:
-
Optimize Homogenate Concentration: The sensitivity of the assay can be dramatically increased by diluting the homogenate. IC₅₀ values can shift from ~92 pM at 0.5% homogenate to ~46 pM at 0.1%, allowing for detection of lower this compound concentrations.[5]
-
Ensure Complete Extraction: Use an acidic extraction method to efficiently lyse cells and stabilize the nucleotide.
-
Remove Interfering Substances: Although specific, ensure your cell extracts do not contain high levels of other nucleotides that might interfere.
-
-
-
For Enzymatic Cycling Assays:
-
Challenge: This method can suffer from a lack of specificity, as other nucleotides (like NAD and NAAD) present in cell extracts can be substrates for the cycling enzymes.[5] It is also approximately 1000-fold less sensitive than the radioreceptor assay.[5]
-
Troubleshooting:
-
Purify Extracts: It is critical to perform a pre-purification step, such as HPLC, on your cell extracts to remove interfering nucleotides before performing the cycling reaction.[5]
-
Run Proper Controls: Always include standards and samples spiked with known amounts of this compound to validate the assay's performance and linearity in your specific sample type.
-
-
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to this compound signaling experiments.
| Parameter | Value | Cell System/Context | Citation |
| This compound Potency (EC₅₀) | ~30 nM | Sea Urchin Egg Homogenate | [7] |
| 10 nM - 1 µM | Mammalian Cells (Maximal Release) | [6] | |
| Radioreceptor Assay IC₅₀ | 46 ± 3 pM | Sea Urchin Egg (0.1% Homogenate) | [5] |
| 92 ± 8 pM | Sea Urchin Egg (0.5% Homogenate) | [5] | |
| Physiological [this compound] | 10 - 100 nM | HeLa Cells | [15] |
| This compound-AM Concentration | 1 µM | Human Cardiac Mesenchymal Stromal Cells | [18] |
| 100 nM | Jurkat T Cells (for microdomains) | [17] | |
| Ned-19 (Antagonist) Conc. | 1 - 100 µM | Pulmonary Arterial Smooth Muscle Cells | [8] |
Experimental Protocols
Protocol 1: General Method for Primary Cell Isolation
This is a generalized protocol; specific enzyme concentrations and incubation times must be optimized for each tissue type.[11][12]
-
Tissue Preparation: Aseptically transfer the fresh tissue sample to a sterile dish. Wash 2-3 times with cold, sterile Phosphate-Buffered Saline (PBS) containing antibiotics.
-
Mincing: Mince the tissue into small pieces (~1-2 mm³) using sterile scalpels or scissors.
-
Enzymatic Digestion: Transfer the minced tissue to a sterile conical tube containing a digestion solution (e.g., DMEM with Collagenase IV (2 mg/mL) and Hyaluronidase (2 mg/mL)). Incubate in a shaker at 37°C for a duration optimized for the tissue (e.g., 30-90 minutes).
-
Mechanical Dissociation: Gently triturate the cell slurry using a serological pipette every 15-20 minutes to aid dissociation.
-
Filtration: Pass the cell suspension through a sterile 70-100 µm cell strainer into a new conical tube to remove undigested tissue clumps.
-
Washing: Centrifuge the filtered suspension (e.g., 700 x g for 5 minutes). Discard the supernatant, resuspend the cell pellet in a complete culture medium, and centrifuge again.
-
Plating: Resuspend the final cell pellet in a complete medium tailored for the specific primary cell type, which may require specific growth factors or supplements. Plate the cells onto culture dishes pre-coated with an extracellular matrix protein (e.g., collagen, fibronectin) if necessary.
-
Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO₂.
Protocol 2: Measuring this compound-Evoked Ca²⁺ Release with this compound-AM
-
Cell Preparation: Plate primary cells onto glass-bottom dishes suitable for microscopy. Ensure cells are healthy and sub-confluent.
-
Dye Loading: Wash cells once with a physiological saline buffer (e.g., HBSS). Load cells with a fluorescent Ca²⁺ indicator (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in buffer for 30-60 minutes at room temperature or 37°C, according to the dye manufacturer's instructions.
-
Washing: Wash cells 2-3 times with a buffer to remove excess extracellular dye. Incubate for a further 15-30 minutes to allow for complete de-esterification of the indicator dye.
-
Baseline Measurement: Mount the dish on a fluorescence microscope equipped for live-cell imaging. Acquire a stable baseline recording of fluorescence for 1-2 minutes to establish the resting intracellular Ca²⁺ level.
-
Stimulation: Add this compound-AM to the dish to achieve the desired final concentration (e.g., 100 nM - 1 µM).[17][18] Continue recording the fluorescence signal to capture the Ca²⁺ response.
-
Controls: In separate experiments, use controls such as the vehicle (DMSO), a global agonist (e.g., ATP), and the this compound antagonist Ned-19 (pre-incubated for ~25 min) to validate the specificity of the response.[8]
-
Data Analysis: Convert fluorescence ratios (for Fura-2) or intensity changes (for Fluo-4) to intracellular Ca²⁺ concentrations or report as a change relative to the baseline.
Visualizations
This compound Signaling Pathway: The "Trigger" Hypothesis
This diagram illustrates the widely supported "trigger" hypothesis, where this compound initiates a localized Ca²⁺ signal that is subsequently amplified by other pathways.[2][6][7]
DOT Diagram: this compound Trigger Hypothesis
Caption: this compound acts as a trigger, releasing Ca²⁺ from acidic stores via TPCs.
Experimental Workflow: Investigating an Agonist's Dependence on this compound
This workflow outlines the key steps to determine if a physiological agonist utilizes the this compound signaling pathway in primary cells.
DOT Diagram: Experimental Workflow
Caption: A workflow to test the involvement of this compound in agonist-induced Ca²⁺ signaling.
References
- 1. This compound-AM, a New Player in Calcium Signaling Pathways | AAT Bioquest [aatbio.com]
- 2. This compound Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-permeant this compound: a novel chemical tool enabling the study of Ca2+ signalling in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinic acid adenine dinucleotide phosphate - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound: From Discovery to Mechanism [frontiersin.org]
- 8. Nicotinic Acid Adenine Dinucleotide Phosphate (this compound) Activates Global and Heterogeneous Local Ca2+ Signals from this compound- and Ryanodine Receptor-gated Ca2+ Stores in Pulmonary Arterial Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Questioning regulation of two-pore channels by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kosheeka.com [kosheeka.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound Signaling: New Kids on the Block - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Nicotinic Acid Adenine Dinucleotide Phosphate (this compound) Degradation by Alkaline Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nicotinic Acid Adenine Dinucleotide Phosphate (this compound) and Cyclic ADP-Ribose (cADPR) Mediate Ca2+ Signaling in Cardiac Hypertrophy Induced by β-Adrenergic Stimulation | PLOS One [journals.plos.org]
- 17. MASTER-NAADP: a membrane permeable precursor of the Ca2+ mobilizing second messenger this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Nicotinic Acid Adenine Dinucleotide Phosphate Induces Intracellular Ca2+ Signalling and Stimulates Proliferation in Human Cardiac Mesenchymal Stromal Cells [frontiersin.org]
minimizing phototoxicity in caged NAADP experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize phototoxicity in caged nicotinic acid adenine dinucleotide phosphate (NAADP) experiments.
Frequently Asked Questions (FAQs)
Q1: What is caged this compound and why is it used?
A1: Caged this compound is a chemically modified, inactive form of this compound. A "caging" group is attached to the this compound molecule, preventing it from binding to its receptors. This cage can be removed by photolysis (exposure to light), rapidly releasing active this compound at a specific time and location within a cell. This technique allows for precise control over the initiation of this compound-mediated calcium signaling, which is crucial for studying its role in cellular processes.[1]
Q2: What is phototoxicity and why is it a concern in caged this compound experiments?
A2: Phototoxicity refers to the damage or death of cells caused by exposure to light. In caged this compound experiments, the light used to uncage this compound can also generate harmful reactive oxygen species (ROS), leading to cellular stress, altered signaling, and even apoptosis or necrosis.[1][2] This can confound experimental results, making it difficult to distinguish between the effects of this compound and the effects of phototoxicity.
Q3: What are the signs of phototoxicity in my cells?
A3: Signs of phototoxicity can range from subtle to severe. These include:
-
Morphological changes: Cell blebbing, shrinkage, or rounding.
-
Functional changes: Altered mitochondrial function, changes in cell proliferation, or unexpected calcium signals.[3]
-
Cell death: Apoptosis or necrosis.
-
Artifactual responses: Calcium signals that are inconsistent, have a delayed onset, or are of an unusual shape.
Q4: What is the difference between one-photon and two-photon uncaging?
A4: One-photon uncaging uses a single photon of high-energy light (typically UV) to cleave the caging group. Two-photon uncaging uses two lower-energy photons (typically near-infrared) that are absorbed nearly simultaneously to achieve the same effect.[4]
Q5: Why is two-photon uncaging generally preferred for minimizing phototoxicity?
A5: Two-photon excitation offers several advantages for reducing phototoxicity:
-
Localized excitation: Uncaging is confined to a very small focal volume, minimizing damage to surrounding areas of the cell.[4]
-
Deeper tissue penetration: Near-infrared light can penetrate deeper into tissues than UV light.
-
Reduced scattering: Longer wavelengths are scattered less, resulting in a more precise focus.
-
Lower energy: The use of lower-energy photons reduces the likelihood of cellular damage outside the focal point.[5][6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or weak calcium signal after uncaging. | Insufficient uncaging: The laser power or exposure time may be too low to release enough this compound. | Gradually increase the laser power or dwell time. Ensure the wavelength is appropriate for the specific caging group. |
| Degraded caged this compound: The compound may have degraded due to improper storage or handling. | Store caged this compound protected from light and at the recommended temperature. Prepare fresh solutions for each experiment. | |
| Low concentration of caged this compound: The intracellular concentration may be too low to elicit a response. | Increase the concentration of caged this compound delivered to the cells. | |
| Cellular machinery is compromised: The cells may not be healthy or the this compound signaling pathway may be impaired. | Check cell health and viability. Use positive controls to ensure the calcium signaling pathway is functional. | |
| Inconsistent or variable calcium signals between experiments. | Phototoxicity: Cellular stress from the uncaging light is affecting the signaling response. | See Quantitative Data Tables below for optimization strategies. Reduce laser power and/or exposure time. Switch to two-photon uncaging if using one-photon. |
| Uneven loading of caged this compound: Cells may have different intracellular concentrations of the caged compound. | Optimize the loading protocol to ensure consistent delivery to all cells. | |
| Fluctuations in laser output: The laser power may not be stable. | Allow the laser to warm up and stabilize before starting the experiment. Use a power meter to check for fluctuations. | |
| Signs of cell stress or death after uncaging (e.g., blebbing, cell lysis). | Excessive phototoxicity: The laser power and/or exposure time are too high. | See Quantitative Data Tables below for optimization strategies. Significantly reduce the laser power and exposure time. Use the minimum necessary to achieve a consistent calcium signal. Consider using phototoxicity scavengers. |
| High concentration of uncaged this compound: The released this compound may be causing cellular stress through overstimulation. | Reduce the concentration of caged this compound loaded into the cells. |
Quantitative Data for Minimizing Phototoxicity
While the optimal parameters will vary depending on the specific cell type, microscope setup, and caging group, the following tables provide a framework for optimizing your experimental conditions to minimize phototoxicity. It is crucial to perform a calibration experiment for your specific system.
Table 1: General Strategies for Minimizing Phototoxicity
| Parameter | Recommendation for Minimizing Phototoxicity | Rationale |
| Uncaging Method | Use two-photon excitation instead of one-photon (UV) excitation. | Confines uncaging to a smaller focal volume, reducing off-target damage. Near-infrared light is less phototoxic than UV light.[5][6] |
| Wavelength | Use the longest possible wavelength that efficiently uncages the compound. | Longer wavelengths are generally less damaging to cells. |
| Laser Power | Use the lowest laser power that elicits a reproducible biological response. | Reduces the rate of reactive oxygen species (ROS) formation. |
| Exposure Time / Dwell Time | Use the shortest exposure time necessary for effective uncaging. | Minimizes the total light dose delivered to the cell. |
| Scavengers | Consider adding ROS scavengers (e.g., Trolox, ascorbic acid) to the imaging medium. | Can help to neutralize phototoxicity-inducing free radicals. |
Table 2: Experimental Calibration of Uncaging Parameters
It is recommended that each researcher creates a similar table to determine the optimal parameters for their specific experimental setup.
| Laser Power (mW) | Dwell Time (µs) | [Caged this compound] (µM) | Calcium Signal Amplitude (arbitrary units) | Cell Viability (%) (Post-uncaging) | Observations (e.g., blebbing, normal morphology) |
| e.g., 5 | e.g., 10 | e.g., 1 | Record your data here | Record your data here | Record your data here |
| e.g., 5 | e.g., 20 | e.g., 1 | Record your data here | Record your data here | Record your data here |
| e.g., 10 | e.g., 10 | e.g., 1 | Record your data here | Record your data here | Record your data here |
| e.g., 10 | e.g., 20 | e.g., 1 | Record your data here | Record your data here | Record your data here |
Experimental Protocols
Protocol 1: Assessing Phototoxicity and Optimizing Uncaging Parameters
Objective: To determine the optimal laser power and dwell time for uncaging this compound that elicits a physiological calcium response with minimal phototoxicity.
Methodology:
-
Cell Preparation: Plate cells on a suitable imaging dish and culture under standard conditions.
-
Loading with Caged this compound and Calcium Indicator: Co-load cells with a calcium indicator dye (e.g., Fluo-4 AM) and caged this compound.
-
Experimental Groups:
-
Control Group 1 (No Uncaging): Cells loaded with caged this compound and calcium indicator, but not exposed to the uncaging laser.
-
Control Group 2 (Laser Only): Cells loaded with calcium indicator but no caged this compound, exposed to the uncaging laser at various power and dwell time settings. This group controls for calcium signals induced by phototoxicity alone.
-
Experimental Groups: Cells loaded with caged this compound and calcium indicator, exposed to the uncaging laser at a range of power and dwell time settings.
-
-
Uncaging and Imaging:
-
Place the imaging dish on the microscope stage.
-
Select a region of interest (ROI) for uncaging.
-
For each experimental group, apply the uncaging laser pulse with the specified parameters.
-
Record the resulting calcium signal over time.
-
-
Assessing Cell Viability: Immediately after the experiment and at a later time point (e.g., 1-2 hours), assess cell viability using a suitable assay (see Protocol 2).
-
Data Analysis:
-
Quantify the amplitude and kinetics of the calcium signals in the experimental groups.
-
Compare the calcium signals in the "Laser Only" group to the experimental groups to identify any phototoxicity-induced calcium release.
-
Quantify cell viability for all groups.
-
The optimal parameters are those that produce a consistent, physiological calcium response with the highest cell viability and no significant calcium release in the "Laser Only" control.
-
Protocol 2: Cell Viability Assays
Objective: To quantify cell viability after caged this compound uncaging.
1. Propidium Iodide (PI) or SYTOX Green Staining (for immediate cell death):
-
Principle: These dyes are membrane-impermeant and only enter cells with compromised plasma membranes, where they bind to nucleic acids and fluoresce.
-
Procedure:
-
Immediately after the uncaging experiment, add PI (e.g., 1-5 µg/mL) or SYTOX Green (e.g., 50-100 nM) to the imaging medium.
-
Incubate for 5-15 minutes.
-
Acquire fluorescence images of the stained cells.
-
Count the number of fluorescent (dead) cells and express it as a percentage of the total number of cells (can be determined by brightfield or a nuclear counterstain like Hoechst 33342).[7]
-
2. MTT or CCK-8 Assay (for metabolic activity and proliferation):
-
Principle: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Procedure:
-
After the uncaging experiment, return the cells to the incubator for a defined period (e.g., 24 hours).
-
Add the MTT or CCK-8 reagent to the culture medium according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the color change to develop.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage relative to the control group.
-
Signaling Pathways and Workflows
Caption: this compound Signaling Pathway After Uncaging.
Caption: Experimental Workflow for Caged this compound Experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound mobilizes calcium from acidic organelles through two-pore channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Live Cell Imaging: Assessing the Phototoxicity of 488 and 546 nm Light and Methods to Alleviate it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Two-versus one photon excitation laser scanning microscopy: Critical importance of excitation wavelength - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the Differences between Two-Photon Excitation, Upconversion, and Conventional Photodynamic Therapy on Cancers in In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Live-cell imaging; cell death assay [protocols.io]
controlling for spontaneous calcium release in NAADP studies
This guide provides troubleshooting advice and answers to frequently asked questions for researchers studying nicotinic acid adenine dinucleotide phosphate (NAADP)-mediated calcium signaling. The focus is on controlling for and interpreting spontaneous calcium release during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of this compound-mediated Ca2+ release?
A1: this compound primarily triggers Ca2+ release from acidic organelles, such as lysosomes and endosomes.[1] This initial release is often localized and can act as a "trigger" to induce a larger, global Ca2+ signal by recruiting other Ca2+ channels.[2][3]
Q2: How does the this compound signaling pathway interact with other Ca2+ release mechanisms?
A2: The initial Ca2+ released by this compound can activate ryanodine receptors (RyRs) and IP3 receptors (IP3Rs) on the endoplasmic reticulum (ER) through a process called calcium-induced calcium release (CICR).[2][4] This results in an amplification of the initial signal.[2][4] Therefore, the observed global Ca2+ transient is often a composite of release from both acidic stores and the ER.
Q3: We are observing spontaneous Ca2+ spikes that are independent of our experimental stimulus. What could be the cause?
A3: Spontaneous Ca2+ release can arise from several factors:
-
Cellular Stress: Unhealthy or dying cells often exhibit uncontrolled Ca2+ signaling. Ensure optimal cell culture conditions and gentle handling.
-
Store Overload: Intracellular Ca2+ stores, particularly the ER, can become overloaded and spontaneously release Ca2+.[4] This can be exacerbated by certain experimental buffers or high extracellular Ca2+.
-
Phototoxicity: Excessive illumination during fluorescence microscopy can damage cells and induce spontaneous Ca2+ activity.[5] Use the lowest possible laser power and exposure time.
-
Receptor Sensitization: In some systems, basal levels of signaling molecules can be sufficient to sensitize channels like RyRs, lowering their threshold for activation.[6]
Q4: What is this compound self-inactivation and how can it affect my results?
A4: A unique feature of the this compound system is its inactivation by both high and very low (sub-threshold) concentrations of this compound.[3][7] This results in a "bell-shaped" dose-response curve, where increasing concentrations of this compound first activate and then inhibit Ca2+ release.[3] Applying a low, non-releasing concentration of this compound can render the system insensitive to a subsequent, normally activating dose.[7] This phenomenon can be used as an experimental tool to confirm the involvement of the this compound pathway.[3]
Q5: How can I differentiate between a true this compound-evoked signal and spontaneous Ca2+ release?
A5: Differentiating these signals requires careful controls. A true this compound-mediated event should be reproducible and specifically blocked by this compound receptor antagonists (like Ned-19) or eliminated by prior this compound self-inactivation.[3][8] Spontaneous events are often random in timing and amplitude and are not specifically blocked by this compound antagonists.
Troubleshooting Guide: Spontaneous Calcium Release
Issue 1: High background of spontaneous Ca2+ oscillations.
| Possible Cause | Troubleshooting Step | Rationale |
| Cell Health | Verify cell viability with a live/dead stain (e.g., Trypan Blue). Optimize culture medium and handling procedures. | Stressed or dying cells have compromised ion homeostasis, leading to spontaneous Ca2+ fluxes.[5] |
| Store Overload | Temporarily remove extracellular Ca2+ or add a low concentration of an ER pump inhibitor (e.g., thapsigargin) to partially deplete stores before the experiment. | Overloaded ER stores are prone to spontaneous release.[4] Thapsigargin blocks the SERCA pumps that fill the ER. |
| Buffer Composition | Ensure your experimental buffer contains physiological levels of Mg2+. | Magnesium ions (Mg2+) can compete with Ca2+ at RyR activation sites, stabilizing the channels and reducing their open probability.[9] |
| Phototoxicity | Reduce laser power and/or exposure time. If possible, use a more sensitive Ca2+ indicator that requires less excitation light. | Excessive illumination can generate reactive oxygen species, which damage cellular components and disrupt Ca2+ signaling.[5] |
Issue 2: Inconsistent or no response to this compound application.
| Possible Cause | Troubleshooting Step | Rationale |
| This compound Degradation | Prepare fresh this compound solutions. This compound is susceptible to degradation. | The biological activity of this compound can be lost if not stored and handled properly. |
| Self-Inactivation | Test a range of this compound concentrations to map the full dose-response curve. | You may be using a concentration on the inhibitory part of the bell-shaped curve.[3] |
| Impermeant Agonist | If using intact cells, use a membrane-permeant version like this compound-AM or introduce this compound via microinjection or electroporation. | This compound is a charged molecule and cannot passively cross the cell membrane.[1] |
| Downstream Blockade | Ensure that other signaling pathways (e.g., IP3, RyR) are not inadvertently blocked if your endpoint relies on the amplified global signal. | The initial this compound "trigger" Ca2+ signal may be too small to detect without amplification by ER channels.[2][3] |
Data & Pharmacological Tools
The following table summarizes key pharmacological agents used to dissect the this compound signaling pathway. Concentrations should be optimized for your specific cell type and experimental conditions.
| Agent | Target | Typical Working Concentration | Effect | Reference |
| This compound | This compound Receptor | 10 - 100 nM | Agonist, triggers Ca2+ release | [2][7] |
| Ned-19 | This compound Receptor | 10 - 50 µM | Antagonist, blocks this compound-mediated release | [8] |
| Thapsigargin | SERCA Pump | 1 - 5 µM | Inhibitor, blocks ER Ca2+ uptake, leading to store depletion | [4] |
| Ryanodine | Ryanodine Receptor (RyR) | 10 - 100 µM | Modulator (low conc. activate, high conc. block) | [3] |
| Heparin | IP3 Receptor (IP3R) | 2.5 - 5 mg/ml (intracellular) | Antagonist, blocks IP3-mediated release | [3][4] |
| BAPTA-AM | Intracellular Ca2+ | 1 - 10 µM | Fast Ca2+ chelator, buffers intracellular Ca2+ transients | [10] |
| EGTA-AM | Intracellular Ca2+ | 1 - 10 µM | Slow Ca2+ chelator, buffers bulk cytosolic Ca2+ changes | [10] |
Experimental Protocols & Visualizations
Protocol 1: Basic Calcium Imaging with Pharmacological Inhibitors
This protocol aims to determine the contribution of different channels to a global Ca2+ signal.
-
Cell Preparation: Plate cells on glass-bottom dishes suitable for microscopy.
-
Dye Loading: Load cells with a fluorescent Ca2+ indicator (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.
-
Baseline Recording: Image the cells for 2-5 minutes to establish a stable baseline and observe any spontaneous activity.
-
Inhibitor Pre-incubation: Add a specific inhibitor (e.g., Ned-19 to block this compound receptors, or Ryanodine/Heparin to block ER channels) and incubate for the required time.
-
Stimulation: Add your primary agonist (e.g., a hormone that generates this compound) and record the resulting Ca2+ signal.
-
Positive Control: At the end of the experiment, add a Ca2+ ionophore like Ionomycin to determine the maximum fluorescence signal.
-
Analysis: Quantify the fluorescence changes over time. Compare the agonist response in the presence and absence of the inhibitor.
.dot
Caption: Workflow for a calcium imaging experiment with inhibitors.
This compound Signaling Pathway
This compound initiates Ca2+ release from acidic stores. This localized "trigger" Ca2+ then activates RyR and IP3R channels on the ER, leading to a global Ca2+ wave.
.dot
Caption: The this compound signaling pathway and its crosstalk with the ER.
Troubleshooting Logic for Spontaneous Release
Use this decision tree to diagnose the potential source of unwanted spontaneous Ca2+ activity in your experiments.
.dot
Caption: Decision tree for troubleshooting spontaneous Ca2+ release.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: From Discovery to Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces Ca2+ oscillations via a two-pool mechanism by priming IP3- and cADPR-sensitive Ca2+ stores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Caffeine Induces Ca2+ Release by Reducing The Threshold for Luminal Ca2+ Activation of the Ryanodine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.unito.it [iris.unito.it]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Magnesium Ions Moderate Calcium-Induced Calcium Release in Cardiac Calcium Release Sites by Binding to Ryanodine Receptor Activation and Inhibition Sites [frontiersin.org]
- 10. Rapid chelation of calcium entering isolated rat brain nerve terminals during stimulation inhibits neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Specificity of NAADP Photoaffinity Labeling
For researchers, scientists, and drug development professionals utilizing nicotinic acid adenine dinucleotide phosphate (NAADP) photoaffinity labeling, achieving high specificity is paramount for the accurate identification and characterization of this compound-binding proteins (this compound-BPs). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and enhance the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the most common photoaffinity probe for labeling this compound-binding proteins?
A1: The most widely used and well-characterized photoaffinity probe is [³²P-5-azido]nicotinic acid adenine dinucleotide phosphate ([³²P-5N₃]this compound). This probe contains a photo-reactive azido group that, upon UV irradiation, forms a highly reactive nitrene intermediate, which covalently cross-links to nearby amino acid residues of the binding protein. The radiolabel (³²P) allows for sensitive detection of the labeled proteins.
Q2: Why is it believed that this compound doesn't directly bind to two-pore channels (TPCs)?
Q3: How can I be sure that the labeling I observe is specific to this compound-binding sites?
A3: The gold standard for demonstrating specificity is a competition assay. By co-incubating your sample with the photoaffinity probe and an excess of unlabeled this compound, you should observe a significant reduction in the signal from your protein of interest. Conversely, co-incubation with structurally related but inactive nucleotides (e.g., NADP+, NAD+) should not compete for labeling.[1][2]
Q4: What are some of the key parameters to optimize for a successful photoaffinity labeling experiment?
A4: Key parameters include the concentration of the photoaffinity probe, incubation time and temperature, and the duration and intensity of UV irradiation. Each of these factors can influence the balance between specific labeling and non-specific background. It is crucial to empirically determine the optimal conditions for your specific experimental system.
Troubleshooting Guide
High background and non-specific labeling are common challenges in photoaffinity labeling experiments. The following guide provides potential causes and solutions to help you improve the specificity of your results.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal Across the Entire Gel Lane | 1. Probe concentration is too high: Excess unbound probe can react non-specifically with abundant proteins upon UV activation. 2. Insufficient washing: Residual unbound probe remains in the sample. 3. Hydrophobic interactions: The probe may be sticking to proteins or the gel matrix non-specifically. | 1. Titrate the probe concentration: Perform a dose-response experiment to find the lowest concentration of [³²P-5N₃]this compound that gives a detectable specific signal. 2. Optimize washing steps: Increase the number and/or duration of washes after the binding incubation and before UV irradiation. Consider including a low concentration of a mild, non-ionic detergent (e.g., 0.05% Triton X-100) in your wash buffers. 3. Include blocking agents: Pre-incubate your sample with a blocking agent like bovine serum albumin (BSA) at a concentration of 0.1-1% to saturate non-specific binding sites. |
| Multiple Non-specific Bands | 1. UV irradiation is too long or intense: This can lead to indiscriminate cross-linking. 2. Inappropriate buffer conditions: The buffer composition may promote non-specific interactions. 3. Contaminants in the sample: Proteases or other enzymes can degrade the target protein or the probe. | 1. Optimize UV cross-linking: Reduce the UV exposure time or increase the distance between the UV lamp and the sample. Perform a time-course experiment to determine the optimal irradiation time. 2. Adjust buffer composition: Ensure the pH and ionic strength of your binding buffer are optimal for specific this compound binding. High salt concentrations can sometimes reduce non-specific electrostatic interactions. 3. Use protease inhibitors: Always include a protease inhibitor cocktail in your lysis and binding buffers. |
| No or Weak Specific Signal | 1. Low abundance of the target protein: The this compound-BP may be expressed at very low levels in your sample. 2. Probe is degraded or inactive: The [³²P-5N₃]this compound may have lost its activity. 3. Inefficient UV cross-linking: The UV source may be too weak, or the irradiation time too short. 4. Suboptimal binding conditions: The incubation time, temperature, or buffer composition may not be conducive to binding. | 1. Enrich for the target protein: Use subcellular fractionation or immunoprecipitation to concentrate the this compound-BP before labeling. 2. Check probe integrity: Use a fresh batch of the photoaffinity probe and store it properly according to the manufacturer's instructions. 3. Verify UV lamp output: Check the specifications of your UV lamp and ensure it emits at the correct wavelength for activating the azido group (typically 254 nm). Consider using a more powerful UV source if necessary. 4. Optimize binding conditions: Perform a time-course and temperature-dependence experiment to determine the optimal incubation parameters. |
| Inconsistent Results | 1. Variability in sample preparation: Inconsistent protein concentrations or sample handling can lead to variable results. 2. Inconsistent UV irradiation: Fluctuations in the UV lamp output or distance from the sample can affect cross-linking efficiency. | 1. Standardize protocols: Ensure consistent sample preparation, including protein quantification and the use of fresh buffers. 2. Control UV exposure: Use a UV cross-linker with a calibrated and consistent output. Always place samples at the same distance from the lamp. |
Quantitative Data Summary
The following tables summarize key quantitative data from this compound photoaffinity labeling and binding assays to aid in experimental design and data interpretation.
Table 1: Binding Affinity of [³²P-5N₃]this compound
| Parameter | Value | Experimental System | Reference |
| Kd | ~10 nM | Sea Urchin Egg Homogenates | [3] |
| K_d | 8-11 nM | Sea Urchin Egg Homogenates | [1] |
Table 2: IC₅₀ Values from Competition Assays
| Competitor | IC₅₀ Value | Experimental System | Reference |
| Unlabeled this compound | ~0.7 nM | Sea Urchin Egg Homogenates | |
| 5N₃-NAADP | ~4 nM | Sea Urchin Egg Homogenates | |
| Ned-19 | 4 µM | Sea Urchin Egg Homogenates | [4] |
| Ned-20 | 1.2 µM | Sea Urchin Egg Homogenates | [4] |
Experimental Protocols
Key Methodologies
1. Synthesis of [³²P-5N₃]this compound Photoaffinity Probe
High specific activity [³²P-5N₃]this compound can be synthesized via a base-exchange reaction. This involves incubating high specific activity [³²P]NADP+ with 5-azido-nicotinic acid in the presence of Aplysia ADP-ribosyl cyclase. The resulting [³²P-5N₃]this compound should be purified by HPLC.
2. Standard Photoaffinity Labeling Protocol
This protocol is adapted from studies using sea urchin egg homogenates and can be modified for other cell or tissue preparations.
a. Sample Preparation:
-
Prepare a homogenate of your cells or tissue in a suitable lysis buffer (e.g., 250 mM potassium gluconate, 250 mM N-methylglucamine, 1 mM MgCl₂, 20 mM HEPES, pH 7.2) containing a protease inhibitor cocktail.
-
Determine the protein concentration of the homogenate using a standard protein assay (e.g., Bradford or BCA).
b. Binding Reaction:
-
In a microcentrifuge tube on ice, combine the following:
-
Cell/tissue homogenate (e.g., 100-200 µg of protein)
-
[³²P-5N₃]this compound to a final concentration of 2-10 nM.
-
For competition controls, add a 100- to 1000-fold molar excess of unlabeled this compound or other competitors.
-
Adjust the final volume with binding buffer.
-
-
Incubate on ice for 60-90 minutes in the dark to allow for binding equilibrium.
c. UV Cross-linking:
-
Place the tubes on ice with the lids open, approximately 5-10 cm below a 254 nm UV lamp.
-
Irradiate for 5-15 minutes. The optimal time should be determined empirically.
d. Sample Preparation for SDS-PAGE:
-
Add an equal volume of 2x SDS-PAGE sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT) to each tube.
-
Boil the samples for 5 minutes at 95-100°C.
3. SDS-PAGE and Autoradiography
a. SDS-PAGE:
-
Separate the proteins on a polyacrylamide gel of an appropriate percentage to resolve your protein of interest.
b. Gel Staining and Drying:
-
After electrophoresis, stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein loading.
-
Destain the gel and then dry it onto a piece of filter paper.
c. Autoradiography:
-
Expose the dried gel to a phosphor screen or X-ray film at -80°C. The exposure time will depend on the amount of radioactivity and can range from several hours to several days.
-
Develop the film or scan the phosphor screen to visualize the radiolabeled proteins.
d. Data Analysis:
-
Identify the bands corresponding to specifically labeled proteins by comparing the lanes with and without the unlabeled competitor.
-
The intensity of the bands can be quantified using densitometry software.
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound photoaffinity labeling.
Caption: Troubleshooting decision tree.
References
- 1. Photoaffinity Labeling of High Affinity Nicotinic Acid Adenine Dinucleotide Phosphate (this compound)-Binding Proteins in Sea Urchin Egg - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoaffinity Labeling of Nicotinic Acid Adenine Dinucleotide Phosphate (this compound) Targets in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoaffinity labeling of high affinity nicotinic acid adenine dinucleotide phosphate (this compound)-binding proteins in sea urchin egg. — Department of Pharmacology [pharm.ox.ac.uk]
- 4. Analogues of the Nicotinic Acid Adenine Dinucleotide Phosphate (this compound) Antagonist Ned-19 Indicate Two Binding Sites on the this compound Receptor - PMC [pmc.ncbi.nlm.nih.gov]
best practices for maintaining NAADP-sensitive calcium stores
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for maintaining and experimenting with NAADP-sensitive calcium stores.
Frequently Asked Questions (FAQs)
Q1: What are this compound-sensitive calcium stores, and why are they important?
Nicotinic Acid Adenine Dinucleotide Phosphate (this compound) is a highly potent intracellular second messenger that mobilizes calcium (Ca²⁺) from acidic organelles, primarily lysosomes and endosomes.[1][2] These this compound-sensitive Ca²⁺ stores are crucial for initiating localized Ca²⁺ signals that can then be amplified into global cellular Ca²⁺ waves by recruiting other Ca²⁺ channels, such as ryanodine receptors (RyRs) on the endoplasmic reticulum (ER). This process, often called the "trigger hypothesis," is vital for various cellular functions, including fertilization, T-cell activation, and neurotransmission.
Q2: What are the key molecular players in the this compound signaling pathway?
The core components of the this compound signaling pathway include:
-
This compound: The signaling molecule.
-
Two-Pore Channels (TPCs): The primary channels on acidic organelles that are thought to be the targets of this compound.[3]
-
Lysosomes/Endosomes: The acidic organelles that serve as the this compound-sensitive Ca²⁺ stores.
-
Ryanodine Receptors (RyRs): Ca²⁺ channels on the endoplasmic reticulum that can amplify the initial this compound-mediated Ca²⁺ signal.
-
Endoplasmic Reticulum (ER): A major intracellular Ca²⁺ store that participates in the amplification of the this compound signal.
Q3: How can I pharmacologically modulate this compound-sensitive calcium stores?
Several pharmacological agents can be used to investigate this compound signaling:
-
This compound-AM: A cell-permeant analog of this compound that can be used to artificially stimulate this compound-mediated Ca²⁺ release in intact cells.[4]
-
Ned-19: A commonly used antagonist of the this compound pathway.[4]
-
Bafilomycin A1: An inhibitor of the vacuolar H⁺-ATPase that disrupts the proton gradient of acidic organelles, leading to the depletion of their Ca²⁺ content.[5]
-
Ryanodine: At high concentrations, it inhibits RyRs, which can help to dissect the contribution of ER Ca²⁺ release in the overall signal.[6]
Troubleshooting Guides
Issue 1: Inconsistent or no Ca²⁺ release with this compound-AM application.
-
Possible Cause 1: this compound-AM Instability. this compound-AM is known to be unstable.
-
Solution: Prepare fresh stock solutions of this compound-AM in anhydrous DMSO for each experiment. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
-
Possible Cause 2: Inefficient cleavage of the AM ester. The conversion of this compound-AM to this compound by intracellular esterases may be inefficient in your cell type.
-
Solution: Increase the incubation time with this compound-AM. Ensure that the cell culture medium is free of serum during the loading phase, as serum contains esterases that can hydrolyze this compound-AM extracellularly.
-
-
Possible Cause 3: Disrupted acidic stores. The health of the lysosomes and endosomes is critical for this compound-mediated Ca²⁺ release.
-
Solution: Ensure optimal cell culture conditions. Avoid prolonged exposure to drugs or conditions that may compromise lysosomal integrity. You can assess lysosomal health using commercially available lysosomal tracking dyes.
-
Issue 2: High background fluorescence or poor signal-to-noise ratio in Ca²⁺ imaging experiments.
-
Possible Cause 1: Incomplete de-esterification of Fura-2 AM. If the AM ester is not fully cleaved, the dye will not be responsive to Ca²⁺ and may compartmentalize within the cell, leading to high background.
-
Solution: Increase the de-esterification time after loading with Fura-2 AM. This is typically done by incubating the cells in a dye-free buffer for at least 30 minutes at room temperature.
-
-
Possible Cause 2: Dye leakage or extrusion. Some cell types actively pump out fluorescent dyes.
-
Solution: Include an anion transport inhibitor, such as probenecid, in the incubation and imaging buffers to prevent dye extrusion.
-
-
Possible Cause 3: Phototoxicity or photobleaching. Excessive exposure to excitation light can damage cells and bleach the fluorescent dye.
-
Solution: Minimize the exposure time and intensity of the excitation light. Use a neutral density filter if necessary.
-
Issue 3: Difficulty in distinguishing between Ca²⁺ release from acidic stores and the ER.
-
Possible Cause: Overlapping signals. The rapid amplification of the initial this compound signal by the ER can make it challenging to isolate the contribution of the acidic stores.
-
Solution 1 (Pharmacological): Use inhibitors to isolate the different components of the signal. Pre-treat cells with a high concentration of ryanodine (e.g., >100 µM) to block RyRs on the ER.[6] This will allow you to observe the initial Ca²⁺ release from the acidic stores in isolation. Conversely, pre-treating with bafilomycin A1 will deplete the acidic stores, allowing you to assess the contribution of the ER.
-
Solution 2 (Spatiotemporal imaging): Use high-speed, high-resolution confocal microscopy to visualize the initial localized Ca²⁺ puffs originating from the acidic stores before the global Ca²⁺ wave propagates throughout the cell.
-
Data Presentation
Table 1: Typical Concentrations of Pharmacological Agents for Studying this compound-Sensitive Calcium Stores
| Agent | Target | Typical Working Concentration | Typical Incubation Time | Reference |
| This compound-AM | This compound Receptor Agonist | 0.5 - 10 nM | 30 - 60 minutes | [4] |
| Ned-19 | This compound Pathway Antagonist | 30 - 250 µM | 30 - 60 minutes | [2][7] |
| Bafilomycin A1 | Vacuolar H⁺-ATPase | 1 nM - 1 µM | 1 - 24 hours | [4][5][8] |
| Ryanodine (inhibitory) | Ryanodine Receptors (RyRs) | > 100 µM | 15 - 30 minutes | [6] |
Table 2: Expected Changes in Cytosolic Ca²⁺ Concentration
| Experimental Condition | Expected Change in [Ca²⁺]i | Rationale |
| Stimulation with this compound-AM | Biphasic increase: small, rapid initial rise followed by a larger, sustained increase. | Initial release from acidic stores ("trigger") followed by CICR from the ER. |
| Pre-incubation with Ned-19, then this compound-AM stimulation | Abolished or significantly reduced Ca²⁺ increase. | Ned-19 blocks the this compound signaling pathway. |
| Pre-incubation with Bafilomycin A1, then this compound-AM stimulation | Abolished or significantly reduced initial Ca²⁺ release. The secondary, larger wave may also be diminished. | Bafilomycin A1 depletes the acidic Ca²⁺ stores, the source of the initial this compound-mediated release. |
| Pre-incubation with high Ryanodine, then this compound-AM stimulation | The initial, smaller Ca²⁺ release is preserved, but the secondary, larger wave is abolished or significantly reduced. | High concentrations of ryanodine block the RyRs on the ER, preventing the amplification of the initial signal. |
| Basal (unstimulated) | ~100 nM | Resting intracellular Ca²⁺ concentration. |
| After this compound stimulation (peak) | Can reach several hundred nM to low µM, depending on the cell type and stimulus strength. | Mobilization of Ca²⁺ from intracellular stores. |
Experimental Protocols
Protocol 1: Measurement of this compound-Mediated Ca²⁺ Release in Intact Cells using Fura-2 AM
Materials:
-
Adherent cells cultured on glass coverslips
-
Fura-2 AM (in anhydrous DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
This compound-AM
-
Ned-19, Bafilomycin A1, Ryanodine (as required for specific experiments)
-
Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, ~510 nm emission)
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours prior to the experiment to achieve 70-80% confluency.
-
Fura-2 AM Loading Solution: Prepare a loading solution containing 1-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.
-
Cell Loading: Wash the cells twice with HBSS. Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at room temperature in the dark.
-
De-esterification: Wash the cells twice with HBSS to remove extracellular Fura-2 AM. Incubate the cells in HBSS for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.
-
Pharmacological Pre-incubation (if applicable): If using inhibitors (e.g., Ned-19, Bafilomycin A1, Ryanodine), add them to the HBSS during the final 15-60 minutes of the de-esterification step, according to the desired incubation time (see Table 1).
-
Imaging: Mount the coverslip onto the microscope stage. Perfuse with HBSS.
-
Baseline Measurement: Record the baseline 340/380 nm fluorescence ratio for 1-2 minutes.
-
Stimulation: Add this compound-AM to the perfusion buffer at the desired final concentration and continue recording the fluorescence ratio to observe the Ca²⁺ response.
-
Data Analysis: Calculate the change in intracellular Ca²⁺ concentration based on the 340/380 nm ratio.
Protocol 2: Measurement of this compound-Mediated Ca²⁺ Release in Permeabilized Cells
Materials:
-
Adherent cells cultured on coverslips
-
Permeabilization Buffer (e.g., containing K-glutamate, HEPES, MgCl₂, ATP, and an EGTA/Ca²⁺ buffer system to clamp free Ca²⁺ at a low level)
-
Saponin
-
Fura-2 (salt form)
-
This compound (salt form)
Procedure:
-
Cell Preparation: Plate cells on coverslips as described in Protocol 1.
-
Permeabilization: Wash the cells with the permeabilization buffer. Incubate the cells in permeabilization buffer containing a low concentration of saponin (e.g., 25-50 µg/mL) for a short period (e.g., 2-5 minutes). The optimal saponin concentration and incubation time should be determined empirically for each cell type.
-
Wash: Gently wash the permeabilized cells with permeabilization buffer to remove the saponin and cytosolic components.
-
Dye Loading: Add the salt form of Fura-2 to the permeabilization buffer and incubate for 10-15 minutes to allow the dye to diffuse into the permeabilized cells.
-
Imaging and Stimulation: Mount the coverslip on the microscope. Establish a baseline fluorescence ratio, and then add this compound directly to the buffer to observe the Ca²⁺ release from the intracellular stores.
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: Troubleshooting Workflow.
References
- 1. Frontiers | this compound: From Discovery to Mechanism [frontiersin.org]
- 2. Trans-Ned 19-Mediated Antagonism of Nicotinic Acid Adenine Nucleotide—Mediated Calcium Signaling Regulates Th17 Cell Plasticity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound mobilizes calcium from acidic organelles through two-pore channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guidelines for stimuli, cell concentrations and cell incubation times in T cell ELISPOT and FluoroSpot assays | U-CyTech [ucytech.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to NAADP and IP3-Mediated Calcium Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two pivotal intracellular calcium (Ca²⁺) signaling pathways: the nicotinic acid adenine dinucleotide phosphate (NAADP) pathway and the inositol 1,4,5-trisphosphate (IP₃) pathway. Understanding the nuances of these pathways is critical for research in cellular signaling, physiology, and the development of novel therapeutics targeting a multitude of diseases.
Core Concepts: An Overview
Intracellular Ca²⁺ is a ubiquitous second messenger that governs a vast array of cellular processes, from fertilization and proliferation to apoptosis. The precise spatial and temporal control of intracellular Ca²⁺ concentrations is paramount, and this is achieved through the coordinated action of various signaling molecules and channels. Among these, IP₃ and this compound are key players that mobilize Ca²⁺ from distinct intracellular stores.
The IP₃-mediated pathway is a well-established signaling cascade initiated by the activation of phospholipase C (PLC) at the plasma membrane, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into IP₃ and diacylglycerol (DAG). IP₃ then diffuses through the cytosol to bind to and open IP₃ receptors (IP₃Rs) on the endoplasmic reticulum (ER), leading to the release of stored Ca²⁺.[1][2]
The This compound-mediated pathway , while discovered more recently, has been identified as the most potent Ca²⁺-mobilizing second messenger.[3][4] The synthesis of this compound can be stimulated by various extracellular signals. The precise molecular identity of the this compound receptor has been a subject of intense research, with current evidence pointing towards two-pore channels (TPCs) located on the membranes of acidic organelles such as lysosomes and endosomes.[4][5] In some cell types, ryanodine receptors (RyRs) on the ER have also been implicated as targets for this compound.[3][4] A key feature of the this compound pathway is its proposed role as a "trigger" for Ca²⁺ release, initiating a localized signal that can be amplified by other Ca²⁺ release mechanisms, including IP₃Rs and RyRs.[3][4][6][7]
Quantitative Comparison of this compound and IP₃ Signaling
The following tables summarize key quantitative parameters of the this compound and IP₃ signaling pathways based on available experimental data. It is important to note that these values can vary depending on the cell type and experimental conditions.
| Parameter | This compound | IP₃ | Source |
| Potency (EC₅₀) | ~10-30 nM | ~100-1000 nM | [3][4][8][9] |
| Intracellular Concentration (Basal) | ≤0.1 nM (theoretical) | ~10-100 nM | [8] |
| Intracellular Concentration (Stimulated) | ~50-100 nM (theoretical) | Can reach µM levels and oscillate | [8][10] |
| Parameter | This compound-Mediated Ca²⁺ Release | IP₃-Mediated Ca²⁺ Release | Source |
| Primary Ca²⁺ Store | Acidic organelles (lysosomes, endosomes) | Endoplasmic Reticulum (ER) | [2][3][4] |
| Primary Release Channel | Two-Pore Channels (TPCs), potentially Ryanodine Receptors (RyRs) in some cells | IP₃ Receptors (IP₃Rs) | [2][3][4][5] |
| Kinetics of Ca²⁺ Release | Often described as a rapid "trigger" release, can be biphasic | Can be quantal, leading to Ca²⁺ puffs, waves, and oscillations | [11] |
| Self-Inactivation | Potent and rapid self-inactivation | Can exhibit inactivation, but generally less pronounced than this compound | [8][9][12] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the core components and interactions of the this compound and IP₃-mediated calcium signaling pathways.
References
- 1. youtube.com [youtube.com]
- 2. Structure and Function of IP3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound: From Discovery to Mechanism [frontiersin.org]
- 4. frontiersin.org [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Deviant Nicotinic Acid Adenine Dinucleotide Phosphate (this compound)-mediated Ca2+ Signaling upon Lysosome Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotinic Acid Adenine Dinucleotide Phosphate (this compound)-Mediated Calcium Signaling Is Active in Memory CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nicotinic Acid Adenine Dinucleotide Phosphate (this compound+) Is an Essential Regulator of T-Lymphocyte Ca2+-Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iris.unito.it [iris.unito.it]
- 10. researchgate.net [researchgate.net]
- 11. Quantal Ca2+ release mediated by very few IP3 receptors that rapidly inactivate allows graded responses to IP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Differential Effects of NAADP and cADPR on Calcium Stores
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the distinct roles of nicotinic acid adenine dinucleotide phosphate (NAADP) and cyclic adenosine diphosphate-ribose (cADPR) in intracellular calcium (Ca²⁺) signaling. We present a comprehensive overview of their differential effects on Ca²⁺ stores, their specific molecular targets, and the characteristics of the Ca²⁺ signals they elicit, supported by experimental data. Detailed methodologies for key experiments are also provided to facilitate the replication and further investigation of these fundamental signaling pathways.
Core Distinctions in Calcium Mobilization
This compound and cADPR are two critical second messengers that regulate intracellular Ca²⁺ levels, yet they do so through fundamentally different mechanisms. While both are synthesized from pyridine nucleotides, their downstream effects are highly specific, targeting distinct organelles and ion channels.[1][2] This specificity allows for a nuanced and precise control of cellular processes governed by Ca²⁺.
A primary distinction lies in their target Ca²⁺ stores. This compound triggers Ca²⁺ release from acidic organelles, such as lysosomes and endosomes.[3] In contrast, cADPR mobilizes Ca²⁺ from the endoplasmic reticulum (ER) or its muscle cell equivalent, the sarcoplasmic reticulum (SR).[4][5] This spatial segregation of Ca²⁺ release allows for localized signaling events that can have distinct physiological outcomes.
The molecular targets of these second messengers are also different. This compound is widely reported to activate Two-Pore Channels (TPCs) located on the membranes of acidic Ca²⁺ stores.[3][6][7][8] Conversely, cADPR's primary targets are Ryanodine Receptors (RyRs), a class of Ca²⁺ channels predominantly found on the ER/SR membrane.[7][9][10][11][12]
In some cellular contexts, a hierarchical relationship exists between these two pathways. A localized Ca²⁺ signal initiated by this compound from acidic stores can act as a trigger to sensitize and activate cADPR-sensitive RyRs on the ER, leading to a larger, global Ca²⁺ wave.[3] This interplay highlights the sophisticated integration of intracellular signaling networks.
Quantitative Comparison of this compound and cADPR Activity
The following table summarizes key quantitative parameters that differentiate the Ca²⁺ mobilizing activities of this compound and cADPR. It is important to note that these values can vary depending on the cell type and experimental conditions.
| Parameter | This compound | cADPR | Reference(s) |
| Primary Ca²⁺ Store | Acidic Organelles (e.g., Lysosomes) | Endoplasmic/Sarcoplasmic Reticulum | [3][5] |
| Primary Channel Target | Two-Pore Channels (TPCs) | Ryanodine Receptors (RyRs) | [3][6][7][8][10][11][12] |
| EC₅₀ for Ca²⁺ Release | ~25 nM (Sea Urchin Egg Homogenate) | Micromolar range (varies by system) | [9] |
| Kinetics of Ca²⁺ Release | Often biphasic with an initial slow "pacemaker" phase followed by a rapid release. Can exhibit a latent period at lower concentrations. | Generally monophasic and rapid. | [7] |
| Mechanism of Action | Direct activation of TPCs, modulated by luminal pH and Ca²⁺. | Sensitizes RyRs to Ca²⁺, enhancing Ca²⁺-induced Ca²⁺ release (CICR). | [5][6][8] |
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of action and the experimental approaches used to study them, we provide the following diagrams created using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Frontiers | this compound: From Discovery to Mechanism [frontiersin.org]
- 4. ionbiosciences.com [ionbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 7. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Cyclic ADP-ribose (cADPR) and nicotinic acid adenine dinucleotide phosphate (this compound): novel regulators of Ca2+-signaling and cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. grantome.com [grantome.com]
- 12. Kinetic properties of nicotinic acid adenine dinucleotide phosphate-induced Ca2+ release - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming NAADP Target Engagement: A Comparative Guide to Cellular Assays
For researchers, scientists, and drug development professionals, confirming the engagement of novel compounds with the nicotinic acid adenine dinucleotide phosphate (NAADP) signaling pathway is a critical step in the development of new therapeutic agents. This guide provides a comparative overview of the key cellular assays used to validate and quantify this compound target engagement, complete with experimental data, detailed protocols, and visual workflows to aid in assay selection and implementation.
Nicotinic acid adenine dinucleotide phosphate (this compound) is a potent intracellular second messenger that mobilizes calcium (Ca2+) from acidic organelles, such as lysosomes, through the activation of two-pore channels (TPCs).[1] This initial Ca2+ release can then be amplified by calcium-induced calcium release (CICR) from the endoplasmic reticulum (ER) via ryanodine receptors (RyRs) or inositol 1,4,5-trisphosphate (IP3) receptors, leading to a global cellular Ca2+ signal. Given the involvement of this compound signaling in a variety of physiological processes, from T-cell activation to smooth muscle contraction, its molecular targets represent promising avenues for drug discovery.[2][3]
This guide focuses on two primary methodologies for confirming this compound target engagement in a cellular context: direct measurement of this compound-mediated Ca2+ release and competitive radioligand binding assays.
Comparative Analysis of this compound Antagonists
The development of selective antagonists has been instrumental in dissecting the this compound signaling pathway. A key aspect of characterizing these antagonists is the quantitative assessment of their potency in cellular assays. The following table summarizes the inhibitory potency (IC50) of the well-characterized this compound antagonist, Ned-19, and its analogs in a sea urchin egg homogenate Ca2+ release assay.
| Compound | IC50 (nM) for inhibition of this compound-induced Ca2+ release | Reference |
| Ned-19 | 100 | [3] |
| Ned-19.4 | >10,000 | |
| Ned-20 | Inactive as an antagonist |
Note: The data presented is a representative example and may vary based on experimental conditions.
Key Cellular Assays for Target Engagement
This compound-Mediated Calcium Release Assay
This functional assay directly measures the ability of a compound to modulate this compound-induced Ca2+ mobilization. It is a fundamental tool for identifying both agonists and antagonists of the this compound pathway.
a. Sea Urchin Egg Homogenate Assay: The sea urchin egg homogenate is a classic and robust system for studying this compound-mediated Ca2+ release due to its high concentration of this compound receptors and sensitivity.[4]
b. Intact Mammalian Cell Assay (e.g., SKBR3 cells): Using intact mammalian cells provides a more physiologically relevant context to assess compound activity, including cell permeability.
[32P]this compound Radioreceptor Binding Assay
This assay directly measures the binding of a radiolabeled this compound analog ([32P]this compound) to its receptor. It is a powerful tool for determining the binding affinity of a test compound and for confirming that its functional effects are due to direct interaction with the this compound binding site.
Experimental Protocols
Protocol 1: this compound-Mediated Ca2+ Release in Sea Urchin Egg Homogenate
Objective: To determine the potency of a test compound in inhibiting this compound-induced Ca2+ release.
Materials:
-
Sea urchin eggs
-
Intracellular buffer (e.g., 250 mM N-methylglucamine, 250 mM potassium gluconate, 20 mM HEPES, 1 mM MgCl2, pH 7.2)
-
ATP, creatine phosphate, and creatine kinase
-
Fura-2 (fluorescent Ca2+ indicator)
-
This compound
-
Test compound (e.g., Ned-19)
-
Fluorometer
Procedure:
-
Prepare a sea urchin egg homogenate as previously described.
-
Dilute the homogenate in the intracellular buffer containing an ATP-regenerating system and Fura-2.
-
Aliquot the homogenate into cuvettes.
-
Add the test compound at various concentrations and incubate for a specified time.
-
Initiate the Ca2+ release by adding a sub-maximal concentration of this compound (e.g., 10 nM).
-
Monitor the change in Fura-2 fluorescence using a fluorometer with excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 510 nm.
-
Calculate the percentage of inhibition of the this compound response for each concentration of the test compound and determine the IC50 value.
Protocol 2: this compound-Mediated Ca2+ Release in Intact SKBR3 Cells
Objective: To assess the effect of a cell-permeant test compound on this compound-induced Ca2+ release in a human cell line.
Materials:
-
SKBR3 cells
-
Cell culture medium (e.g., McCoy's 5A)
-
Fluo-4 AM (cell-permeant Ca2+ indicator)
-
Hanks' Balanced Salt Solution (HBSS)
-
"Caged" this compound
-
Test compound
-
Fluorescence microscope or plate reader with a UV light source
Procedure:
-
Plate SKBR3 cells in a suitable format for fluorescence imaging (e.g., 96-well plate).
-
Load the cells with Fluo-4 AM in HBSS according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Introduce "caged" this compound into the cells (e.g., by microinjection or using a membrane-permeant version).
-
Add the test compound at various concentrations and incubate.
-
Initiate Ca2+ release by photolysis of the "caged" this compound using a brief pulse of UV light.
-
Record the change in Fluo-4 fluorescence intensity over time.
-
Analyze the data to determine the effect of the test compound on the this compound-induced Ca2+ signal.
Protocol 3: [32P]this compound Radioreceptor Binding Assay
Objective: To determine the binding affinity of a test compound for the this compound receptor.
Materials:
-
Sea urchin egg microsomes (as a source of this compound receptors)
-
[32P]this compound (radioligand)
-
Binding buffer (e.g., 50 mM HEPES, pH 7.4)
-
Test compound
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare sea urchin egg microsomes.
-
In a series of tubes, combine the microsomes, a fixed concentration of [32P]this compound, and varying concentrations of the unlabeled test compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of [32P]this compound (IC50) and calculate the inhibitory constant (Ki).
Signaling Pathways and Workflows
To visualize the complex interactions within the this compound signaling pathway and to provide a logical framework for target validation, the following diagrams are provided.
Caption: this compound Signaling Pathway.
Caption: Antagonist Validation Workflow.
Caption: Target Validation Logic.
References
Navigating the Specificity of a Key Calcium Messenger: A Comparative Guide to NAADP Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of signaling molecules is paramount. Nicotinic acid adenine dinucleotide phosphate (NAADP) stands out as the most potent endogenous calcium (Ca²⁺) mobilizing messenger. Its specificity is critical for its function in intricate signaling pathways. This guide provides a comprehensive comparison of this compound's cross-reactivity with other nucleotide-binding proteins, supported by experimental data and detailed methodologies, to aid in the design and interpretation of studies involving this powerful second messenger.
Executive Summary
Nicotinic acid adenine dinucleotide phosphate (this compound) primarily mediates Ca²⁺ release from acidic organelles, such as lysosomes, by activating two-pore channels (TPCs). This mechanism is distinct from the Ca²⁺ release from the endoplasmic reticulum governed by inositol 1,4,5-trisphosphate (IP₃) and cyclic ADP-ribose (cADPR). While this compound boasts high affinity and specificity for its primary targets, the potential for cross-reactivity with other nucleotide-binding proteins exists and warrants careful consideration. This guide delves into the current understanding of this compound's specificity, presenting quantitative data on its interactions with various proteins and providing detailed protocols for key experimental assays.
Comparison of Binding Affinities and Effector Concentrations
The following table summarizes the known binding affinities (Kd) and effective concentrations (EC₅₀) of this compound and other key Ca²⁺ mobilizing messengers with their primary protein targets. This quantitative data highlights the high potency of this compound.
| Ligand | Protein Target(s) | Affinity (Kd) / Effective Concentration (EC₅₀) | Cell/System | Reference(s) |
| This compound | TPCs / this compound Receptor | EC₅₀ ≈ 30 nM (Ca²⁺ release) | Sea urchin egg homogenate | [1] |
| Kd ≈ 10 nM (binding) | Sea urchin egg homogenate | |||
| cADPR | Ryanodine Receptors (RyRs) (via FKBP12.6) | Kd ≈ 35 nM (binding to FKBP12.6) | Rat islet microsomes | |
| IP₃ | IP₃ Receptors (IP₃Rs) | Kd ≈ 100 nM (subtype dependent) | Various | |
| Extracellular this compound | P2Y₁₁ Receptor | Agonist activity | Human granulocytes, 1321N1-hP2Y₁₁ cells | [2] |
Signaling Pathways and Cross-Reactivity
This compound's signaling pathway is distinct but interconnected with those of cADPR and IP₃. This compound often acts as a trigger, initiating a localized Ca²⁺ signal that is then amplified by the cADPR- and IP₃-sensitive channels through a process called calcium-induced calcium release (CICR).
This compound Signaling Pathway
Cross-Reactivity with Other Nucleotide-Binding Proteins
While the primary focus of this compound research has been on Ca²⁺ signaling, its structural similarity to NADP⁺ suggests the potential for interactions with other nucleotide-binding proteins.
-
P2Y Receptors: Studies have shown that extracellularly applied this compound can act as an agonist for the human P2Y₁₁ purinergic receptor, triggering intracellular Ca²⁺ elevation through the production of IP₃ and cAMP.[2] This suggests a potential role for this compound in extracellular signaling, distinct from its intracellular messenger function.
-
NADP-Dependent Enzymes: To date, there is limited direct evidence of this compound significantly interfering with the function of NADP-dependent enzymes such as dehydrogenases and kinases at physiological concentrations. The high affinity of this compound for its receptors likely sequesters it, preventing significant off-target effects. However, in experimental systems with high concentrations of this compound, the potential for competitive inhibition at NADP⁺ binding sites should be considered.
-
ATP-Binding Cassette (ABC) Transporters: There is currently no direct evidence to suggest that this compound interacts with ABC transporters. These transporters have highly specific ATP-binding sites, and the structural differences between ATP and this compound make significant cross-reactivity unlikely.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's interactions. Below are summaries of key experimental protocols.
This compound-Induced Ca²⁺ Release Assay in Sea Urchin Egg Homogenate
This is a classic and robust system for studying this compound-mediated Ca²⁺ release.
Detailed Steps:
-
Homogenate Preparation: Sea urchin eggs are collected and washed. The eggs are then homogenized in an intracellular-like medium.
-
Calcium Loading: The homogenate is incubated with ATP and a Ca²⁺-containing buffer to allow for active Ca²⁺ uptake into microsomal vesicles.
-
Fluorescent Dye Addition: A Ca²⁺-sensitive fluorescent indicator (e.g., Fluo-3) is added to the homogenate.
-
Measurement: The homogenate is placed in a fluorometer, and a baseline fluorescence is established. This compound is then injected, and the change in fluorescence, corresponding to Ca²⁺ release, is recorded over time.
[³H]Ryanodine Binding Assay
This assay is used to assess the direct interaction of this compound with ryanodine receptors.
Detailed Steps:
-
Membrane Preparation: Microsomal membranes containing RyRs are prepared from a suitable source (e.g., skeletal muscle).
-
Incubation: The membranes are incubated with [³H]ryanodine in the presence or absence of this compound and other modulators (e.g., Ca²⁺, ATP).
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free [³H]ryanodine.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter to quantify the amount of bound [³H]ryanodine. An increase in binding in the presence of this compound indicates a direct interaction that promotes the open state of the RyR channel.
Photoaffinity Labeling of this compound-Binding Proteins
This technique is used to identify proteins that directly bind to this compound.
Detailed Steps:
-
Probe Synthesis: A photoactivatable and radiolabeled analog of this compound (e.g., [³²P-5-azido]this compound) is synthesized.
-
Incubation: The probe is incubated with a cell or tissue homogenate in the dark to allow for binding to target proteins.
-
Photolysis: The mixture is exposed to UV light to covalently cross-link the probe to its binding partners.
-
SDS-PAGE and Autoradiography: The proteins are separated by SDS-PAGE, and the gel is exposed to X-ray film to visualize the radiolabeled proteins. Specificity is confirmed by competition with excess unlabeled this compound.
Conclusion
This compound is a highly potent and specific intracellular messenger that primarily targets two-pore channels on acidic Ca²⁺ stores. While there is a clear distinction between its signaling pathway and those of cADPR and IP₃, significant cross-talk and amplification occur. Evidence for direct cross-reactivity with other major classes of nucleotide-binding proteins at physiological concentrations is limited, with the notable exception of the extracellular P2Y₁₁ receptor. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the specificity and interactions of this compound in various biological systems. A thorough understanding of these molecular interactions is essential for the development of therapeutic agents that target Ca²⁺ signaling pathways with high precision.
References
Validation of TPC1 and TPC2 as NAADP-gated Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The identity of the ion channels gated by the potent calcium (Ca²⁺) mobilizing second messenger, nicotinic acid adenine dinucleotide phosphate (NAADP), has been a subject of intense research and debate. Two-pore channels (TPCs), specifically TPC1 and TPC2, localized to the endo-lysosomal system, have emerged as leading candidates. This guide provides an objective comparison of the experimental evidence validating TPC1 and TPC2 as this compound-gated channels, alongside conflicting findings, detailed experimental protocols, and visual summaries of the key concepts.
Evidence Supporting TPCs as this compound-gated Channels
A substantial body of evidence supports the role of TPC1 and TPC2 as the primary channels responsible for this compound-induced Ca²⁺ release from acidic organelles. This evidence is derived from genetic loss-of-function studies, electrophysiological recordings, and pharmacological inhibition.
Genetic ablation of TPCs has been a cornerstone in validating their role. In studies using mouse embryonic fibroblasts (MEFs) from double knockout (Tpcn1/2⁻/⁻) mice, this compound-dependent Ca²⁺ responses were completely abolished. In contrast, wild-type MEFs exhibited robust Ca²⁺ signals upon stimulation with a cell-permeant this compound analog (this compound/AM). These signals were sensitive to agents that disrupt acidic Ca²⁺ stores, such as bafilomycin A1 and Gly-Phe β-naphthylamide (GPN), confirming the lysosomal origin of the released Ca²⁺. Furthermore, re-expression of wild-type TPCs in these knockout cells successfully rescued this compound sensitivity, whereas mutant TPCs with impaired Ca²⁺ permeability did not.
Direct evidence for TPCs as this compound-sensitive ion channels comes from single-channel recordings. Patch-clamp studies on purified TPC2 reconstituted into planar lipid bilayers demonstrated that this compound opens TPC2 channels in a concentration-dependent manner. Similarly, electrophysiological recordings from enlarged endo-lysosomes have shown this compound-dependent currents that are absent in TPC-deficient cells.
Pharmacological tools have further solidified the link between this compound and TPCs. The antagonist Ned-19 has been shown to block this compound-induced Ca²⁺ release in various cell types. In metastatic colorectal cancer cells, for instance, the Ca²⁺ response to this compound was impaired by both genetic silencing of TPC1 and treatment with Ned-19.
Conflicting Evidence and Alternative Hypotheses
Despite the compelling evidence, the role of TPCs as direct this compound-gated channels is not universally accepted. Some studies have failed to observe this compound-induced currents in patch-clamp experiments on enlarged endolysosomes from cells overexpressing TPCs. Instead, these studies identified the lipid phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) as a potent activator of TPCs, suggesting that TPCs are primarily Na⁺-selective channels.
Another point of contention is the direct binding of this compound to TPCs. [32P]this compound binding assays have revealed that high-affinity this compound binding still occurs in tissues from TPC1/2 double knockout mice, suggesting that TPCs themselves may not be the primary this compound-binding proteins. This has led to the hypothesis that an accessory protein binds this compound and, in turn, regulates TPC activity.
The following table summarizes the key arguments in this ongoing scientific discussion:
| Aspect | Evidence Supporting TPCs as this compound-gated Channels | Conflicting Evidence and Alternative Hypotheses |
| Primary Activator | This compound directly activates TPC channels, leading to Ca²⁺ release. | TPCs are primarily activated by PI(3,5)P₂. This compound's effect may be indirect. |
| Ion Selectivity | TPCs are permeable to Ca²⁺, and this permeability is essential for this compound-induced Ca²⁺ signals. | TPCs are predominantly Na⁺-selective channels. |
| This compound Binding | TPC-containing protein complexes exhibit high-affinity this compound binding. | High-affinity this compound binding persists in TPC knockout tissues, suggesting an accessory binding protein. |
| Knockout Studies | TPC1/2 double knockout abolishes this compound-mediated Ca²⁺ release. | Some studies on TPC knockout models reported unaffected this compound-mediated Ca²⁺ signals in specific cell types like pancreatic β-cells. |
Quantitative Data Summary
The following tables present a summary of quantitative data from key studies, highlighting the experimental conditions and observed outcomes.
Table 1: Effect of TPC Knockout on this compound-induced Ca²⁺ Release
| Cell Type | TPC Genotype | This compound Stimulus | Change in Cytosolic Ca²⁺ (Compared to WT) | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | TPC1⁻/⁻ | This compound/AM | Significantly reduced | |
| Mouse Embryonic Fibroblasts (MEFs) | TPC2⁻/⁻ | This compound/AM | Significantly reduced | |
| Mouse Embryonic Fibroblasts (MEFs) | TPC1/2⁻/⁻ | This compound/AM | Abolished | |
| Bone Marrow-Derived Macrophages (BMDMs) | TPC1⁻/⁻, TPC2⁻/⁻, TPC1/2⁻/⁻ | FcγR stimulation | Significantly reduced Ca²⁺ signal |
Table 2: Pharmacological Inhibition of this compound-induced Ca²⁺ Release
| Cell Type | Inhibitor | Target | This compound Stimulus | Effect on Ca²⁺ Release | Reference |
| Metastatic Colorectal Cancer Cells | NED-19 (100 µM) | TPCs | Liposomal this compound | Inhibition | |
| Wild-type MEFs | trans-Ned-19 | This compound antagonist | This compound/AM | Inhibition | |
| Wild-type MEFs | GPN, Bafilomycin A1 | Acidic Ca²⁺ stores | This compound/AM | Inhibition |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to investigate the role of TPCs as this compound-gated channels.
Measurement of this compound-mediated Intracellular Ca²⁺ Release using Fura-2 AM
This protocol describes the measurement of changes in cytosolic Ca²⁺ concentration in response to this compound stimulation using the ratiometric fluorescent indicator Fura-2 AM.
-
Cell Preparation:
-
Seed cells on poly-D-lysine coated glass-bottom dishes and culture overnight.
-
Incubate cells with 5 µM Fura-2 AM in a physiological salt solution (PSS) for 30-60 minutes at room temperature.
-
Wash the cells with Fura-2 free PSS and allow for de-esterification for at least 30 minutes prior to imaging.
-
-
This compound Stimulation:
-
For intracellular application, this compound can be introduced via a patch pipette in the whole-cell configuration. The pipette solution should contain the desired concentration of this compound (e.g., 100 nM).
-
Alternatively, a cell-permeant analog, this compound-AM, can be bath-applied to the cells.
-
-
Calcium Imaging:
-
Place the dish on an inverted microscope equipped for fluorescence imaging.
-
Excite Fura-2 at 340 nm and 380 nm, and measure the emission at 510 nm.
-
The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular Ca²⁺ concentration.
-
Record a baseline fluorescence ratio before applying the this compound stimulus and continue recording to capture the resulting Ca²⁺ transient.
-
Endo-lysosomal Patch-Clamp Electrophysiology
This advanced technique allows for the direct measurement of ion channel activity on the membrane of endo-lysosomes.
-
Enlargement of Endo-lysosomes:
-
To make endo-lysosomes accessible for patch-clamping, they need to be enlarged. This can be achieved by treating cells with vacuolin-1 for at least 2 hours.
-
-
Isolation of Enlarged Endo-lysosomes:
-
Briefly incubate cells with a stain for acidic organelles, such as Neutral Red, for visualization.
-
Use a small-diameter glass pipette to rupture the cell membrane and carefully excise the enlarged endo-lysosomes.
-
-
Patch-Clamp Recording:
-
Transfer the isolated endo-lysosomes to a recording chamber.
-
Using a fresh, fire-polished glass pipette, form a high-resistance seal (giga-seal) with the membrane of an endo-lysosome.
-
Establish the whole-endolysosome or excised-patch configuration.
-
Record channel currents in response to voltage steps and the application of putative channel modulators (e.g., this compound, PI(3,5)P₂) to the cytosolic side of the membrane.
-
[³²P]this compound Radioligand Binding Assay
This assay is used to quantify the binding of this compound to its putative receptors in membrane preparations.
-
Membrane Preparation:
-
Homogenize cells or tissues in a suitable buffer and perform differential centrifugation to isolate the membrane fraction containing endo-lysosomes.
-
-
Binding Reaction:
-
Incubate the membrane preparations with a low concentration of [³²P]this compound (e.g., 0.2 nM).
-
For competition assays, pre-incubate the membranes with varying concentrations of unlabeled this compound or other competing ligands before adding [³²P]this compound.
-
To determine non-specific binding, include a parallel set of reactions with a high concentration of unlabeled this compound (e.g., 100 µM).
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold buffer.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
Visualizing the Concepts
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound Signaling Pathway.
Caption: TPC Validation Workflow.
Caption: Logic of the TPC Debate.
A Comparative Guide to the Specificity of NAADP Antagonists in Blocking Calcium Release
For Researchers, Scientists, and Drug Development Professionals
Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent second messenger that mobilizes intracellular calcium (Ca²⁺) from acidic organelles, such as lysosomes.[1] This distinct signaling pathway plays a crucial role in a variety of cellular processes, making it an attractive target for therapeutic intervention. The development of specific antagonists for the this compound pathway is essential for dissecting its physiological roles and for the development of novel drugs. This guide provides an objective comparison of the performance of key this compound antagonists, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.
Comparison of this compound Antagonist Specificity
The specificity of an antagonist is paramount for its utility as a research tool and a potential therapeutic agent. An ideal this compound antagonist should potently inhibit this compound-induced Ca²⁺ release without affecting other major intracellular Ca²⁺ release pathways, namely the inositol 1,4,5-trisphosphate (IP₃) and cyclic ADP-ribose (cADPR) pathways, which trigger Ca²⁺ release from the endoplasmic reticulum via IP₃ receptors (IP₃Rs) and ryanodine receptors (RyRs), respectively.[2]
The following table summarizes the quantitative data on the specificity of commonly used this compound antagonists.
| Antagonist | Target Pathway | Action | IC₅₀ / Effective Concentration | Effect on IP₃ Pathway | Effect on cADPR Pathway | Reference |
| Ned-19 | This compound | Antagonist | IC₅₀ for [³²P]this compound binding: 4 µM | No effect at 100 µM | No effect at 100 µM | [3][4] |
| trans-Ned-19 | This compound | Antagonist | Not specified | No disruption | No disruption | [5] |
| Ned-19.4 | This compound | Antagonist | Not specified | No effect | No effect | [3] |
| Ned-20 | This compound Binding | Inhibits [³²P]this compound binding | IC₅₀: 1.2 µM | Does not inhibit Ca²⁺ release | Does not inhibit Ca²⁺ release | [3][4][6] |
| BZ194 | This compound | Antagonist | Not specified | No interference | No interference | [1] |
Key Observations:
-
Ned-19 and its analogs (trans-Ned-19, Ned-19.4) demonstrate high specificity for the this compound pathway. They effectively block this compound-mediated Ca²⁺ release without cross-reacting with the IP₃ and cADPR signaling cascades.[3][5]
-
Interestingly, Ned-20 , a close analog of Ned-19, inhibits the binding of this compound to its receptor but does not block this compound-induced Ca²⁺ release.[3][6] This suggests a complex interaction with the this compound receptor, potentially involving multiple binding sites.[3][7][8]
-
BZ194 is another potent and specific antagonist of this compound-mediated Ca²⁺ signaling.[1]
Signaling Pathways and Experimental Workflows
To understand the action of these antagonists, it is crucial to visualize the this compound signaling pathway and the experimental procedures used to assess their specificity.
This compound Signaling Pathway
This compound initiates Ca²⁺ release primarily from acidic organelles like lysosomes via two-pore channels (TPCs). This initial localized Ca²⁺ signal can then be amplified by calcium-induced calcium release (CICR) from the endoplasmic reticulum through RyRs, leading to a global cellular Ca²⁺ signal.
Experimental Workflow for Assessing Antagonist Specificity
A logical workflow is employed to validate the specificity of a putative this compound antagonist. This involves a series of experiments to test its efficacy on the target pathway and its inertness on off-target pathways.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound antagonist specificity.
Measurement of Intracellular Ca²⁺ Release in Permeabilized Cells
This method allows for the direct application of membrane-impermeant molecules like this compound, IP₃, and cADPR to the intracellular environment and the measurement of subsequent Ca²⁺ release from internal stores.
1. Cell Preparation and Permeabilization:
-
Culture adherent cells to a confluent monolayer on coverslips or in multi-well plates.
-
Wash the cells with a buffer mimicking the intracellular ionic environment (e.g., containing 120 mM KCl, 20 mM HEPES, 2 mM MgCl₂, pH 7.2).
-
Permeabilize the plasma membrane by briefly exposing the cells to a low concentration of a gentle detergent like saponin (e.g., 25-50 µg/mL) or digitonin. This creates pores in the plasma membrane while leaving intracellular organelle membranes intact.
-
Wash away the permeabilizing agent to stop the process.
2. Loading with a Fluorescent Ca²⁺ Indicator:
-
Incubate the permeabilized cells with a fluorescent Ca²⁺ indicator that exhibits a change in fluorescence intensity or emission wavelength upon binding to Ca²⁺. Common choices include Fluo-4, Fura-2, or Indo-1. For permeabilized cells, the salt form of the dye is used.
-
The loading is typically performed in the presence of ATP to fuel the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pumps, which actively sequester Ca²⁺ into the ER and other stores.
3. Measurement of Ca²⁺ Release:
-
Mount the coverslip with the loaded cells onto a fluorescence microscope or place the multi-well plate into a fluorescence plate reader.
-
Establish a stable baseline fluorescence signal.
-
Add the agonist of interest (this compound, IP₃, or cADPR) and record the change in fluorescence over time.
-
To test the effect of an antagonist, pre-incubate the permeabilized cells with the antagonist for a defined period before adding the agonist.
4. Data Analysis:
-
The change in fluorescence is typically expressed as a ratio of the fluorescence at the peak of the response to the baseline fluorescence (F/F₀) or as a change in the ratio of emissions at two different wavelengths for ratiometric dyes like Fura-2 and Indo-1.
-
Compare the agonist-induced Ca²⁺ release in the presence and absence of the antagonist to determine the inhibitory effect.
[³²P]this compound Radioligand Binding Assay
This assay is used to determine the affinity of an antagonist for the this compound receptor by measuring its ability to compete with the binding of a radiolabeled form of this compound.
1. Preparation of Cell Homogenates:
-
Harvest cells and homogenize them in a suitable buffer to release intracellular organelles.
-
The homogenate, which contains the this compound receptors, is then used for the binding assay. Sea urchin egg homogenates are often used as they are a rich source of this compound receptors.
2. Binding Reaction:
-
In a series of tubes, add a fixed amount of the cell homogenate.
-
Add increasing concentrations of the unlabeled antagonist (the competitor).
-
Add a fixed, low concentration of [³²P]this compound.
-
Incubate the mixture to allow the binding to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
Rapidly filter the reaction mixture through a glass fiber filter. The filters will trap the cell membranes with the bound [³²P]this compound, while the unbound [³²P]this compound will pass through.
-
Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
4. Quantification of Binding:
-
Measure the radioactivity retained on the filters using a scintillation counter.
5. Data Analysis:
-
Plot the amount of bound [³²P]this compound as a function of the concentration of the unlabeled antagonist.
-
The data is then fitted to a competition binding equation to determine the IC₅₀ value of the antagonist, which is the concentration required to inhibit 50% of the specific binding of [³²P]this compound.
-
The Ki (inhibition constant) can be calculated from the IC₅₀ value.
Conclusion
The available data strongly indicate that this compound antagonists like Ned-19, its derivatives, and BZ194 are highly specific for the this compound-mediated Ca²⁺ release pathway. Their lack of significant activity on the IP₃ and cADPR pathways makes them invaluable tools for the specific investigation of this compound signaling in various physiological and pathological contexts. The detailed experimental protocols provided herein offer a foundation for the rigorous evaluation of novel this compound antagonists, which will be crucial for advancing our understanding of this unique Ca²⁺ signaling pathway and for the development of targeted therapeutics.
References
- 1. Frontiers | this compound: From Discovery to Mechanism [frontiersin.org]
- 2. Mechanisms of calcium signaling by cyclic ADP-ribose and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analogues of the Nicotinic Acid Adenine Dinucleotide Phosphate (this compound) Antagonist Ned-19 Indicate Two Binding Sites on the this compound Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Trans-Ned 19-Mediated Antagonism of Nicotinic Acid Adenine Nucleotide—Mediated Calcium Signaling Regulates Th17 Cell Plasticity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analogues of the nicotinic acid adenine dinucleotide phosphate (this compound) antagonist Ned-19 indicate two binding sites on the this compound receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Tale of Two Phosphates: A Comparative Guide to NAADP and NADP in Cellular Function
For the discerning researcher in cellular biology and drug development, understanding the nuanced roles of intracellular signaling molecules is paramount. Among the pantheon of nucleotides, nicotinamide adenine dinucleotide phosphate (NADP) and its derivative, nicotinic acid adenine dinucleotide phosphate (NAADP), present a fascinating case of structural similarity belying a stark functional divergence. This guide provides an objective comparison of their cellular functions, supported by quantitative data and detailed experimental protocols, to illuminate their distinct roles in cell physiology.
While NADP and its reduced form, NADPH, are workhorses of cellular metabolism, primarily involved in anabolic pathways and antioxidant defense, this compound has emerged as the most potent endogenous calcium (Ca²⁺) mobilizing messenger identified to date.[1][2] This fundamental difference in their cellular roles is the cornerstone of their distinct mechanisms of action and physiological consequences.
At a Glance: Key Functional Distinctions
| Feature | This compound (Nicotinic Acid Adenine Dinucleotide Phosphate) | NADP (Nicotinamide Adenine Dinucleotide Phosphate) |
| Primary Function | Second messenger for intracellular Ca²⁺ release[1] | Coenzyme in metabolic redox reactions[3] |
| Cellular Target | Two-pore channels (TPCs) on acidic organelles (lysosomes, endosomes)[4] | Various metabolic enzymes (e.g., glucose-6-phosphate dehydrogenase, NADPH oxidases) |
| Mechanism of Action | Binds to specific receptors to open Ca²⁺ channels[4] | Donates or accepts electrons (as NADPH/NADP⁺) in enzymatic reactions |
| Physiological Role | Initiates Ca²⁺ signals for processes like fertilization, T-cell activation, and neurotransmission[4][5] | Drives anabolic biosynthesis (e.g., fatty acids, steroids) and antioxidant defense[3] |
Quantitative Comparison: Potency and Concentration
The functional disparity between this compound and NADP is starkly reflected in their effective concentrations and binding affinities for their respective targets.
| Parameter | This compound | NADP | Reference |
| EC₅₀ for Ca²⁺ Release | 10-50 nM (in various cell types) | Inactive or requires high micromolar concentrations (likely due to this compound contamination in commercial preparations) | [5] |
| Receptor Binding Affinity (Kd) | High-affinity site: ~5.0 nM; Low-affinity site: ~7.2 µM (for TPC2) | Low affinity, with a Kd in the micromolar range (~10.3 µM for TPC2) | |
| Typical Intracellular Concentration | Low nanomolar, transient increases upon stimulation | Micromolar (total NADP + NADPH pool), with the NADPH/NADP⁺ ratio typically high | [3] |
Signaling Pathways: A Visual Representation
The metabolic and signaling pathways of NADP and this compound are distinct, with NADP serving as the precursor for this compound synthesis.
Figure 1. Distinct metabolic and signaling roles of NADP and this compound.
Experimental Protocols
Measurement of Intracellular this compound Concentration by Radioreceptor Binding Assay
This assay is highly selective for this compound and is based on the competition between unlabeled this compound in a sample and a radiolabeled this compound tracer for binding to a receptor preparation.
Methodology:
-
Cell Lysis and Extraction:
-
Treat cells with an appropriate stimulus to induce this compound production.
-
Stop the reaction and lyse the cells by adding a strong acid (e.g., 0.6 M perchloric acid).
-
Centrifuge to pellet protein debris.
-
Neutralize the acidic supernatant containing the nucleotides with a potassium carbonate solution.
-
Centrifuge to remove the potassium perchlorate precipitate. The resulting supernatant contains the cellular nucleotides.
-
-
Radioreceptor Binding:
-
Prepare a standard curve with known concentrations of unlabeled this compound.
-
In separate tubes, add the cell extract or the this compound standards.
-
Add a sea urchin egg homogenate, which is a rich source of high-affinity this compound binding sites. Incubate for 10 minutes at room temperature to allow unlabeled this compound to bind.
-
Add a known amount of [³²P]this compound to each tube and incubate for a further 10 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters to remove unbound radiolabel.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The amount of bound [³²P]this compound is inversely proportional to the concentration of unlabeled this compound in the sample.
-
Calculate the this compound concentration in the cell extracts by comparing the results to the standard curve.
-
Figure 2. Workflow for the this compound radioreceptor binding assay.
Quantification of Cellular NADP⁺ and NADPH Levels
The ratio of NADP⁺ to NADPH is a critical indicator of the cell's redox state. Their distinct stability in acidic and basic conditions allows for their differential measurement.
Methodology:
-
Differential Extraction:
-
To measure NADP⁺, homogenize cells in an acidic extraction buffer (e.g., 0.1 M HCl). This degrades NADPH while keeping NADP⁺ stable.
-
To measure NADPH, homogenize a parallel sample of cells in a basic extraction buffer (e.g., 0.1 M NaOH). This degrades NADP⁺ while preserving NADPH.
-
Heat the homogenates to complete the degradation of the labile form.
-
Neutralize the extracts and centrifuge to remove cell debris.
-
-
Enzymatic Cycling Assay:
-
Add the extracts to a reaction mixture containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase (G6PDH).
-
G6PDH specifically uses NADP⁺ as a cofactor to oxidize glucose-6-phosphate, producing NADPH.
-
In the presence of a chromogenic substrate (e.g., a tetrazolium salt), the newly formed NADPH is used by a diaphorase enzyme to generate a colored formazan product.
-
The rate of color development is proportional to the amount of NADP(H) in the extract.
-
-
Quantification:
-
Measure the absorbance of the colored product over time using a plate reader.
-
Calculate the concentrations of NADP⁺ and NADPH in the extracts by comparing the reaction rates to a standard curve generated with known concentrations of NADP⁺ or NADPH.
-
Figure 3. Differential extraction and quantification of NADP⁺ and NADPH.
Conclusion
The functional chasm between this compound and NADP underscores a critical principle in cellular biology: subtle molecular modifications can lead to profoundly different physiological roles. While NADP is an indispensable coenzyme for maintaining metabolic homeostasis and combating oxidative stress, this compound acts as a highly specialized and potent second messenger that initiates crucial Ca²⁺ signals from a unique set of acidic organelles. For researchers in pharmacology and drug development, appreciating this distinction is vital for the specific targeting of either metabolic or signaling pathways, paving the way for more precise therapeutic interventions.
References
- 1. Integration of nicotinic acid adenine dinucleotide phosphate (this compound)‐dependent calcium signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound signaling revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of NAD synthesis-breakdown fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound: From Discovery to Mechanism [frontiersin.org]
- 5. Nicotinic Acid Adenine Dinucleotide Phosphate (this compound+) Is an Essential Regulator of T-Lymphocyte Ca2+-Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP)
For Immediate Use by Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP), a potent calcium-mobilizing agent. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring compliance with institutional and regulatory guidelines.
Essential Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. Work in a well-ventilated area and avoid the generation of dust if handling the solid form. In case of a spill, prevent the powder from spreading, mechanically collect the material, and place it in a designated, labeled container for disposal.
This compound Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below for quick reference. This information is critical for understanding its behavior and potential interactions.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₈N₆O₁₈P₃⁺ | PubChem |
| Molecular Weight | 745.4 g/mol | PubChem |
| Appearance | Solid | Cayman Chemical[1] |
| Solubility | Water (50 mg/ml) | Cayman Chemical[1] |
| λmax | 259 nm | Cayman Chemical[1] |
Disposal Procedures for this compound Waste
This compound waste, including expired solutions, contaminated materials, and unused stock, should be rendered biologically inactive before final disposal. Two primary methods are recommended: enzymatic degradation and chemical inactivation. Final disposal of the treated waste must be in accordance with local, state, and federal regulations for chemical waste.
Method 1: Enzymatic Degradation (Preferred Method)
This method utilizes the enzyme Alkaline Phosphatase (AP) to degrade this compound into Nicotinic Acid Adenine Dinucleotide (NAAD), a significantly less potent biological signaling molecule. This procedure is based on established biochemical degradation pathways.
-
Preparation of Waste Solution:
-
Collect all aqueous this compound waste in a designated, labeled container. If the waste contains organic solvents or other chemicals, this method may not be suitable.
-
Adjust the pH of the this compound waste solution to between 8.0 and 9.0 using a suitable buffer (e.g., Tris-HCl). This is the optimal pH range for Alkaline Phosphatase activity.
-
-
Enzyme Addition:
-
For each 100 ml of this compound waste solution, add a sufficient amount of Alkaline Phosphatase. A concentration of 1-5 U/ml is a recommended starting point. The exact amount may need to be optimized based on the concentration of this compound in the waste.
-
-
Incubation:
-
Gently mix the solution and incubate at 37°C for a minimum of 2 hours. For higher concentrations of this compound or for complete peace of mind, an overnight incubation is recommended.
-
-
Verification of Degradation (Optional but Recommended):
-
To confirm the degradation of this compound, a small aliquot of the treated waste can be analyzed by HPLC. The disappearance of the this compound peak and the appearance of the NAAD peak would indicate successful degradation.
-
-
Final Disposal:
-
Once degradation is complete, the treated solution should be disposed of as chemical waste according to your institution's guidelines. Do not pour down the drain unless permitted by local regulations.
-
Method 2: Chemical Inactivation
For laboratories not equipped for enzymatic procedures, chemical inactivation can be considered. This method relies on altering the pH to promote the hydrolysis of the phosphate groups, thereby inactivating the molecule.
-
Alkaline Hydrolysis:
-
To the aqueous this compound waste, add a 1 M solution of Sodium Hydroxide (NaOH) dropwise until the pH of the solution is ≥ 12.
-
Allow the solution to stand at room temperature for at least 24 hours in a sealed, chemically resistant container.
-
After incubation, neutralize the solution to a pH between 6.0 and 8.0 with a 1 M solution of Hydrochloric Acid (HCl).
-
Dispose of the neutralized solution as chemical waste in accordance with institutional protocols.
-
Logical Workflow for this compound Disposal
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: this compound Disposal Workflow Diagram
By implementing these procedures, researchers, scientists, and drug development professionals can ensure the safe and effective disposal of this compound, minimizing risks and fostering a culture of safety and environmental responsibility in the laboratory.
References
Safeguarding Your Research: A Comprehensive Guide to Handling NAADP
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP), a potent calcium-mobilizing second messenger. Adherence to these procedures will help maintain a safe research environment and ensure the integrity of your experiments.
Immediate Safety and Handling
This compound, while not classified as a hazardous substance, requires careful handling to minimize exposure and maintain its stability. The following table summarizes the key safety and handling information derived from its Safety Data Sheet (SDS).
| Parameter | Specification | Source |
| Physical State | Solid | [1](--INVALID-LINK--) |
| Solubility | High in water | [1](--INVALID-LINK--) |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. | [1](--INVALID-LINK--) |
| Incompatible Materials | None known based on information supplied. | [1](--INVALID-LINK--) |
Personal Protective Equipment (PPE)
Standard laboratory PPE is required when handling this compound to prevent accidental contact.
| PPE Category | Required Equipment | Rationale |
| Eye/Face Protection | Tight sealing safety goggles or a face shield. | To prevent this compound dust or solution from contacting the eyes.[1] |
| Skin Protection | Laboratory coat and gloves. | To avoid skin contact. Wash hands thoroughly after handling.[1] |
| Respiratory Protection | Use in an area with local exhaust ventilation. | To avoid inhalation of this compound dust. Do not breathe dust, fume, gas, mist, vapors, or spray.[1] |
Operational Plan: Step-by-Step Handling Procedure
Follow these steps for the safe handling and preparation of this compound solutions in a laboratory setting.
-
Preparation : Before handling, ensure you are wearing the appropriate PPE as detailed above. Prepare your workspace in a well-ventilated area, preferably within a chemical fume hood.
-
Weighing : Carefully weigh the desired amount of solid this compound. Avoid creating dust. If dust is generated, ensure it is contained within the ventilated enclosure.
-
Solubilization : Add the appropriate solvent (typically water) to the solid this compound. Gently agitate to dissolve.
-
Use in Experiments : Once in solution, this compound can be used in your experimental protocols. Handle the solution with the same care as the solid, avoiding splashes and aerosols.
-
Storage of Stock Solutions : Store stock solutions in clearly labeled, tightly sealed containers in a cool, dry place as recommended by the manufacturer.
Disposal Plan
According to Princeton University's Environmental Health and Safety, Nicotinamide adenine dinucleotide phosphate is not regulated as hazardous waste and is eligible for trash disposal.
Solid this compound Waste :
-
Place in a sealed container and dispose of in the regular laboratory trash.
Aqueous Solutions of this compound :
-
For small quantities, consult your institution's guidelines for aqueous waste disposal. In many cases, these can be disposed of down the drain with copious amounts of water, but always verify with your local safety regulations.
This compound-Induced Calcium Signaling Pathway
This compound is a crucial second messenger that mobilizes calcium from acidic organelles, such as lysosomes. This initial calcium release can then be amplified by calcium-induced calcium release (CICR) from the endoplasmic reticulum (ER) through inositol trisphosphate receptors (IP3Rs) and ryanodine receptors (RyRs).
Caption: this compound-induced Ca²⁺ signaling pathway.
Experimental Protocol: Measuring this compound-Induced Calcium Release
This is a generalized workflow for measuring intracellular calcium changes in response to this compound using a fluorescent calcium indicator.
Caption: Experimental workflow for a calcium release assay.
Detailed Methodologies
1. Cell Culture and Dye Loading:
-
Cells are cultured on coverslips or in microplates suitable for fluorescence microscopy.
-
The cells are incubated with a cell-permeant calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.
2. Dye De-esterification and Washing:
-
Once inside the cell, cellular esterases cleave the AM group, trapping the fluorescent indicator in the cytoplasm.
-
Extracellular dye is washed away to reduce background fluorescence.
3. Baseline and Stimulated Fluorescence Measurement:
-
The fluorescence of the loaded cells is measured over time to establish a stable baseline.
-
This compound is then added to the cells, and fluorescence is continuously monitored to record any changes in intracellular calcium concentration. An increase in fluorescence intensity corresponds to an increase in intracellular calcium.
4. Data Analysis:
-
The change in fluorescence is typically represented as a ratio (for ratiometric dyes like Fura-2) or as a change relative to the baseline fluorescence (ΔF/F₀). This allows for the quantification of the calcium signal.
By following these safety protocols and experimental guidelines, researchers can confidently and safely work with this compound to explore its critical role in cellular signaling.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
